molecular formula C15H9ClN2O2 B1350882 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 667412-62-6

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1350882
CAS No.: 667412-62-6
M. Wt: 284.69 g/mol
InChI Key: WPDNUGLTULFDQJ-UHFFFAOYSA-N
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Description

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9ClN2O2 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNUGLTULFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397520
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-62-6
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among its many derivatives, the quinoline-4-carboxylic acid moiety is of paramount importance in medicinal chemistry and drug development.[3][4] Compounds bearing this functional group have demonstrated a wide spectrum of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities.[3][5][6][7] The targeted molecule, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, combines the established quinoline-4-carboxylic acid core with a pyridinyl substituent, a common feature in pharmacologically active agents, and a chloro group, which can modulate the electronic and lipophilic properties of the molecule.

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this target compound, focusing on the well-established Pfitzinger reaction. The discussion is tailored for researchers and scientists, emphasizing the mechanistic rationale behind the synthetic strategy and providing a detailed, field-proven experimental protocol.

Retrosynthetic Analysis: A Pfitzinger Approach

The most direct and convergent strategy for constructing the this compound scaffold is the Pfitzinger quinoline synthesis.[8][9] This reaction facilitates the formation of substituted quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[3][4]

The retrosynthetic breakdown of the target molecule logically points to two key starting materials: 6-Chloroisatin , which provides the chlorinated benzene ring and the eventual carboxylic acid, and 2-Acetylpyridine , which installs the pyridin-2-yl group at the C2 position of the quinoline core.

G Target This compound Disconnect Pfitzinger Reaction Disconnection Target->Disconnect SM1 6-Chloroisatin Disconnect->SM1 Forms quinoline positions 4, 4a, 5, 6, 7, 8, 8a SM2 2-Acetylpyridine Disconnect->SM2 Forms quinoline positions 2, 3 G cluster_mech Pfitzinger Reaction Mechanism START 6-Chloroisatin (1) + 2-Acetylpyridine (3) STEP1 Base-catalyzed Ring Opening START->STEP1 INT1 Keto-acid Intermediate (2) STEP1->INT1 STEP2 Condensation (Imine Formation) INT1->STEP2 INT2 Imine Intermediate (4) STEP2->INT2 STEP3 Tautomerization INT2->STEP3 INT3 Enamine Intermediate (5) STEP3->INT3 STEP4 Intramolecular Cyclization & Dehydration INT3->STEP4 INT4 Product Salt (6) STEP4->INT4 STEP5 Acidification (Work-up) INT4->STEP5 END Final Product (7) STEP5->END

Caption: Key mechanistic stages of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Materials and Equipment
  • 6-Chloroisatin (1.0 eq)

  • 2-Acetylpyridine (1.1 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl Ether

  • Glacial Acetic Acid or 2M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Standard glassware for work-up and filtration (Büchner funnel, separatory funnel, etc.)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (4.0 eq) in a 1:1 mixture of ethanol and water. Stir until the base is fully dissolved.

  • Addition of Reactants : To the basic solution, add 6-chloroisatin (1.0 eq) and 2-acetylpyridine (1.1 eq).

  • Reflux : Heat the reaction mixture to reflux (typically around 80-90°C) with vigorous stirring. Maintain reflux for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [5][6]4. Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. [3]5. Aqueous Work-up : Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel.

  • Extraction of Impurities : Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted 2-acetylpyridine and other neutral organic impurities. Discard the organic layers. [3]7. Precipitation of Product : Cool the aqueous layer in an ice bath. While stirring, slowly add glacial acetic acid or 2M HCl to acidify the solution until the pH reaches approximately 4-5. The target carboxylic acid will precipitate as a solid. [3][5]8. Isolation and Drying : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven to afford the final this compound.

G cluster_workflow Experimental Workflow A 1. Dissolve KOH in EtOH/H₂O B 2. Add 6-Chloroisatin and 2-Acetylpyridine A->B C 3. Heat to Reflux (12-24h) B->C D 4. Cool and Remove EtOH C->D E 5. Dissolve Residue in Water D->E F 6. Wash with Diethyl Ether E->F G 7. Acidify Aqueous Layer (pH 4-5) F->G H 8. Collect Solid by Filtration G->H I 9. Wash with Cold Water and Dry H->I J Final Product I->J

Caption: General workflow for the synthesis and purification process.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the quinoline and pyridine regions, a downfield singlet for the C3-H of the quinoline, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals corresponding to the quaternary and protonated carbons of the heterocyclic rings, and a characteristic downfield signal for the carboxylic acid carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₉ClN₂O₂ = 284.70 g/mol ). [10]
FTIR Characteristic absorption bands for O-H stretching (broad, ~3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N/C=C stretching in the aromatic region. [6]
Melting Point A sharp melting point, indicating the purity of the compound.

Conclusion

The Pfitzinger reaction provides a reliable, high-yielding, and straightforward pathway for the synthesis of this compound from commercially available starting materials. The reaction's mechanism is well-understood, allowing for rational optimization, and the experimental protocol involves standard laboratory techniques for reaction, work-up, and purification. This method stands as a cornerstone for accessing this and other structurally related quinoline-4-carboxylic acids, which are of significant interest to the drug discovery and development community. Recent advancements, such as the use of microwave irradiation, may offer further improvements by reducing reaction times and potentially increasing yields. [11]

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Notes. [Link: https://www.benchchem.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme Synfacts, 14(04), 0368. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1609312]
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem Technical Notes. [Link: https://www.benchchem.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link: https://doi.org/10.1017/UPO9788175968295.166]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series Journals. [Link: https://www.iipseries.org/journals/ijcpr/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link: https://www.researchgate.net/publication/261144885_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link: https://www.slideshare.
  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. [Link: https://pubs.acs.org/doi/10.1021/jo051783t]
  • Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 480-485. [Link: https://www.jocpr.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link: https://www.revues.imist.ma/index.php/JMCH/article/view/34685]
  • Wikipedia contributors. (2023). 2-Acetylpyridine. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/2-Acetylpyridine]
  • ChemicalBook. (n.d.). 6-CHLORO-7-METHYL ISATIN synthesis. [Link: https://www.chemicalbook.com/synthesis/934405-94-4.htm]
  • Leban, R., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 54(17), 5971–5986. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3168625/]
  • Rahayu, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 9. [Link: https://scholarhub.ui.ac.id/science/vol27/iss2/9]
  • Google Patents. (2019). CN109503469A - A kind of preparation method of 2- acetylpyridine. [Link: https://patents.google.
  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. [Link: https://patents.google.
  • Google Patents. (2019). CN109503469B - Preparation method of 2-acetylpyridine. [Link: https://patents.google.
  • WIPO Patentscope. (2017). WO/2017/195894 - METHOD FOR PRODUCING 2-ACETYLPYRIDINE COMPOUND. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2017195894]
  • CDH Fine Chemical. (n.d.). 2-Acetyl Pyridine for Synthesis (Methyl 2-Pyidyl Ketone). [Link: https://www.cdhfinechemical.com/product/2-acetyl-pyridine-for-synthesis-methyl-2-pyidyl-ketone-1122-62-9/002300]
  • Chem-Impex. (n.d.). 6-Chloroisatin. [Link: https://www.chem-impex.
  • Matrix Scientific. (n.d.). 6-Chloroisatin. [Link: https://www.matrixscientific.
  • Islam, M. R., et al. (2008). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Bangladesh Journal of Pharmacology, 3(1), 1-6. [Link: https://www.banglajol.info/index.php/bjp/article/view/18]
  • ResearchGate. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link: https://www.researchgate.
  • Bouissane, L., et al. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), M486. [Link: https://www.mdpi.com/1422-8599/2006/4/M486]
  • Google Patents. (2010). CN101786980B - Synthesis method of isatin derivatives. [Link: https://patents.google.
  • ChemicalBook. (n.d.). 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis. [Link: https://www.chemicalbook.com/synthesis/439281-22-6.htm]
  • Organic Syntheses. (2016). One-Pot, Two-Step, Palladium-Catalyzed Synthesis of α-Carbolines from 2,3-Dichloropyridine and Anilines. Org. Synth. 2016, 93, 272-286. [Link: http://www.orgsyn.org/demo.aspx?prep=v93p0272]
  • Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Org. Synth. 2024, 101, 1-17. [Link: http://www.orgsyn.org/demo.aspx?prep=v101p0001]
  • Matrix Scientific. (n.d.). This compound. [Link: https://www.matrixscientific.com/6-chloro-2-pyridin-2-ylquinoline-4-carboxylic-acid-667412-62-6.html]
  • Yoshikawa, N., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 25(19), 4552. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7582529/]
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link: https://www.researchgate.
  • Organic Syntheses. (1946). Cinchoninic acid, 2-hydroxy-. Org. Synth. 1946, 26, 19. [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0475]
  • Organic Syntheses. (2009). 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Org. Synth. 2009, 86, 348-359. [Link: http://www.orgsyn.org/demo.aspx?prep=v86p0348]
  • Organic Syntheses. (1966). 3-hydroxyquinoline. Org. Synth. 1966, 46, 51. [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0647]

Sources

An In-Depth Technical Guide to 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for molecular recognition by biological targets. When functionalized, as in the case of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, the molecule gains specific physicochemical properties that can be leveraged for targeted drug design. This compound incorporates three key pharmacophoric elements: the quinoline core, a halogen substituent known to modulate metabolic stability and binding affinity, and a pyridine ring, a common feature in enzyme inhibitors.[3][4][5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust and rationalized synthesis protocol, and an exploration of its potential applications in modern drug discovery.

Physicochemical and Structural Properties

A summary of the core physicochemical properties of this compound is presented below. These data are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
CAS Number 667412-62-6[6]
Molecular Formula C₁₅H₉ClN₂O₂[6][7]
Molecular Weight 284.70 g/mol [6][7]
MDL Number MFCD03421960[6]
Density (Predicted) 1.425 g/cm³[7]
Boiling Point (Predicted) 496.2 °C at 760 mmHg[7]
Flash Point (Predicted) 253.9 °C[7]
Hazard Identification Irritant[6]

Synthesis and Mechanistic Rationale

The construction of the quinoline-4-carboxylic acid scaffold is classically achieved through cyclocondensation reactions. The Doebner reaction, a variation of the Doebner-von Miller synthesis, provides a reliable and efficient pathway using readily available starting materials.

Overview of Synthetic Strategy

The proposed synthesis involves a one-pot reaction of a substituted aniline (4-chloroaniline), an aldehyde (pyridine-2-carbaldehyde), and pyruvic acid. The causality of this choice is rooted in its efficiency:

  • 4-Chloroaniline serves as the backbone, incorporating the critical 6-chloro substituent into the final quinoline ring.

  • Pyridine-2-carbaldehyde provides the C2-substituent, installing the pyridinyl moiety.

  • Pyruvic Acid acts as the three-carbon α,β-unsaturated carbonyl equivalent after initial condensation, which is essential for the cyclization and formation of the new heterocyclic ring, ultimately yielding the 4-carboxylic acid group.

The reaction is typically performed under reflux in a protic solvent like ethanol, which facilitates all steps of the cascade reaction, from imine formation to the final cyclization and aromatization.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 4-Chloroaniline Reaction Doebner Cyclocondensation (Ethanol, Reflux) R1->Reaction R2 Pyridine-2-carbaldehyde R2->Reaction R3 Pyruvic Acid R3->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product This compound Purification->Product Confirmed Purity >95%

Caption: Workflow for the Doebner synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Pyridine-2-carbaldehyde (1.0 eq)

  • Pyruvic Acid (1.1 eq)

  • Absolute Ethanol

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add pyridine-2-carbaldehyde (1.0 eq) followed by a slow, dropwise addition of pyruvic acid (1.1 eq). The sequential addition is crucial to control the initial exothermic condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration/aromatization steps. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, cool the mixture to room temperature and then in an ice bath. The crude product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification (Acid-Base Extraction): Suspend the crude solid in deionized water and acidify with 1M HCl to pH ~2. This protonates basic impurities, which remain in the aqueous phase. Filter the solid. Subsequently, suspend the solid in water and add saturated sodium bicarbonate solution until pH ~8. The carboxylic acid will deprotonate to its soluble carboxylate salt. Filter to remove any non-acidic impurities.

  • Precipitation and Final Collection: Re-acidify the filtrate with 1M HCl to pH ~4-5. The pure product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove residual salts, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

    • Mass Spectrometry (MS): To verify the molecular weight (284.70 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[8]

    • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Chemical Reactivity and Drug Discovery Potential

Core Scaffold Analysis and Reactivity

The molecule's reactivity is governed by its distinct functional domains:

  • Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target binding. The acidity of this proton also allows for salt formation, which is critical for formulation.

  • Pyridine and Quinoline Nitrogens: These basic nitrogen atoms can participate in hydrogen bonding, a key interaction in ligand-receptor binding. They can also be protonated or coordinated to metal ions, influencing the molecule's overall charge state and conformation.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine at the 6-position influences the electron density of the quinoline ring system, affecting its reactivity and metabolic profile. This position is often targeted for substitution to tune electronic properties and explore structure-activity relationships (SAR).[3]

Applications in Medicinal Chemistry

The convergence of the quinoline-4-carboxylic acid scaffold with a pyridinyl substituent makes this molecule a high-interest candidate for drug discovery programs.[2] Related structures have demonstrated significant potential across multiple therapeutic areas.

  • Enzyme Inhibition: The pyridine and quinoline rings are prevalent in kinase inhibitors, where they often occupy the ATP-binding pocket. The carboxylic acid can form critical salt bridges or hydrogen bonds with active site residues. Pyridine carboxylic acid isomers are foundational to a wide range of enzyme inhibitors.[4][5]

  • Antiviral and Antibacterial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and antibacterial agents (fluoroquinolones).[9] The 4-carboxylic acid moiety is a feature of many HIV-1 integrase inhibitors.[10] This scaffold could serve as a starting point for developing novel agents against resistant pathogens.

  • Anticancer Potential: Chloro-substituted quinolines have been identified as potent anticancer agents in various screens.[3][11] The planar aromatic system can intercalate with DNA or bind to enzyme active sites relevant to cancer cell proliferation.

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its strategic combination of a proven quinoline scaffold, a reactivity-modulating chloro-substituent, and a versatile pyridinyl group makes it a valuable building block for medicinal chemistry. The rational synthesis protocol outlined herein provides a clear path to obtaining high-purity material for further investigation. Its structural motifs suggest significant potential for the development of novel enzyme inhibitors and other therapeutic agents, warranting its consideration in future drug discovery and development pipelines.

References

  • MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubChem - NIH. 6-Chloropicolinic acid. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

  • PubMed Central (PMC) - NIH. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • NIH. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. [Link]

Sources

A Predictive Biological Activity Profile of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: While direct experimental data on the biological activity of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is not currently available in public literature, its structural features strongly suggest a high potential for significant pharmacological effects. As a member of the 2-arylquinoline-4-carboxylic acid class, this compound is predicted to exhibit a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the known biological activities and mechanisms of action of structurally related analogs to construct a predictive profile for the title compound, providing a valuable resource for researchers and drug development professionals interested in exploring its therapeutic potential. The insights and detailed experimental protocols provided herein are intended to guide future investigations into this promising molecule.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In particular, the quinoline-4-carboxylic acid moiety has been identified as a critical pharmacophore in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications.[1] The presence of the carboxylic acid group at the 4-position is often crucial for biological activity, and modifications at the 2-position with various aryl or heteroaryl rings have yielded compounds with potent and selective pharmacological profiles.[2][3]

This compound combines several key structural features that make it a compelling candidate for biological investigation:

  • The Quinoline-4-Carboxylic Acid Core: This fundamental unit is associated with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

  • The 2-Pyridyl Substituent: The introduction of a nitrogen-containing heteroaromatic ring at the 2-position can significantly influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its interaction with biological targets.

  • The 6-Chloro Substituent: Halogenation, particularly chlorination, at the 6-position of the quinoline ring has been shown in many analogs to modulate biological activity, often leading to increased potency.

This guide will provide a comprehensive overview of the predicted biological activities of this compound based on the established pharmacology of its structural analogs.

Synthetic Pathways to 2-Arylquinoline-4-Carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, with two primary named reactions being the Doebner and Pfitzinger reactions.

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (in this case, pyridine-2-carbaldehyde), and pyruvic acid. This method is versatile and allows for the introduction of a wide variety of substituents on both the quinoline ring and the 2-aryl group.[2] Microwave-assisted Doebner reactions have been reported to provide rapid access to these compounds in good yields.[6]

Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, followed by cyclization and aromatization. This method is particularly useful for synthesizing quinoline-4-carboxylic acids with specific substitution patterns.[3]

A generalized synthetic workflow for the Doebner reaction is presented below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions Aniline Substituted Aniline (e.g., 4-chloroaniline) Solvent Solvent (e.g., Ethanol) Aniline->Solvent Aldehyde Pyridine-2-carbaldehyde Aldehyde->Solvent PyruvicAcid Pyruvic Acid PyruvicAcid->Solvent Catalyst Catalyst (Optional) (e.g., Trifluoroacetic Acid) Solvent->Catalyst Heat Heating or Microwave Irradiation Catalyst->Heat Product This compound Heat->Product

Caption: Generalized workflow for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on 2-arylquinoline-4-carboxylic acid derivatives, this compound is predicted to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous 2-arylquinoline-4-carboxylic acid derivatives have demonstrated significant in vitro and in vivo anticancer activity against a variety of cancer cell lines.[7] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns of the molecule.

Potential Mechanisms of Action:

  • Inhibition of Sirtuin 3 (SIRT3): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[8][9] Inhibition of SIRT3 by these compounds led to G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[8]

  • Inhibition of Histone Deacetylases (HDACs): 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors.[10] These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cell proliferation.[7]

G Compound 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid SIRT3 SIRT3 Compound->SIRT3 Inhibition HDAC3 HDAC3 Compound->HDAC3 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Differentiation Cell Differentiation Compound->Differentiation Induction CellCycle Cell Cycle Progression SIRT3->CellCycle Promotes HDAC3->CellCycle Promotes CancerGrowth Cancer Cell Growth and Proliferation CellCycle->CancerGrowth Apoptosis->CancerGrowth Inhibits Differentiation->CancerGrowth Inhibits

Caption: Predicted anticancer mechanisms of action for this compound.

Table 1: Anticancer Activity of Representative 2-Arylquinoline-4-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MOLM-13 (Leukemia)7.2 (SIRT3 inhibition)[8]
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)24.45 (HDAC3 inhibition)[10]
6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[7]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[7]
Antimicrobial Activity

The quinoline scaffold is the backbone of several clinically important antibacterial agents (e.g., fluoroquinolones). 2-Arylquinoline-4-carboxylic acids have also been extensively investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][11][12]

Potential Mechanism of Action:

The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. While not definitively proven for all 2-arylquinoline-4-carboxylic acids, it is a highly probable mechanism.

Table 2: Antibacterial Activity of Representative 2-Phenylquinoline-4-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5a4Staphylococcus aureus64[2][12]
Compound 5a7Escherichia coli128[2][12]
Compound 4Generic Bacteria- (Inhibition zone of 13.7 mm)[13]
Compound 9Generic Bacteria- (Inhibition zone of 16.0 mm)[13]
Compound 10Generic Bacteria- (Inhibition zone of 20.7 mm)[13]
Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have been reported to possess significant anti-inflammatory properties.[5][14] This activity is often attributed to their ability to modulate key inflammatory pathways.

Potential Mechanism of Action:

A likely mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Some quinoline derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates iNOS iNOS Expression NFkB_Pathway->iNOS COX2 COX-2 Expression NFkB_Pathway->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->ProInflammatory_Cytokines Compound 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Compound->NFkB_Pathway Inhibits NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Predicted anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Table 3: Anti-inflammatory Activity of Representative Quinoline Carboxylic Acid Derivatives

CompoundAssayIC50Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[5]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[5]
CL 306 ,293 (a substituted quinoline carboxylic acid)Adjuvant arthritis in rats1.5-3.0 mg/kg (oral)[14]

Structure-Activity Relationships (SAR)

The biological activity of 2-arylquinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on both the quinoline ring and the 2-aryl moiety.

  • Carboxylic Acid at C-4: The carboxylic acid group at the 4-position is generally considered essential for many of the observed biological activities. Its ability to form hydrogen bonds and act as a metal chelator is thought to be crucial for target interaction.

  • Substituents on the Quinoline Ring:

    • Halogens (e.g., Chloro at C-6): The presence of a chloro group at the 6-position, as in the title compound, is often associated with enhanced biological activity. This is likely due to its electron-withdrawing nature and its ability to increase lipophilicity, which can improve cell membrane permeability.

  • The 2-Aryl Group:

    • Heteroaromatic Rings (e.g., Pyridyl): The introduction of a pyridyl ring at the 2-position introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. The position of the nitrogen within the pyridyl ring (e.g., 2-pyridyl vs. 3-pyridyl or 4-pyridyl) can also significantly impact activity.

Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pre_treat Pre-treat with compound incubate1->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze_data Calculate % NO inhibition and IC50 value measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro nitric oxide production assay.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its membership in the pharmacologically rich class of 2-arylquinoline-4-carboxylic acids. While direct experimental evidence of its biological activity is lacking, a predictive analysis based on structurally related compounds suggests a high probability of potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 6-chloro and 2-pyridyl substituents is anticipated to positively modulate these activities.

Future research should focus on the synthesis of this compound and its empirical evaluation using the experimental protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, bacterial strains, and in inflammatory models is warranted. Subsequent studies should aim to elucidate the precise mechanisms of action and identify its specific molecular targets. The findings from these investigations will be crucial in determining the therapeutic potential of this promising compound and guiding its further development as a novel drug candidate.

References

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (URL not available)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016 Mar 10;21(3):340. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. International Journal of Chemical and Physical Sciences. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020 Feb 11;5(7):3394-3404. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022 Mar 30;10:880067. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL not available)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2020 Jul 29;25(15):3441. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Journal of Rheumatology. [Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie. [Link]

Sources

An In-Depth Technical Guide on the Mechanism of Action of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel small molecule, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. Synthesizing data from extensive research on the quinoline-4-carboxylic acid scaffold, this document elucidates the compound's primary mode of action as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). We will explore the critical role of DHODH in de novo pyrimidine biosynthesis, the molecular interactions underpinning the inhibitory activity of this compound class, and the downstream cellular consequences that establish its therapeutic potential in oncology and inflammatory diseases. This guide further details robust experimental protocols for the evaluation of this and similar compounds, providing a framework for continued research and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Pharmacophore

The quinoline ring system is a foundational motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1] The quinoline-4-carboxylic acid scaffold, in particular, has emerged as a "privileged" structure, amenable to diverse chemical modifications that yield compounds with activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2] Our focus here is on a specific derivative, this compound, a molecule rationally designed to exploit a key metabolic vulnerability in rapidly proliferating cells.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary and most well-supported mechanism of action for this compound and its close analogs is the potent and specific inhibition of Dihydroorotate Dehydrogenase (DHODH).

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2] This pathway is indispensable for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for DNA and RNA synthesis.[3] While most quiescent cells can utilize salvage pathways to recycle pyrimidines, rapidly dividing cells, such as cancer cells and activated lymphocytes, exhibit a heightened dependence on the de novo pathway to meet their substantial demand for nucleic acid precursors.[4] This metabolic distinction provides a therapeutic window, making DHODH an attractive target for selective inhibition in diseases characterized by uncontrolled cell proliferation.[5]

DHODH_Pathway Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Nucleotides UTP, CTP, TTP UMP->Nucleotides Macromolecules DNA & RNA Synthesis Nucleotides->Macromolecules Inhibitor 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and the Site of Inhibition.
Molecular Interactions and Structure-Activity Relationship (SAR)

Studies on analogous quinoline-4-carboxylic acids have provided significant insights into the molecular interactions within the DHODH active site.[6][7] The binding of these inhibitors is characterized by key pharmacophoric features:

  • The Carboxylic Acid Moiety: The 4-carboxylic acid group is crucial for activity, forming a salt bridge with a conserved arginine residue (Arg136) in the DHODH active site.[6] This electrostatic interaction anchors the inhibitor within the binding pocket.

  • The Quinoline Scaffold: The planar quinoline ring system engages in hydrophobic interactions with nonpolar residues lining the binding channel, including leucine, methionine, and phenylalanine.[6]

  • The 2-Pyridinyl Group: The presence of an aromatic substituent at the 2-position, such as the pyridinyl group, is essential for potent inhibition. This group occupies a hydrophobic pocket, and the nitrogen atom of the pyridine ring can participate in additional interactions, potentially through water-mediated hydrogen bonds with residues like Thr63.[6]

  • The 6-Chloro Substituent: Halogenation at the 6-position of the quinoline ring generally enhances the lipophilicity of the compound, which can contribute to improved binding affinity and cellular permeability.

The combination of these features in this compound results in a high-affinity ligand for the DHODH enzyme.

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by this compound initiates a cascade of cellular events, culminating in the suppression of cell proliferation.

  • Pyrimidine Depletion: The most immediate consequence is the depletion of the intracellular pyrimidine pool, leading to a shortage of the building blocks for DNA and RNA synthesis.[6]

  • Cell Cycle Arrest: Cells are subsequently arrested in the S-phase of the cell cycle, as DNA replication cannot proceed without an adequate supply of pyrimidine nucleotides.[6]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in cancer cells.[4]

  • Modulation of the Tumor Microenvironment: Recent studies have shown that DHODH inhibition can also impact the tumor microenvironment by enhancing cancer cell antigen presentation and promoting the infiltration of natural killer (NK) cells, thereby potentiating anti-tumor immunity.[8][9]

Quantitative Analysis of DHODH Inhibitory Activity

While specific IC50 values for this compound are not publicly available, data from closely related analogs from the same chemical class demonstrate potent inhibition of DHODH.

Compound ID (Reference)2-SubstituentDHODH IC₅₀ (nM)
Analog 41 [6]Substituted Pyridine9.71 ± 1.4
Analog 43 [6]Substituted Pyridine26.2 ± 1.8
Brequinar [7]2'-Fluoro-1,1'-biphenyl-4-yl~250

Table 1: In Vitro Inhibitory Activity of Representative Quinoline-4-Carboxylic Acid Analogs against Human DHODH.

Experimental Protocols for Mechanistic Validation

To rigorously assess the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the direct inhibitory effect of the compound on recombinant human DHODH enzyme activity.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid in DMSO C Add inhibitor dilutions and DHODH to a 96-well plate A->C B Dilute recombinant human DHODH in assay buffer B->C D Pre-incubate to allow for inhibitor binding C->D E Initiate reaction by adding substrate mix (DHO, CoQ10, DCIP) D->E F Measure decrease in absorbance at 600 nm kinetically E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. concentration to determine IC50 G->H

Figure 2: Workflow for the In Vitro DHODH Enzyme Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

    • Dilute recombinant human DHODH in the assay buffer to the desired working concentration.

    • Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP).

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the inhibitor dilutions or DMSO (vehicle control).

    • Add 178 µL of the diluted DHODH enzyme solution to each well and incubate for 15-30 minutes at room temperature.

    • Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 600 nm at regular intervals for 10-15 minutes using a microplate spectrophotometer.

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.[10][11]

Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue

This assay confirms that the compound's antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis.

Methodology:

  • Cell Culture:

    • Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of this compound.

    • For the rescue arm of the experiment, co-treat a parallel set of wells with the inhibitor and a high concentration of uridine (e.g., 100 µM).

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the EC50 value for the inhibitor in the presence and absence of uridine. A significant rightward shift in the EC50 curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[12]

Conclusion and Future Directions

The available evidence strongly supports that this compound functions as a potent inhibitor of Dihydroorotate Dehydrogenase. This mechanism of action, which leads to pyrimidine depletion and subsequent cell cycle arrest in rapidly proliferating cells, positions this compound as a promising candidate for further investigation in oncology and autoimmune disorders. Future research should focus on obtaining a co-crystal structure of the compound with DHODH to definitively elucidate its binding mode, as well as comprehensive in vivo studies to evaluate its pharmacokinetic properties and therapeutic efficacy.

References

  • Petrovic, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373.
  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Available at: [Link]

  • Schölermann, B., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.
  • Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Luo, M., et al. (2021). DHODH and cancer: promising prospects to be explored.
  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Available at: [Link]

  • Tan, A. S., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(4), 943-957.
  • Shi, Z. Z., et al. (2022). Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma.
  • Ladds, M. J., et al. (2022).
  • Petrovic, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: synthesis, cytotoxicity, lipophilicity and molecular docking studies. I.R.I.S.
  • Li, Y., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal for ImmunoTherapy of Cancer, 13(1).
  • Ali, A., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research, 10(4), 783-800.
  • Luo, M., et al. (2021). DHODH and cancer: promising prospects to be explored. springermedizin.de.
  • Bross, T., et al. (2021). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers in Immunology, 12, 768817.
  • Wang, Y., et al. (2020). Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma.
  • Li, X., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(3), 1599.
  • Schölermann, B., et al. (2023). Similarity of DHODH inhibitors in the Cell Painting assay....
  • Nakano, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2277.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186.
  • Hartman, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3565-3586.
  • Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 1-11.
  • Madak, J. T., et al. (2018).
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Schölermann, B., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 24(1), e202200486.
  • Sykes, D. B. (2016). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 20(11), 1289-1298.

Sources

In silico modeling of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: An In-Depth Technical Guide

Topic: In Silico Modeling of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] this compound, a distinct member of this class, presents a compelling subject for computational analysis due to its structural features, which suggest potential interactions with a range of biological targets. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of this molecule, designed for researchers and drug development professionals. Moving beyond a mere listing of protocols, this document elucidates the scientific rationale behind each methodological choice, grounding the entire process in principles of self-validation and scientific integrity. The workflow encompasses ligand preparation, target identification via inverse virtual screening, rigorous molecular docking, complex stability assessment through molecular dynamics simulations, and evaluation of pharmacokinetic properties via ADMET prediction. By integrating these computational strategies, researchers can efficiently generate robust, data-driven hypotheses regarding the molecule's mechanism of action, therapeutic potential, and drug-likeness, thereby accelerating the early stages of the drug discovery pipeline.[3][4][5]

Introduction: The Strategic Role of In Silico Modeling

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates.[3] Computer-Aided Drug Design (CADD) has emerged as an indispensable strategy to mitigate these challenges by providing deep molecular insights before significant investment in wet-lab synthesis and testing.[4][5] In silico techniques allow for the rapid screening of vast chemical spaces, the elucidation of ligand-receptor interactions at an atomic level, and the early prediction of potential liabilities.[2][6]

The subject of this guide, this compound, belongs to the quinoline carboxylic acid class, a chemical family recognized for a wide spectrum of biological activities, including antimicrobial, antimalarial, and antileishmanial properties.[2][7][8][9] The molecule's specific arrangement of a quinoline core, a pyridine substituent, and a carboxylic acid group creates a unique electronic and steric profile, making it a prime candidate for computational investigation to unlock its therapeutic potential. This guide provides a validated, end-to-end computational workflow to dissect its pharmacological profile.

Ligand Profile: this compound

A thorough understanding of the ligand's physicochemical properties is the foundation of any modeling study. These properties govern its behavior in biological systems and influence the choice of computational parameters.

PropertyValueSource
CAS Number 667412-62-6[10]
Molecular Formula C₁₅H₉ClN₂O₂[10]
Molecular Weight 284.70 g/mol [10]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=NC=CC=C3)C(=O)OPubChem
Hazard Classification Irritant[10]
XLogP3 3.6[11]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Note: Some properties are computed values from chemical databases and provide a baseline for ADMET analysis.

The Integrated In Silico Modeling Workflow

The power of computational drug design lies not in a single method, but in the synergistic application of multiple techniques. Each step in the workflow builds upon the last, creating a logical cascade of inquiry that refines hypotheses and increases the confidence in the final predictions. This integrated approach ensures that a potential drug candidate is evaluated for both efficacy (binding affinity and stability) and viability (pharmacokinetics).

G cluster_0 Setup & Preparation cluster_1 Core Simulation & Analysis cluster_2 Evaluation & Validation Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (Binding Pose & Affinity Prediction) Ligand->Docking Input Ligand ADMET ADMET Prediction (Drug-Likeness & Pharmacokinetics) Ligand->ADMET Input Ligand Target Target Identification (Inverse Virtual Screening) Protein Receptor Preparation (PDB Structure Retrieval, Cleaning & Protonation) Target->Protein Identifies Target Protein->Docking Input Receptor MD Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD Top Scoring Pose Hypothesis Data-Driven Hypothesis (Lead Candidate Potential) MD->Hypothesis Stability Insights ADMET->Hypothesis Viability Profile

Caption: The Integrated In Silico Workflow.

Step-by-Step Methodologies

This section details the protocols for each stage of the computational workflow. The causality behind experimental choices is emphasized to provide a framework for adapting these methods to other research questions.

Ligand Preparation

Causality: The starting conformation and charge distribution of the ligand are critical for accurate docking and simulation. An improperly prepared ligand can lead to steric clashes, incorrect electrostatic calculations, and unreliable binding energy estimates. This protocol ensures a standardized, low-energy, and chemically correct starting structure.

Protocol:

  • 2D Structure Generation: Draw the molecule, this compound, using chemical drawing software like ChemDraw or MarvinSketch. Verify atom connectivity and stereochemistry.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. Save the output in a standard format like SDF or MOL2.

  • Protonation State Determination: At physiological pH (approx. 7.4), the carboxylic acid group will be deprotonated (-COO⁻). Use a tool like the H++ server or PlayMolecule's ProteinPrepare to assign the correct protonation states. This is crucial for accurate electrostatic interaction modeling.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94). This step resolves any strained bonds or angles from the 2D-to-3D conversion, yielding a stable, low-energy conformation. Software like Avogadro, Spartan, or Gaussian can be used.

  • Charge Calculation: Calculate partial atomic charges. For molecular mechanics simulations, Gasteiger or AM1-BCC charges are commonly used and can be calculated with tools like Antechamber (part of the AmberTools suite).

Target Identification & Preparation

Causality: Rather than assuming a biological target, an unbiased search can reveal novel mechanisms of action. Inverse virtual screening computationally "fishes" for potential protein targets from a large database, prioritizing those with the highest predicted affinity for the ligand. Once a primary target is identified, its crystal structure must be meticulously prepared to create a realistic environment for docking.

Protocol: Target Identification (Inverse Virtual Screening)

  • Select Server: Utilize web-based inverse docking servers like SwissTargetPrediction or PharmMapper.

  • Submit Ligand: Input the prepared 3D structure or SMILES string of the ligand.

  • Analyze Results: The server will return a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known ligands. Examine the top-ranked targets, paying close attention to proteins implicated in pathways relevant to known quinoline activities (e.g., bacterial, parasitic, or kinase pathways).[1][7][9]

  • Select Primary Target: Based on the screening results and literature review, select a high-priority target for the subsequent docking and simulation study. For this guide, we will use Leishmania major N-myristoyltransferase (LmNMT) as a hypothetical high-scoring target, given the known activity of quinolines against this parasite.[1][2]

Protocol: Receptor Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our example, we select PDB ID: 2WSA (LmNMT complexed with an inhibitor).[12]

  • Initial Cleaning (using UCSF Chimera):

    • Load the PDB file (2WSA).

    • Remove co-crystallized ligands, water molecules, and any non-essential ions or co-factors. The rationale is to create a clean binding site for docking our novel ligand.

    • Inspect the protein for missing residues or loops. If significant portions are missing, they may need to be reconstructed using homology modeling tools like MODELLER.[12]

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein structure, as they are typically absent in PDB files.

    • Assign appropriate protonation states to ionizable residues (His, Asp, Glu, Lys) corresponding to a physiological pH of 7.4. The H++ server is an excellent tool for this purpose.[12]

    • Perform a brief energy minimization on the protein structure to relax any strain introduced during the preparation steps.

  • Binding Site Definition: Identify the amino acid residues that constitute the active binding pocket. This is typically defined as the region occupied by the co-crystallized ligand in the original PDB file. This defined volume will be used to guide the molecular docking algorithm.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function. This provides the first critical assessment of binding affinity and allows for a detailed analysis of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Protocol (using AutoDock Vina):

  • Prepare Input Files: Convert the prepared ligand and receptor files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions. AutoDockTools (ADT) can be used for this conversion.

  • Define the Search Space (Grid Box): Center a 3D grid box around the previously defined binding site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but improves the thoroughness of the conformational search).

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, referencing the configuration file.

  • Analyze Results:

    • Binding Affinity: Vina will output a binding affinity score in kcal/mol for the top poses. More negative values indicate stronger predicted binding.

    • Pose Visualization: Load the docked poses along with the receptor structure into a visualization tool like PyMOL or UCSF Chimera.

    • Interaction Analysis: Analyze the best-scoring pose to identify key interactions. Look for hydrogen bonds, pi-pi stacking, salt bridges, and hydrophobic interactions with key active site residues. These interactions provide a structural hypothesis for the ligand's activity.[12]

Table: Example Docking Results

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type(s)
1 -9.5 TYR217, GLY412, PHE109 H-Bond, π-Alkyl, π-π Stacked
2 -9.2 LEU325, VAL291 Hydrophobic

| 3 | -8.9 | ASP111, TYR217 | Salt Bridge, H-Bond |

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are dynamic. MD simulation assesses the stability of the docked complex over time (typically nanoseconds) in a simulated physiological environment (water, ions). This step validates the docking result; a stable complex in MD simulation lends much higher confidence to the predicted binding mode.

Protocol (using GROMACS):

  • System Preparation:

    • Use the best-scoring docked pose from the previous step as the starting structure.

    • Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and ligand.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Neutralize the system's overall charge by adding counter-ions (e.g., Na⁺ or Cl⁻).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run (100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the pivotal role that solubility and stability play in the journey from discovery to clinical application, this document synthesizes available data, theoretical predictions, and field-proven methodologies to offer a practical framework for its handling, formulation, and analysis. The guide delves into the compound's solubility profile in various media, the impact of pH, and its stability under forced degradation conditions. Detailed experimental protocols for solubility assessment, stability-indicating analytical methods, and data interpretation are provided to empower researchers in their drug development endeavors.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This compound, with its complex heterocyclic structure, presents a unique set of characteristics that warrant a thorough investigation. The quinoline core is a privileged scaffold in medicinal chemistry, while the pyridine and carboxylic acid moieties introduce specific functionalities that influence its behavior in solution and under stress. This guide is designed to provide drug development professionals with the necessary insights and practical tools to navigate the challenges associated with this compound class.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design.

PropertyValueSource
Chemical Name This compound-
CAS Number 667412-62-6[1]
Molecular Formula C₁₅H₉ClN₂O₂[1]
Molecular Weight 284.70 g/mol [1]
Appearance Expected to be a solid powder.General knowledge
Predicted XLogP3 3.6[2]
Predicted pKa ~4-5 (carboxylic acid), ~2-3 (pyridinium ion)Estimated based on similar structures[3][4]

Note: Some values are predicted and should be confirmed experimentally.

Solubility Profile: A Multifaceted Challenge

The aqueous solubility of a drug substance is a critical determinant of its absorption and bioavailability. For an ionizable compound like this compound, solubility is intricately linked to the pH of the medium.

Predicted Aqueous Solubility
The Critical Role of pH

The presence of both a carboxylic acid (acidic) and a pyridine ring (basic) makes the solubility of this compound highly dependent on pH.

  • At low pH (pH < pKa of carboxylic acid): The carboxylic acid will be protonated and largely unionized. The pyridine nitrogen will be protonated, forming a pyridinium cation. The overall charge will be positive, which may enhance solubility compared to the neutral form.

  • At intermediate pH (between the pKa of the carboxylic acid and the pKa of the pyridinium ion): The molecule will exist predominantly as a zwitterion, with a negatively charged carboxylate and a positively charged pyridinium ion. Zwitterions can exhibit complex solubility behavior, sometimes having a minimum solubility at their isoelectric point.

  • At high pH (pH > pKa of pyridinium ion): The carboxylic acid will be deprotonated (carboxylate), and the pyridine nitrogen will be in its neutral, free base form. The overall charge will be negative, which is expected to significantly increase aqueous solubility.

Solubility in Organic Solvents

While aqueous solubility is crucial for biological processes, solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for in vitro assays. Based on the properties of similar heterocyclic carboxylic acids, the following general solubility profile in common laboratory solvents can be anticipated:

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a polar aprotic solvent.
Methanol / Ethanol Moderate to HighPolar protic solvents that can hydrogen bond with the carboxylic acid and pyridine nitrogen.
Acetonitrile Low to ModerateA polar aprotic solvent with a lower polarity than DMSO and DMF.
Dichloromethane (DCM) LowA nonpolar solvent, less likely to effectively solvate the polar functional groups.
Hexanes / Heptane Very LowNonpolar solvents, incompatible with the polar nature of the molecule.
Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology: Shake-Flask Method (ICH Harmonised Guideline)

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH-adjusted buffers, water, DMSO, ethanol).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A mechanical shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or molarity.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Quantification A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute filtered sample F->G H Analyze by HPLC-UV G->H

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile: Ensuring Integrity from Bench to Clinic

The chemical stability of a drug candidate is a non-negotiable attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and an overall unreliable product. A comprehensive stability assessment involves subjecting the compound to a range of stress conditions as outlined in the ICH guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Typical Stress Conditions:

  • Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60-80 °C). The ester-like linkage in some quinoline precursors can be susceptible to hydrolysis[6]. The carboxylic acid itself is generally stable to hydrolysis, but the overall molecule's stability in acid should be assessed.

  • Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature[7]. The electron-rich aromatic rings may be susceptible to oxidation.

  • Thermal Degradation: Exposure of the solid compound and solutions to high temperatures (e.g., 60-80 °C or higher)[7]. Aromatic carboxylic acids can be susceptible to decarboxylation at very high temperatures in aqueous solutions[8].

  • Photostability: Exposure of the solid compound and solutions to a combination of visible and UV light, as specified in ICH Q1B guidelines[7]. Quinoline and its derivatives are known to undergo photodegradation[6].

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be postulated:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly under thermal stress.

  • Hydroxylation: Introduction of hydroxyl groups onto the quinoline or pyridine rings, especially under oxidative or photolytic conditions.

  • Ring Opening: Cleavage of the quinoline or pyridine rings under harsh oxidative or photolytic conditions.

  • Dechlorination: Removal of the chlorine atom, although this is generally a less common pathway under typical forced degradation conditions.

G cluster_stress Forced Degradation Conditions cluster_pathways Potential Degradation Pathways Acid Acid Hydrolysis Decarboxylation Decarboxylation Acid->Decarboxylation Hydroxylation Hydroxylation Acid->Hydroxylation RingOpening Ring Opening Acid->RingOpening Dechlorination Dechlorination Acid->Dechlorination Base Base Hydrolysis Base->Decarboxylation Base->Hydroxylation Base->RingOpening Base->Dechlorination Oxidation Oxidation Oxidation->Decarboxylation Oxidation->Hydroxylation Oxidation->RingOpening Oxidation->Dechlorination Heat Thermal Stress Heat->Decarboxylation Heat->Hydroxylation Heat->RingOpening Heat->Dechlorination Light Photostability Light->Decarboxylation Light->Hydroxylation Light->RingOpening Light->Dechlorination Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Heat Parent->Light

Caption: Logical relationship between stress conditions and potential degradation pathways.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and establish the degradation profile of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the solution and solid material at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution in a transparent container to a calibrated light source (as per ICH Q1B). A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary) to monitor the progress of degradation.

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify and quantify any significant degradation products.

    • Perform peak purity analysis to ensure that the main peak is not co-eluting with any degradants.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Strategy

The goal is to develop a method that provides adequate separation of the parent compound from all potential impurities and degradants.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point due to its versatility.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

  • pH of Mobile Phase: The pH of the aqueous component of the mobile phase should be carefully chosen to ensure good peak shape and retention of the ionizable analyte. For a compound with both acidic and basic functionalities, a pH that keeps one or both groups consistently ionized is often beneficial.

  • Detection: UV detection at a wavelength where the compound and its potential degradants have significant absorbance (e.g., determined by a UV scan of the parent compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Example HPLC Conditions (to be optimized):

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax of the compound)

Method Validation (as per ICH Q2(R1) guidelines):

The developed method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles, protocols, and data from analogous structures presented herein offer a robust starting point for researchers and drug development professionals.

It is imperative that the predicted properties are confirmed through rigorous experimental work as outlined in this guide. The successful development of any drug candidate hinges on a thorough understanding of its physicochemical characteristics. By systematically addressing solubility and stability, researchers can de-risk their development programs, optimize formulation strategies, and ensure the quality and reliability of their analytical data. The methodologies and insights provided in this guide are intended to facilitate this critical aspect of the drug development process.

References

  • ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • CrystEngComm. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Retrieved from [Link]

  • SciSpace. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Retrieved from [Link]

  • Angene. (n.d.). 4-Quinolinecarboxylic acid, 6-chloro-2-(4-chlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (2019). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. Retrieved from [Link]

  • mVOC. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • Bio-Rad. (n.d.). 6-Chloro-quinoline-4-carboxylic acid, min 98%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] This particular derivative, characterized by a chlorine atom at the 6-position and a pyridin-2-yl group at the 2-position, holds considerable interest within the fields of medicinal chemistry and drug discovery. Its structural features suggest potential as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent in its own right. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and potential for biological applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed physicochemical properties of this compound are summarized below.

IdentifierValue
CAS Number 667412-62-6
Molecular Formula C₁₅H₉ClN₂O₂
Molecular Weight 284.70 g/mol
InChI Key FUVYVTRILLYVLA-UHFFFAOYSA-N

Synthesis Methodologies

Plausible Synthetic Route: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] For the synthesis of the target molecule, this would involve the reaction of 4-chloroaniline, pyridine-2-carbaldehyde, and pyruvic acid.

Reaction Scheme:

4-chloroaniline + pyridine-2-carbaldehyde + pyruvic acid → this compound

Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) and pyridine-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Initiation: Add pyruvic acid (1 equivalent) to the mixture. The reaction can be catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid.[2]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove unreacted starting materials.

  • Purification: The aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The choice of a protic solvent like ethanol is common for the Doebner reaction as it facilitates the dissolution of the reactants and the formation of the intermediate Schiff base.

  • Acid catalysis is often employed to accelerate the initial condensation between the aniline and the aldehyde.

  • The final acidification step is crucial for protonating the carboxylate salt, leading to the precipitation of the desired carboxylic acid, which is typically less soluble in acidic aqueous media.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 4-chloroaniline 4-chloroaniline Mixing_Solvent Mixing in Solvent (e.g., Ethanol) 4-chloroaniline->Mixing_Solvent pyridine-2-carbaldehyde pyridine-2-carbaldehyde pyridine-2-carbaldehyde->Mixing_Solvent pyruvic acid pyruvic acid pyruvic acid->Mixing_Solvent Heating_Reflux Heating under Reflux (with Acid Catalyst) Mixing_Solvent->Heating_Reflux Cooling_Evaporation Cooling & Solvent Evaporation Heating_Reflux->Cooling_Evaporation Neutralization_Washing Neutralization & Washing Cooling_Evaporation->Neutralization_Washing Acidification_Precipitation Acidification & Precipitation Neutralization_Washing->Acidification_Precipitation Filtration_Drying Filtration & Drying Acidification_Precipitation->Filtration_Drying Recrystallization Recrystallization Filtration_Drying->Recrystallization Target_Molecule 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid Recrystallization->Target_Molecule

Doebner reaction workflow for the synthesis of the target molecule.
Alternative Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative pathway, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5] To synthesize the target compound, 5-chloroisatin would be reacted with 2-acetylpyridine.

Reaction Scheme:

5-chloroisatin + 2-acetylpyridine → this compound

Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a round-bottom flask, a mixture of 5-chloroisatin (1 equivalent) and 2-acetylpyridine (1 equivalent) is prepared in a basic solution, typically aqueous or alcoholic potassium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble byproducts.

  • Purification: The filtrate is then acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Causality Behind Experimental Choices:

  • The strong basic conditions are necessary to hydrolyze the amide bond in isatin, which is a key step in the reaction mechanism.[5]

  • The α-methylene group of 2-acetylpyridine is sufficiently acidic to be deprotonated under these conditions, allowing it to act as a nucleophile.

  • Similar to the Doebner reaction, the final product is isolated by acidification, which protonates the carboxylate and causes it to precipitate.

Potential Biological Significance and Applications in Drug Discovery

The quinoline-4-carboxylic acid moiety is a well-recognized pharmacophore present in numerous approved drugs, particularly in the antimicrobial and anticancer fields.[6] The incorporation of a chloro-substituent and a pyridinyl ring in the structure of this compound suggests several avenues for biological activity.

Anticipated Biological Roles:

  • Enzyme Inhibition: The planar aromatic structure of the quinoline ring system allows for potential intercalation with DNA or binding to the active sites of various enzymes.[6]

  • Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial activity by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV.

  • Anticancer Properties: The quinoline scaffold is found in several anticancer agents. The mechanism of action can vary, including the inhibition of protein kinases, topoisomerases, or other signaling pathways crucial for cancer cell proliferation.

The specific biological activity of this compound would need to be determined through in vitro and in vivo screening. However, based on its structural relationship to other biologically active quinolines, it represents a promising candidate for further investigation in drug discovery programs.

Signaling_Pathway_Inhibition cluster_drug_target Potential Drug-Target Interaction cluster_pathway Cellular Signaling Pathway cluster_cellular_response Cellular Response Target_Molecule 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid Enzyme_Target Enzyme Target (e.g., Kinase, Topoisomerase) Target_Molecule->Enzyme_Target Inhibition Downstream_Effector Downstream Effector Enzyme_Target->Downstream_Effector Phosphorylation / Cleavage Apoptosis Apoptosis Enzyme_Target->Apoptosis Inhibition leads to Upstream_Signal Upstream Signal Upstream_Signal->Enzyme_Target Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes

Hypothetical inhibition of a cellular signaling pathway by the target molecule.

Conclusion

This compound is a compound of significant interest due to its chemical structure, which is amenable to synthesis via established and robust chemical reactions. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural analogy to a wide range of pharmacologically active quinolines makes it a compelling subject for further research. This guide provides a foundational understanding of its properties and synthesis, offering a solid starting point for researchers and drug development professionals seeking to explore its potential in medicinal chemistry. The outlined synthetic protocols, grounded in the well-documented Doebner and Pfitzinger reactions, provide a clear and logical path for its preparation and subsequent biological evaluation.

References

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Reddy, T. S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos and Anticancer properties. International Journal of Chemical and Physical Sciences, 4(Special Issue). Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Tan, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Maddila, S., et al. (2021). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Maddila, S., et al. (2013). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. Available at: [Link]

  • Wikipedia. Doebner reaction. Available at: [Link]

  • Organic Chemistry Portal. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Madapa, S., et al. (2014). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Pharmaceuticals. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. PubChem Compound Summary. Available at: [Link]

  • ChemSynthesis. 6-chloro-2,4-quinolinedicarboxylic acid. Available at: [Link]

  • Google Patents. (2008). US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
  • Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Google Patents. (2017). US9540333B2 - Crystalline forms of a drug.
  • Google Patents. (2003). WO 03/011853 A1 - 6-aryl-4-aminopicolinates and their use as herbicides.
  • Google Patents. (2000). US6133284A - Pyridonecarboxylic acid derivatives or their salts, and antibacterial agents containing the same as their effective components.
  • Google Patents. (2011). US 7,927,613 B2 - Crystalline forms of a drug. Available at: [Link]

Sources

Potential therapeutic targets of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

I. Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This privileged heterocyclic system is present in numerous natural products and has been successfully incorporated into a wide array of therapeutic agents.[1][2] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to engage with a diverse range of biological targets.[1][4]

This guide focuses on a specific, yet promising, member of this family: This compound . Its structure is characterized by a quinoline core, a carboxylic acid group at the 4-position, a chloro substituent at the 6-position, and a pyridine ring at the 2-position. Each of these moieties can contribute to the molecule's interaction with therapeutic targets. The pyridine ring, in particular, is a well-known feature in modern drug discovery, often enhancing solubility, bioavailability, and receptor interactions.[4][5][6] The carboxylic acid group provides a key site for hydrogen bonding and potential salt formation, while the chloro group can influence the electronic properties and metabolic stability of the compound.

Given the established bioactivity of related quinoline-4-carboxylic acid and 2-pyridin-2-ylquinoline derivatives, a systematic investigation into the potential therapeutic targets of this compound is warranted. This document will provide a comprehensive overview of the likely therapeutic avenues for this compound, grounded in the known activities of its structural class, and will outline a detailed experimental workflow to elucidate its precise mechanism of action.

II. The Bioactive Landscape of Quinoline-4-Carboxylic Acid Derivatives

Derivatives of quinoline-4-carboxylic acid have been extensively explored and have shown significant therapeutic potential across various disease areas. A summary of their established biological activities provides a rational basis for identifying the most probable targets for this compound.

Anticancer Properties

The quinoline-4-carboxylic acid scaffold is a recurring motif in the design of novel anticancer agents.[1][7] These compounds exert their effects through a variety of mechanisms:

  • Enzyme Inhibition: A primary mode of action for many quinoline derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. These include:

    • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): These enzymes are crucial epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis.[1]

    • Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for cancer therapy. Several quinoline-4-carboxylic acid analogs have been identified as potent DHODH inhibitors.[1][8]

    • Protein Kinases: The pyridine-quinoline hybrid structure is a known scaffold for kinase inhibitors, including PIM-1/2 kinases.[9] Kinases are central to cell signaling pathways that are often dysregulated in cancer.

  • Disruption of Tubulin Polymerization: Some quinoline derivatives interfere with the dynamics of microtubule formation, a critical process for cell division, leading to mitotic arrest and apoptosis.[1]

  • DNA Interaction: The planar nature of the quinoline ring allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription.[10][11]

Other Therapeutic Areas

Beyond oncology, quinoline-4-carboxylic acid derivatives have demonstrated efficacy as:

  • Antibacterial agents: They have shown activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1]

  • Antimalarial agents: The quinoline core is famously found in antimalarial drugs like chloroquine.[12] Novel quinoline-4-carboxamides have shown multistage antimalarial activity.[13]

  • Anti-inflammatory agents: Certain derivatives exhibit significant anti-inflammatory properties, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antiviral agents: The quinoline scaffold has also been investigated for its potential in developing antiviral therapies.[1]

III. High-Priority Potential Therapeutic Targets for this compound

Based on the established activities of its parent scaffolds, we can prioritize a set of high-probability therapeutic targets for this compound.

Primary Target Class: Protein Kinases

The 2-pyridin-2-ylquinoline moiety is a strong indicator of potential kinase inhibitory activity. The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

  • PIM Kinases (PIM-1, PIM-2, PIM-3): These serine/threonine kinases are proto-oncogenes involved in cell survival and proliferation. Pyridine-quinoline hybrids have been explicitly identified as PIM-1/2 kinase inhibitors.[9]

  • Receptor Tyrosine Kinases (RTKs): Families such as VEGFR, EGFR, and PDGFR are frequently dysregulated in cancer and are common targets for quinoline-based inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Some quinoline-based compounds have shown inhibitory activity against CDKs, such as CDK2, which are key regulators of the cell cycle.[10]

Secondary Target: Dihydroorotate Dehydrogenase (DHODH)

The quinoline-4-carboxylic acid core is a well-established pharmacophore for DHODH inhibition.[8] This enzyme is critical for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making it an attractive target for both anticancer and autoimmune diseases.

Tertiary Target: DNA and Associated Enzymes

The planar aromatic system of the this compound structure suggests a potential for DNA intercalation. This interaction can disrupt DNA processes and induce apoptosis.[10][11] Consequently, enzymes that interact with DNA, such as topoisomerases, should also be considered as potential targets.

IV. Experimental Validation Workflow

A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Proof-of-Concept P1_1 Protocol 1: Broad Kinase Panel Screening P1_4 Protocol 4: Antiproliferative Activity (MTT/SRB Assay) P1_1->P1_4 P1_2 Protocol 2: DHODH Enzyme Inhibition Assay P1_2->P1_4 P1_3 Protocol 3: DNA Binding & Topoisomerase Assays P1_3->P1_4 P2_1 Protocol 5: Western Blot for Pathway Modulation P1_4->P2_1 If active P2_2 Protocol 6: Cell Cycle Analysis P2_1->P2_2 P2_3 Protocol 7: Apoptosis Induction Assays P2_1->P2_3 P3_1 Protocol 8: Xenograft Tumor Models P2_3->P3_1 If confirmed mechanism P3_2 Protocol 9: Preliminary PK/Tox Assessment P3_1->P3_2

Caption: Experimental workflow for target validation.

Phase 1: In Vitro Profiling

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology:

    • Submit this compound for screening against a commercial panel of several hundred kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Perform initial screening at a single high concentration (e.g., 10 µM).

    • For hits showing significant inhibition (>50%), perform dose-response assays to determine the IC50 value.

  • Data Analysis: Generate a list of kinases inhibited by the compound and their corresponding IC50 values.

Protocol 2: DHODH Enzyme Inhibition Assay

  • Objective: To determine if the compound inhibits DHODH.

  • Methodology:

    • Utilize a commercially available DHODH inhibitor screening kit (e.g., from Cayman Chemical, Abcam).

    • Follow the manufacturer's protocol, which typically involves measuring the reduction of a substrate by the DHODH enzyme in the presence and absence of the test compound.

    • Perform a dose-response curve to calculate the IC50 value.

  • Data Analysis: Compare the IC50 value to known DHODH inhibitors (e.g., Brequinar, Leflunomide).

Protocol 3: DNA Binding and Topoisomerase Inhibition Assays

  • Objective: To assess the compound's ability to interact with DNA and inhibit topoisomerases.

  • Methodology:

    • DNA Binding: Use UV-Visible spectroscopy or fluorescence spectroscopy to monitor changes in the spectrum of the compound upon titration with calf thymus DNA (CT-DNA).

    • Topoisomerase Inhibition: Employ a topoisomerase I or II drug discovery kit (e.g., from TopoGEN). These assays measure the relaxation of supercoiled plasmid DNA.

  • Data Analysis: For DNA binding, calculate the binding constant (Kb). For topoisomerase inhibition, determine the IC50 value.

Protocol 4: Antiproliferative Activity in Cancer Cell Lines

  • Objective: To evaluate the compound's cytotoxic or cytostatic effects on cancer cells.

  • Methodology:

    • Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate]).

    • Perform an MTT or Sulforhodamine B (SRB) assay.

    • Plate cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.

    • Measure cell viability and calculate the GI50 (concentration for 50% growth inhibition).

  • Data Analysis: Compare GI50 values across different cell lines to identify potential selectivity.

Phase 2: Cellular Mechanism of Action

If the compound shows promising activity in Phase 1, particularly antiproliferative effects, the following protocols will elucidate its mechanism within the cell.

G cluster_0 Upstream Signal cluster_1 Downstream Effectors cluster_2 Cellular Outcome RTK RTK (e.g., VEGFR, EGFR) STAT3 p-STAT3 RTK->STAT3 Akt p-Akt RTK->Akt PIM PIM Kinase PIM->Akt Bad p-Bad PIM->Bad Proliferation Proliferation STAT3->Proliferation Akt->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibition of Compound 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Compound->RTK Inhibition Compound->PIM Inhibition

Caption: Potential kinase-mediated signaling pathways.

Protocol 5: Western Blot Analysis for Pathway Modulation

  • Objective: To determine if the compound affects the phosphorylation status of key signaling proteins downstream of identified kinase targets.

  • Methodology:

    • Treat a relevant cancer cell line with the compound at its GI50 concentration for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated and total forms of proteins such as Akt, STAT3, or Bad (downstream of PIM kinases).

  • Data Analysis: Quantify changes in protein phosphorylation to confirm target engagement in a cellular context.

Protocol 6: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound for 24-48 hours.

    • Fix the cells, stain with propidium iodide (PI), and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify points of arrest.

Protocol 7: Apoptosis Induction Assays

  • Objective: To confirm if the compound induces programmed cell death.

  • Methodology:

    • Annexin V/PI Staining: Treat cells with the compound, stain with Annexin V-FITC and PI, and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Caspase Activation: Use a luminescent or colorimetric assay to measure the activity of caspases 3 and 7, which are key executioners of apoptosis.

  • Data Analysis: Quantify the percentage of apoptotic cells or the fold-increase in caspase activity.

Phase 3: In Vivo Proof-of-Concept

Protocol 8: Xenograft Tumor Models

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Methodology:

    • Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize mice into vehicle control and treatment groups.

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily or on another appropriate schedule.

    • Measure tumor volume and body weight regularly.

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Protocol 9: Preliminary Pharmacokinetic and Toxicity Assessment

  • Objective: To get an early understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its safety profile.

  • Methodology:

    • Administer a single dose of the compound to rodents and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Perform a short-term (e.g., 7-day) dose-escalation study to identify the maximum tolerated dose (MTD).

  • Data Analysis: Evaluate the compound's bioavailability and exposure levels in relation to its efficacious dose in vivo.

V. Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a clear picture of the therapeutic potential of this compound.

Potential Outcome Interpretation Next Steps
Potent and selective kinase inhibition with corresponding cellular activity and in vivo efficacy. The compound is a promising kinase inhibitor.Initiate lead optimization to improve potency, selectivity, and ADME properties.
Potent DHODH inhibition with antiproliferative effects reversible by uridine supplementation. The compound's primary mechanism is DHODH inhibition.Explore its potential in both oncology and autoimmune disease models.
Evidence of DNA binding/topoisomerase inhibition, leading to cell cycle arrest and apoptosis. The compound acts as a DNA-damaging agent.Further characterize the nature of the DNA interaction and assess its genotoxicity.
Broad antiproliferative activity without a clear single target. The compound may have multiple mechanisms of action or an off-target effect.Employ chemoproteomics or other unbiased screening methods to identify its target(s).

VI. Conclusion

This compound is a compound of significant interest, belonging to a chemical class with a proven track record in drug discovery. The structural features of this molecule suggest a high likelihood of activity against therapeutically relevant targets, particularly protein kinases and DHODH. The systematic, multi-phased experimental approach detailed in this guide provides a robust framework for researchers and drug development professionals to thoroughly investigate its mechanism of action, validate its most promising therapeutic applications, and ultimately determine its potential as a novel therapeutic agent.

VII. References

  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7293. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 436-450. [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7623-7643. [Link]

  • Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12388-12398. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1187-1215. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(43), 26861-26872. [Link]

  • Vasava, A. M., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(27), 12156-12170. [Link]

  • PubChem. (n.d.). 6-Chloropicolinic acid. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(8), 9581-9593. [Link]

  • Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • Al-Malki, J., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 123. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Pfitzinger Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antibacterial properties.[1][2] The Pfitzinger synthesis, a classic yet remarkably robust reaction, offers a direct and versatile route to quinoline-4-carboxylic acids, which are pivotal intermediates in the synthesis of these complex pharmaceutical compounds.[1][3] First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of an isatin or its derivatives with a carbonyl compound possessing an α-methylene group under basic conditions.[1][4]

This application note provides a comprehensive guide for the synthesis of a specific, high-value quinoline derivative, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This compound is of significant interest to researchers in drug development due to the combined functionalities of the chloro-substituted quinoline core and the pyridinyl moiety. We will delve into the mechanistic underpinnings of the Pfitzinger reaction, provide a detailed, field-tested protocol for the synthesis, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Reaction Mechanism: A Stepwise Journey to the Quinoline Core

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions. The key steps are as follows:

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in 5-chloroisatin by a strong base, typically potassium hydroxide. This ring-opening step forms the potassium salt of a keto-acid intermediate.[4][5]

  • Condensation and Imine/Enamine Formation: The newly formed α-keto-aniline intermediate then undergoes a condensation reaction with the carbonyl group of 2-acetylpyridine to form an imine. This imine exists in equilibrium with its more stable enamine tautomer.

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and yields the final product, this compound.[4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 5-Chloroisatin 5-Chloroisatin Ring_Opening Base-Catalyzed Ring Opening 5-Chloroisatin->Ring_Opening KOH, H2O/EtOH 2-Acetylpyridine 2-Acetylpyridine Condensation Condensation 2-Acetylpyridine->Condensation Ring_Opening->Condensation α-Keto-aniline intermediate Cyclization_Dehydration Intramolecular Cyclization & Dehydration Condensation->Cyclization_Dehydration Imine/Enamine intermediate Final_Product 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid Cyclization_Dehydration->Final_Product

Caption: Mechanistic workflow of the Pfitzinger synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the synthesis, including reactant quantities, reaction conditions, and purification methods.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Supplier
5-Chloroisatin181.581.82 g10.0Sigma-Aldrich
2-Acetylpyridine121.141.21 g (1.12 mL)10.0Acros Organics
Potassium Hydroxide (KOH)56.112.24 g40.0Fisher Scientific
Ethanol (95%)-50 mL-VWR
Deionized Water-10 mL-In-house
Glacial Acetic Acid-As needed-J.T. Baker
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Potassium Hydroxide: Potassium hydroxide is highly corrosive and can cause severe burns.[6][7][8] Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

  • 2-Acetylpyridine: This compound can cause skin and eye irritation and may cause respiratory irritation.[10][11] Avoid inhalation and contact with skin and eyes.[12][13]

  • 5-Chloroisatin: May cause skin, eye, and respiratory irritation.[14][15][16] Handle with care and avoid creating dust.[17]

Experimental_Workflow Start Start Preparation Prepare KOH solution in EtOH/H2O Start->Preparation Add_Isatin Add 5-Chloroisatin and stir Preparation->Add_Isatin Add_Ketone Add 2-Acetylpyridine Add_Isatin->Add_Ketone Reflux Reflux for 24 hours Add_Ketone->Reflux Workup Cool and Acidify with Acetic Acid Reflux->Workup Isolation Filter, Wash, and Dry the Product Workup->Isolation End End Isolation->End

Sources

Catalytic methods for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Title: Catalytic Strategies for the Efficient Synthesis of this compound: Application Notes and Protocols

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of catalytic methodologies for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline-4-carboxylic acid framework is a privileged scaffold found in numerous pharmacologically active agents.[1] This document moves beyond a simple recitation of steps to offer an in-depth analysis of the chemical principles underpinning two primary catalytic routes: the Modified Doebner Reaction and the Catalytic Friedländer Annulation. We provide detailed, field-tested protocols, comparative analysis of the methods, and mechanistic insights to empower researchers to select and execute the optimal synthetic strategy. The guide is structured to serve as a practical laboratory resource, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] Specifically, the 2-aryl-quinoline-4-carboxylic acid motif is a critical pharmacophore. The target molecule, this compound, combines this essential quinoline core with a pyridinyl substituent, a common bioisostere for a phenyl ring, and a chloro group, which can modulate the compound's electronic properties and metabolic stability. Consequently, robust and efficient synthesis of this target is paramount for drug discovery and development programs.

This guide focuses on catalytic methods, which offer significant advantages over classical, stoichiometric approaches by providing milder reaction conditions, higher yields, and improved atom economy.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnection strategies, each corresponding to a well-established named reaction for quinoline synthesis.

G Target This compound Doebner_Node Doebner Reaction (3-Component) Target->Doebner_Node Disconnection A (C2-C3, C4-N) Friedlaender_Node Friedländer Annulation (2-Component) Target->Friedlaender_Node Disconnection B (C4-C4a, N-C8a) Doebner_SMs Starting Materials: • 4-Chloroaniline • 2-Pyridinecarboxaldehyde • Pyruvic Acid Doebner_Node->Doebner_SMs Friedlaender_SMs Starting Materials: • 2-Amino-5-chlorobenzoylformic acid (from 5-Chloroisatin) • 2-Acetylpyridine Friedlaender_Node->Friedlaender_SMs G cluster_0 Friedländer Annulation Workflow A 1. Reactant Mixing (5-Chloroisatin, 2-Acetylpyridine) B 2. Base-Catalyzed Ring Opening (KOH in Ethanol) Forms 2-amino-5-chlorophenylglyoxylate A->B C 3. Condensation & Cyclization (Reflux) B->C D 4. Dehydration (Aromatization) C->D E 5. Acidic Work-up (Precipitation of Carboxylic Acid) D->E F 6. Isolation & Purification (Filtration, Recrystallization) E->F

Sources

Application Notes and Protocols for the Purification of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The precise substitution pattern of this molecule, featuring a chloro group on the quinoline core and a pyridinyl moiety, suggests its potential as a modulator of various biological targets.

The synthesis of such multi-functionalized quinoline derivatives, often achieved through multicomponent reactions like the Doebner or Pfitzinger reactions, can yield a crude product containing unreacted starting materials, isomers, and other byproducts.[1] Therefore, a robust and efficient purification protocol is paramount to obtaining a highly pure sample, which is a prerequisite for accurate biological evaluation and further drug development studies.

This application note provides a detailed, step-by-step guide for the purification of this compound from a crude reaction mixture. The protocol is designed to be a self-validating system, incorporating in-process controls to allow for optimization. The methodologies described are grounded in established principles of organic chemistry and are supported by data from structurally related compounds due to the limited availability of specific experimental data for the target molecule in the public domain.

Physicochemical Properties of the Target Compound and Analogs

A thorough understanding of the physicochemical properties of the target molecule is crucial for developing an effective purification strategy. While experimental data for this compound is scarce, we can infer its likely characteristics from its structure and data from similar compounds.

PropertyThis compound (Target)6-Chloro-2-(4-pyridinyl)-4-quinolinecarboxylic acid (Isomer)[2]6-Chloro-2-phenylquinoline-4-carboxylic acid (Analog)[3]
Molecular Formula C₁₅H₉ClN₂O₂C₁₅H₉ClN₂O₂C₁₆H₁₀ClNO₂
Molecular Weight 284.70 g/mol [4]284.7 g/mol 283.71 g/mol
Predicted XLogP3 N/A3.648N/A
Predicted Boiling Point N/A496.2°C at 760 mmHgN/A
Predicted Density N/A1.425 g/cm³N/A
General Solubility Expected to be sparingly soluble in non-polar organic solvents and more soluble in polar aprotic solvents and alcohols.Inferred to have low water solubility.Likely soluble in polar organic solvents.

The presence of the carboxylic acid group suggests that the compound will be acidic and its solubility will be pH-dependent. The quinoline and pyridine nitrogen atoms provide basic sites, making the molecule amphoteric.

Purification Workflow Overview

The purification of this compound from a typical crude reaction mixture will involve a multi-step process designed to remove different types of impurities. The overall workflow is depicted below.

Purification_Workflow crude Crude Reaction Mixture acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Primary Purification hplc Purity Analysis (HPLC) recrystallization->hplc Purity Check chromatography Column Chromatography (Optional) chromatography->hplc hplc->chromatography If purity <98% pure_product Pure Product (>98%) hplc->pure_product If purity >98% characterization Characterization (NMR, MS) pure_product->characterization

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol

This protocol is a comprehensive guide. The success of the purification will depend on careful execution and monitoring at each stage.

Part 1: Acid-Base Extraction for Initial Cleanup

Rationale: This step leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral and basic impurities. By dissolving the crude product in a basic aqueous solution, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be removed by extraction. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.

Experimental Protocol:

  • Dissolution: Suspend the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. The target compound should dissolve in the aqueous layer as its sodium salt.

  • Extraction of Neutral and Basic Impurities: Allow the layers to separate. Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of the basic solution to ensure complete extraction of the product. Combine the aqueous extracts. The organic layer, containing neutral and some basic impurities, can be discarded.

  • Back-Extraction (Optional): To remove any basic impurities that may have been extracted into the aqueous layer, wash the combined aqueous extracts with a fresh portion of ethyl acetate or DCM.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise with constant stirring until the solution becomes acidic (pH ~4-5, check with pH paper). The target compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent like hexane to aid in drying.

  • Drying: Dry the solid product under vacuum to a constant weight.

Part 2: Recrystallization for Enhanced Purity

Rationale: Recrystallization is a powerful technique for purifying solid compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the pure compound will crystallize out, leaving the more soluble impurities in the mother liquor.

Solvent Selection:

The choice of solvent is critical for successful recrystallization.[6] A systematic solvent screening should be performed with a small amount of the crude product. Based on the structure of the target molecule (a moderately polar aromatic carboxylic acid), suitable solvents and solvent systems to investigate include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.[6]

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble). Common pairs for similar compounds include ethanol/water, ethyl acetate/hexane, and DMF/water.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add the hot solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Inducing Crystallization (if necessary): If crystals do not form, crystallization can be induced by scratching the inner wall of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 3: Column Chromatography (Optional)

Rationale: If the purity after recrystallization is still below the desired level (>98%), column chromatography can be employed for further purification.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Due to the polar nature of the carboxylic acid and the basic nitrogen atoms, interactions with the acidic silica gel can be problematic, potentially leading to streaking and poor separation.[8]

Experimental Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice. For basic compounds like this, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%) can improve separation.[8] Alternatively, neutral or basic alumina can be used.

    • Eluent System: The choice of eluent is determined by running thin-layer chromatography (TLC) of the crude material. A good starting point for a moderately polar compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio should be adjusted to achieve an Rf value of 0.2-0.3 for the target compound on the TLC plate. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed, bubble-free column. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent or a slightly more polar solvent. For compounds with poor solubility, a "dry loading" method can be used, where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[7]

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system. Collect fractions of a consistent volume. Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment and Characterization

A self-validating purification protocol requires robust methods for assessing purity and confirming the identity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Rationale: Reversed-phase HPLC (RP-HPLC) is a highly sensitive and accurate method for determining the purity of organic compounds. The non-polar stationary phase and polar mobile phase are well-suited for the analysis of moderately polar quinoline carboxylic acids.

Illustrative HPLC Conditions (to be optimized for the specific compound):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Characterization by Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for confirming the chemical structure of the purified compound.

Expected Spectroscopic Data (based on analogous compounds):

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the carbons of the aromatic rings. The signals for the carbons in the 6-chloro-quinoline moiety can be compared to known data for similar structures.[10][11]

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (284.70 g/mol ). The presence of a chlorine atom will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low recovery after acid-base extraction Incomplete precipitation upon acidification.Ensure the pH is sufficiently low (~4-5). Cool the solution thoroughly in an ice bath.
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly.Use a lower-boiling solvent or a different solvent system. Use a more dilute solution and allow for slow cooling.[6]
Streaking on TLC/poor separation in column chromatography Strong interaction of the basic nitrogen atoms with the acidic silica gel.Add a small amount of triethylamine (1-2%) to the eluent. Use neutral or basic alumina as the stationary phase.[8]
Compound decomposition on silica gel The compound is sensitive to the acidic nature of silica.Deactivate the silica gel with triethylamine. Use a less acidic stationary phase like alumina.[8]

Conclusion

This application note provides a comprehensive and logically structured protocol for the purification of this compound. By following the detailed steps for acid-base extraction, recrystallization, and optional column chromatography, researchers can obtain a high-purity sample suitable for downstream applications. The inclusion of in-process controls, such as TLC and HPLC analysis, allows for the validation and optimization of the protocol for the specific crude mixture. The characterization methods outlined will ensure the structural integrity of the final product. While specific experimental data for the target molecule is limited, the principles and procedures detailed herein, based on established chemical knowledge and data from closely related analogs, provide a robust framework for the successful purification of this and similar quinoline carboxylic acid derivatives.

References

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2897–2906. [Link]

  • PubChem. (n.d.). 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Toronto. (n.d.). Column chromatography. [Link]

  • Krasnova, N. S., & Onuchak, L. A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55–60. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). Molecules, 25(18), 4252. [Link]

  • Gany, A. A., El-Sayed, M. A., & El-Manawaty, M. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 534-538. [Link]

  • NIST. (n.d.). 6-Chloro-2-pyridinol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 6-Chloropicolinic acid. National Center for Biotechnology Information. [Link]

  • Tiwari, K., Choubey, R., Shukla, S., & Gautam, P. (2018). 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6, 100 MHz). ResearchGate. [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]

  • PubChem. (n.d.). 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Structural Elucidation of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid using Advanced NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, methodology-driven guide for the comprehensive structural analysis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a suite of robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies detailed herein are designed to deliver unambiguous structural confirmation and purity assessment, critical for regulatory submissions and advancing drug development pipelines. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the results but also adapt these principles for the analysis of other complex small molecules. All procedures are grounded in authoritative best practices to ensure scientific integrity and data reliability, aligning with guidelines set forth by regulatory bodies like the FDA.[1][2][3][4]

Introduction: The Analytical Imperative

This compound is a complex heterocyclic molecule featuring a quinoline core, a pyridine substituent, a chloro group, and a carboxylic acid moiety. The precise arrangement of these functional groups is paramount to its chemical reactivity and biological activity. In drug discovery and development, erroneous structural assignment can lead to wasted resources and compromised patient safety. Therefore, definitive analytical characterization is not merely a procedural step but a foundational pillar of the entire development lifecycle.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold-standard techniques for the structural elucidation of organic molecules.[5] While 1D NMR (¹H and ¹³C) provides an initial fingerprint, complex, and often overlapping, signals in polycyclic aromatic systems necessitate the use of advanced 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment.[6][7] Concurrently, High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements to confirm elemental composition and tandem MS (MS/MS) experiments reveal fragmentation patterns that corroborate the proposed molecular architecture.[8][9] This guide integrates these powerful techniques into a single, validated workflow.

Predicted Spectral Data & Structural Hypothesis

A proactive approach to spectral analysis begins with a theoretical prediction of the expected data. This allows for a more targeted analysis of the experimental results. The structure and atom numbering scheme for this compound are shown below.

Structure of this compound with atom numbering.

Figure 1. Chemical structure and numbering scheme.

Predicted NMR Data

The following tables summarize the anticipated chemical shifts for the target molecule, based on established principles of NMR spectroscopy for quinoline and pyridine derivatives.[10][11][12] Actual values may vary slightly depending on solvent and concentration.[13]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~8.4 s - Singlet due to no adjacent protons.
H-5 ~8.2 d ~9.0 Ortho-coupling to H-7.
H-7 ~7.9 dd ~9.0, ~2.5 Ortho-coupling to H-5, meta-coupling to H-8.
H-8 ~8.6 d ~2.5 Meta-coupling to H-7.
H-3' ~8.8 d ~4.5 Ortho to pyridine nitrogen.
H-4' ~8.1 t ~7.8 Triplet due to coupling with H-3' and H-5'.
H-5' ~7.6 t ~6.5 Triplet due to coupling with H-4' and H-6'.
H-6' ~8.5 d ~8.0 Ortho to point of attachment.

| COOH | >13.0 | br s | - | Exchangeable acidic proton, often broad. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C-2 ~155 Attached to two nitrogen atoms (indirectly) and pyridine ring.
C-3 ~120 Aromatic CH.
C-4 ~145 Attached to COOH and part of quinoline system.
C-4a ~148 Quaternary carbon at ring junction.
C-5 ~128 Aromatic CH.
C-6 ~135 Attached to Chlorine.
C-7 ~132 Aromatic CH.
C-8 ~125 Aromatic CH.
C-8a ~124 Quaternary carbon at ring junction.
C-2' ~152 Attached to quinoline ring.
C-3', C-5' ~122, ~126 Aromatic CHs in pyridine ring.
C-4' ~138 Aromatic CH in pyridine ring.
C-6' ~150 Aromatic CH, ortho to nitrogen.

| COOH | ~168 | Carboxylic acid carbon. |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is expected to confirm the elemental composition.

  • Molecular Formula: C₁₅H₉ClN₂O₂

  • Monoisotopic Mass: 284.0353 g/mol

  • Expected HRMS Ions (ESI):

    • Positive Mode: [M+H]⁺ = 285.0425

    • Negative Mode: [M-H]⁻ = 283.0281

  • Predicted Key Fragmentations:

    • Loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻.

    • Loss of the carboxylic acid group (•COOH, 45 Da) from the protonated molecule [M+H]⁺.

    • Loss of HCl (36 Da) through rearrangement.

    • Cleavage of the quinoline-pyridine bond.

Experimental Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for reproducibility and data integrity. The following sections provide detailed, field-proven methodologies.

Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation.

  • Weighing the Sample: Accurately weigh the sample.

    • For ¹H and 2D NMR: 5-10 mg.

    • For ¹³C NMR: 20-30 mg is optimal for obtaining a good signal-to-noise ratio in a reasonable time.[14]

    • For HRMS: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL for infusion or injection.

  • Solvent Selection:

    • NMR: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity effectively dissolves the compound, and importantly, it allows for the observation of the exchangeable carboxylic acid proton.[6]

    • MS: Use HPLC-grade Methanol or Acetonitrile. The solvent should be compatible with electrospray ionization.

  • Dissolution & Transfer for NMR:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the sample is fully dissolved. Gentle heating may be applied if necessary.

    • Filter the solution through a pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality.[15][16][17]

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift referencing, an internal standard like Tetramethylsilane (TMS) can be used. However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is often sufficient for routine characterization.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence for acquiring a comprehensive NMR dataset for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis Prep Prepare Sample in DMSO-d6 H1 1. ¹H NMR (Quick, checks purity & basic structure) Prep->H1 C13 2. ¹³C{¹H} NMR (Counts carbon environments) H1->C13 COSY 3. 2D ¹H-¹H COSY (Identifies H-H spin systems) C13->COSY HSQC 4. 2D ¹H-¹³C HSQC (Correlates protons to attached carbons) COSY->HSQC HMBC 5. 2D ¹H-¹³C HMBC (Maps long-range H-C connectivity) HSQC->HMBC Analysis Full Structural Assignment HMBC->Analysis MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-QTOF) cluster_analysis_ms Data Analysis PrepMS Prepare 1-10 µg/mL Sample in MeOH/H₂O (50:50) FullScanPos 1. Full Scan MS (Positive Mode) (Find [M+H]⁺) PrepMS->FullScanPos FullScanNeg 2. Full Scan MS (Negative Mode) (Find [M-H]⁻) FullScanPos->FullScanNeg MSMS 3. Tandem MS (MS/MS) (Isolate parent ion and fragment) FullScanNeg->MSMS Formula Confirm Elemental Formula MSMS->Formula Fragmentation Analyze Fragmentation Pattern Formula->Fragmentation Structure Corroborate Structure Fragmentation->Structure

Diagram 2: Recommended workflow for HRMS data acquisition and analysis.

Protocol Details (Typical ESI-QTOF Instrument):

  • Ionization Mode: Electrospray Ionization (ESI). ESI is the method of choice for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (pyridine, quinoline nitrogens) sites. [18][19][20]* Polarity: Acquire data in both positive and negative ion modes.

  • Full Scan MS:

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ and [M-H]⁻ ions.

    • Collision Energy (CE): Ramp CE from 10-40 eV to observe a range of fragments. This allows for the generation of a detailed fragmentation tree to confirm structural motifs. [21]

Data Analysis and Structural Interpretation

This section details the process of converting raw data into a definitive structure.

NMR Spectral Assignment
  • ¹H NMR: The aromatic region (7.5-9.0 ppm) will be complex. The singlet at ~8.4 ppm is a key starting point, uniquely identifying H-3. The downfield shift of H-8 and H-3' is due to their proximity to electronegative atoms and anisotropic effects from adjacent rings.

  • ¹³C NMR: The spectrum should reveal 15 distinct carbon signals, consistent with the proposed structure. The quaternary carbons can be distinguished from protonated carbons by comparison with an edited HSQC or DEPT-135 spectrum.

  • COSY: This experiment is crucial for tracing proton-proton connectivities within the individual ring systems. [22]For example, a correlation path will be observed from H-5 to H-7 to H-8, confirming their arrangement on the chlorinated benzene portion of the quinoline core. Similarly, the H-3' -> H-4' -> H-5' -> H-6' spin system will be clearly visible.

  • HSQC: This spectrum directly links each proton signal to the carbon it is attached to, providing unambiguous C-H assignments. [23][24]For example, the proton singlet at ~8.4 ppm will show a correlation to the carbon signal at ~120 ppm, assigning both as H-3 and C-3.

  • HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the entire molecular puzzle. It reveals 2- and 3-bond correlations between protons and carbons, connecting the fragments identified by COSY. [25][26]

Diagram 3: Key expected HMBC correlations for structural confirmation.

Key Interpretive Steps using HMBC:

  • Confirming the Core Structure: The proton at H-3 is critical. It should show correlations to C-2, C-4, the quaternary carbon C-4a, and the carboxylic acid carbon (COOH), firmly placing the COOH group at position 4.

  • Linking the Rings: A crucial correlation should be observed between H-6' of the pyridine ring and C-2 of the quinoline ring (a ³J coupling). This unambiguously confirms the connectivity between the two heterocyclic systems.

  • Placing the Chloro Group: The proton at H-5 will show a correlation to C-4a and C-7, while the proton at H-8 will correlate to C-4a and C-6. The absence of a proton at position 6, combined with the chemical shift of C-6 (~135 ppm), confirms the location of the chlorine atom.

Mass Spectral Interpretation
  • Elemental Composition: The measured mass of the parent ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes from the HRMS full scan should be within 5 ppm of the calculated exact mass. This provides high confidence in the elemental formula C₁₅H₉ClN₂O₂.

  • Fragmentation Analysis (MS/MS):

    • In positive mode, the MS/MS spectrum of the [M+H]⁺ ion (m/z 285.0425) is expected to show a prominent fragment corresponding to the loss of the carboxylic acid group ([M+H - COOH]⁺, m/z 240.0476).

    • In negative mode, the MS/MS spectrum of the [M-H]⁻ ion (m/z 283.0281) will likely show a dominant loss of CO₂ to yield an ion at m/z 239.0376.

    • The presence of these characteristic losses, along with other fragments corresponding to the cleavage of the quinoline or pyridine rings, provides orthogonal confirmation of the structure determined by NMR.

Conclusion

The protocols and analytical strategies outlined in this application note provide a comprehensive framework for the definitive structural characterization of this compound. The synergistic use of one- and two-dimensional NMR spectroscopy allows for the complete assignment of all proton and carbon signals, while high-resolution mass spectrometry validates the elemental composition and corroborates the molecular architecture through predictable fragmentation pathways. By explaining the rationale behind experimental choices and analytical steps, this guide equips researchers and drug development professionals with a robust, reliable, and scientifically sound methodology for the characterization of complex heterocyclic compounds, ensuring data integrity from the bench to regulatory submission.

References

Sources

Application Notes and Protocols for Utilizing 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Quinoline Carboxylic Acid Derivative

In the landscape of modern drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules that can selectively modulate enzyme activity are invaluable tools for elucidating biological pathways and serve as starting points for the development of new therapeutic agents. 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structural motif present in numerous biologically active compounds. The presence of the pyridine and carboxylic acid moieties suggests its potential to interact with the active or allosteric sites of various enzymes, making it a compound of significant interest for screening and mechanistic studies.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in a variety of enzyme inhibition assays. We will delve into the theoretical underpinnings of enzyme kinetics, provide step-by-step protocols for determining key inhibitory parameters, and offer insights into the interpretation of the resulting data. Our focus is on empowering researchers to conduct robust and reproducible experiments that yield meaningful insights into the inhibitory properties of this compound.

Section 1: Compound Profile and Handling

Chemical Structure and Properties of this compound

  • IUPAC Name: 6-chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

  • CAS Number: 667412-62-6[1]

  • Molecular Formula: C15H9ClN2O2[1]

  • Molecular Weight: 284.70 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 284.70 g/mol [1]
Molecular Formula C15H9ClN2O2[1]
Appearance Solid (Form may vary)General
Solubility Soluble in DMSO and other organic solventsGeneral

Stock Solution Preparation and Storage:

For accurate and reproducible results, proper handling and storage of this compound are crucial.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect the solution from light.

    • Before each use, thaw an aliquot completely and bring it to room temperature.

Section 2: Foundational Principles of Enzyme Inhibition Assays

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental to pharmacology and biochemistry.[2] There are two main classes of inhibitors: irreversible and reversible. Reversible inhibitors, which are the focus of this guide, can be further categorized based on their mechanism of action.[3]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[3][4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.[3]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.[3]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[3][5]

The initial step in characterizing a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] It is a key measure of an inhibitor's potency.[6]

Section 3: Experimental Protocols

This section provides detailed protocols for determining the IC50 value of this compound and for elucidating its mechanism of inhibition. These protocols are designed to be adaptable to a wide range of enzyme systems.

Protocol 1: Determination of the IC50 Value

This protocol describes a typical enzyme activity assay to determine the IC50 of an inhibitor.[3]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

  • Multichannel pipettes

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Serial Dilutions of Inhibitor add_components Add to 96-well plate: 1. Assay Buffer 2. Inhibitor (or DMSO control) 3. Enzyme Solution prep_reagents->add_components Dispense pre_incubate Pre-incubate plate (e.g., 10-15 min at RT) to allow inhibitor binding add_components->pre_incubate Incubate initiate_reaction Initiate Reaction: Add Substrate Solution pre_incubate->initiate_reaction Start measure_signal Measure Signal (Absorbance/Fluorescence) at multiple time points initiate_reaction->measure_signal Read calc_rate Calculate Initial Reaction Velocities (V₀) measure_signal->calc_rate Process Data plot_curve Plot % Inhibition vs. log[Inhibitor] calc_rate->plot_curve fit_curve Fit data to a sigmoidal dose-response curve plot_curve->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range. Include a vehicle control (DMSO) without the inhibitor.

  • Assay Plate Setup:

    • Add the assay buffer to each well of a 96-well plate.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add the enzyme solution to all wells. The final enzyme concentration should be kept constant.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[3]

  • Initiate the Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., change in absorbance or fluorescence) at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the reaction progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8]

Table 2: Example IC50 Data for this compound against a Hypothetical Kinase

[Inhibitor] (µM)log[Inhibitor]% Inhibition
0.01-2.005.2
0.03-1.5210.1
0.10-1.0025.8
0.30-0.5248.9
1.000.0075.3
3.000.4890.1
10.001.0095.6
30.001.4898.2

From this data, the calculated IC50 would be approximately 0.31 µM .

Protocol 2: Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, it is essential to determine its mechanism of action. This is typically achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.[3]

Materials:

  • Same as for the IC50 determination protocol.

Step-by-Step Procedure:

  • Experimental Design: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) while varying the substrate concentration for each inhibitor concentration. Include a control with no inhibitor.

  • Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Michaelis-Menten plot (V₀ vs. [S]).

    • For a more accurate determination of the kinetic parameters (Km and Vmax), use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[4]

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition.[3]

Interpreting Lineweaver-Burk Plots:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition c_intercept 1/Vmax c_slope1 No Inhibitor c_slope2 + Inhibitor c_x_axis 1/[S] c_y_axis 1/V₀ c_origin c_origin->c_x_axis c_origin->c_y_axis c_point1_start c_point1_end c_point1_start->c_point1_end Km increases c_point2_start c_point2_end c_point2_start->c_point2_end nc_intercept1 1/Vmax (+I) nc_intercept2 1/Vmax (No I) nc_x_intercept -1/Km nc_x_axis 1/[S] nc_y_axis 1/V₀ nc_origin nc_origin->nc_x_axis nc_origin->nc_y_axis nc_point1_start nc_point1_end nc_point1_start->nc_point1_end Vmax decreases nc_point2_start nc_point2_end nc_point2_start->nc_point2_end uc_intercept1 1/Vmax (+I) uc_intercept2 1/Vmax (No I) uc_x_intercept1 -1/Km (+I) uc_x_intercept2 -1/Km (No I) uc_x_axis 1/[S] uc_y_axis 1/V₀ uc_origin uc_origin->uc_x_axis uc_origin->uc_y_axis uc_point1_start uc_point1_end uc_point1_start->uc_point1_end Km & Vmax decrease uc_point2_start uc_point2_end uc_point2_start->uc_point2_end

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

Determining the Inhibition Constant (Ki):

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:[7]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis constant of the substrate.

Section 4: Advanced Applications and Considerations

Structure-Activity Relationship (SAR) Studies:

The quinoline scaffold of this compound provides a versatile platform for chemical modification. By synthesizing and testing analogs with substitutions at various positions, researchers can perform SAR studies to identify key structural features required for potent and selective inhibition.

Selectivity Profiling:

To assess the specificity of this compound, it is crucial to test its activity against a panel of related enzymes. High selectivity is a desirable characteristic for a therapeutic candidate as it minimizes off-target effects.

In-Cell and In-Vivo Assays:

While in vitro enzyme assays are essential for initial characterization, it is important to validate the inhibitory activity in a cellular context. In-cell Western assays or other cell-based assays can confirm that the compound is cell-permeable and engages its target within the cell.[9] Subsequent in-vivo studies in animal models can then evaluate the compound's efficacy and pharmacokinetic properties.

Conclusion: A Versatile Tool for Enzyme Research

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and principles outlined in this guide provide a robust framework for its characterization. By systematically determining its IC50, elucidating its mechanism of action, and exploring its structure-activity relationships, researchers can unlock the full potential of this compound in their quest for new scientific discoveries and therapeutic interventions.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Biela, A., & Szymański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • University of Washington. (2013). Enzyme Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Retrieved from [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]

  • Sakagami, Y., Tsujibo, H., Hirai, Y., Yamada, T., Numata, A., & Inamori, Y. (1999). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biological & Pharmaceutical Bulletin, 22(11), 1234–1236. Retrieved from [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., & Al-Rawahi, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1–25. Retrieved from [Link]

  • El-Newahie, M. G., El-Deeb, I. M., & El-Adl, K. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society, 25(8), 101283. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

  • Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(5), M486. Retrieved from [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., & Al-Rawahi, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1–25. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-based Assays with 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting c-KIT with Novel Quinoline Carboxylic Acid Derivatives

The proto-oncogene c-KIT (also known as CD117) is a receptor tyrosine kinase (RTK) that plays a pivotal role in the regulation of cell survival, proliferation, and differentiation.[1] Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes and undergoes autophosphorylation, activating critical downstream signaling cascades including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Dysregulation of c-KIT signaling, frequently driven by gain-of-function mutations, is a key oncogenic driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST), as well as mastocytosis and certain forms of acute myeloid leukemia.[1]

The 6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid scaffold represents a promising chemical starting point for the development of potent and selective c-KIT inhibitors. A prominent derivative from this class, CHMFL-KIT-110 , has demonstrated high selectivity and potent anti-proliferative activity against clinically relevant c-KIT mutants.[2] This document provides a comprehensive guide for researchers, offering detailed, field-proven protocols for evaluating the cellular activity of this chemical series.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow. We will first establish the biological context, then provide actionable protocols to measure the compound's effect on cell viability, direct target phosphorylation, and conclusive target engagement within the complex milieu of a living cell. Each step is explained with the underlying scientific rationale to empower researchers to not only execute but also adapt these methods for their specific needs.

Core Concepts & Experimental Workflow

The evaluation of a targeted kinase inhibitor is a multi-step process designed to build a comprehensive profile of its activity. We will progress from broad phenotypic effects to specific, mechanistic validation.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Experimental workflow for inhibitor characterization."

Part 1: Foundational Protocols - Compound & Cell Line Management

Scientific integrity begins with meticulous preparation. The poor aqueous solubility of many kinase inhibitors, including CHMFL-KIT-110, necessitates careful handling to ensure accurate and reproducible results.

Compound Stock Solution Preparation

Rationale: Most small molecule inhibitors are insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the standard solvent for creating highly concentrated stock solutions. It is critical to maintain a final DMSO concentration in cell culture media that is non-toxic to the cells, typically well below 0.5%, and ideally ≤0.1%, to avoid confounding experimental results.[3][4][5]

Protocol:

  • Primary Stock (10 mM):

    • Based on the molecular weight (MW) of your compound (e.g., CHMFL-KIT-110), weigh out the appropriate amount of powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with MW = 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]

  • Working Dilutions:

    • For cell-based assays, perform serial dilutions from the stock solution into complete cell culture medium.

    • Crucial: Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.1%. For example, to achieve a 10 µM final compound concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of media). The vehicle control for all experiments must be media containing the same final concentration of DMSO.

Recommended Cell Lines & Culture Conditions

Rationale: The choice of cell line is paramount for relevant data generation. We recommend a panel of cell lines that represent different c-KIT mutation statuses found in GIST patients, providing a broader understanding of the inhibitor's efficacy spectrum.

Cell LineOrganismDiseasec-KIT Mutation Status & SignificanceCulture Medium
GIST-T1 HumanGISTHeterozygous deletion in exon 11. Represents the most common type of c-KIT mutation in GIST and is generally sensitive to imatinib.[6][7][8]DMEM, 10% FBS, 1% Pen/Strep
GIST882 HumanGISTHomozygous missense mutation (K642E) in exon 13. Represents a different class of mutation and can exhibit varied sensitivity to inhibitors.[9][10]RPMI-1640, 15% FBS, 1% Pen/Strep
Ba/F3 MurinePro-B CellParental line is IL-3 dependent. When stably transfected with human c-KIT (wild-type or mutant), survival becomes dependent on c-KIT signaling, providing a clean system to test on-target effects.[11][12][13]RPMI-1640, 10% FBS, 10 ng/mL mIL-3 (for parental)

General Cell Culture & Subculture Protocol (for GIST-T1):

  • Culture: Maintain cells in a T-75 flask with the recommended complete medium at 37°C in a humidified 5% CO₂ incubator.[2][14]

  • Media Change: Replace the medium every 2-3 days.[2]

  • Subculture (at 80-90% confluency):

    • Aspirate the culture medium.

    • Wash the cell monolayer once with 10 mL of sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 4-6 minutes until cells detach.[2][14]

    • Neutralize the trypsin by adding 8-9 mL of complete culture medium.

    • Gently pipette to create a single-cell suspension.

    • Centrifuge at 200 x g for 5 minutes.[2][14]

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a subcultivation ratio of 1:6 to 1:8.[2][14]

Part 2: Primary Screening - Cell Viability Assay

This assay provides the first critical data point: does the compound inhibit the proliferation or survival of cancer cells driven by c-KIT? The MTT assay is a robust, colorimetric method for this purpose.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.[15]

Protocol: MTT Proliferation Assay

  • Cell Seeding:

    • Harvest and count cells (e.g., GIST-T1, GIST882).

    • Seed 5,000 cells in 100 µL of complete medium per well into a 96-well flat-bottom plate.

    • Include wells for "media only" (background control) and "vehicle control" (cells + 0.1% DMSO).

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of your compound (e.g., CHMFL-KIT-110) and control inhibitors (e.g., Imatinib) in complete medium. A typical concentration range would be 1 nM to 10 µM.

    • Add 100 µL of the diluted compound solutions to the appropriate wells (this will halve the drug concentration to the final desired concentration, so prepare the dilutions at 2x the final concentration).

    • Add 100 µL of vehicle control medium (containing 0.2% DMSO) to the vehicle control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[15]

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the "media only" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (four-parameter variable slope) model to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

CompoundGIST-T1 (GI₅₀)GIST882 (GI₅₀)Reference
CHMFL-KIT-110 0.021 µM0.043 µM[2]
Imatinib ~0.077 µM - 0.1 µM~0.66 µM - 1.0 µM[16][17]
Sunitinib Varies (nM range)Varies (nM range)[18][19]

Part 3: Mechanistic Validation - Target Phosphorylation Assay

After observing a phenotypic effect, it is essential to confirm that the compound inhibits the intended target. A Western Blot for phosphorylated c-KIT (p-c-KIT) provides direct evidence of target inhibition.

Rationale: Active c-KIT is autophosphorylated on specific tyrosine residues. The phosphorylation status of these residues, such as Tyrosine 703 (Tyr703), serves as a direct biomarker for the kinase's activity.[20][21] A potent inhibitor will decrease the level of p-c-KIT without affecting the total amount of c-KIT protein.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="c-KIT signaling pathway and point of inhibition."

Protocol: Western Blot for p-c-KIT (Tyr703)

  • Cell Treatment and Lysis:

    • Seed GIST-T1 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of CHMFL-KIT-110 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors are essential to preserve the phosphorylation state of the protein.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane. Crucial: Activate the PVDF membrane in methanol for 15-30 seconds before equilibrating in transfer buffer.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can cause high background.[22]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle rocking in a solution of primary antibody diluted in 5% BSA/TBST.

      • p-c-KIT: Anti-Phospho-c-Kit (Tyr703) (e.g., Cell Signaling Technology #3073, Clone D12E12)[21]

      • Total c-KIT: Anti-c-Kit (e.g., Abcam ab32363, Clone YR145)[23]

      • Loading Control: Anti-GAPDH or Anti-β-Actin

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film. Densitometry analysis can be used to quantify the p-c-KIT/Total c-KIT ratio.

Part 4: Definitive Validation - Cellular Thermal Shift Assay (CETSA)

The ultimate confirmation of a targeted inhibitor's mechanism is to demonstrate that it physically binds to its target inside the cell. CETSA is a powerful, label-free method to prove this target engagement.

Rationale: The principle of CETSA is that when a ligand (drug) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, a shift in the protein's melting temperature (Tagg) provides direct evidence of binding.[1][24][25]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for a CETSA experiment."

Protocol: CETSA for c-KIT Target Engagement

This is a two-part experiment: first, determine the melting curve of c-KIT to find the optimal temperature for the second part, the isothermal dose-response.

Part A: Tagg Curve Determination

  • Cell Treatment: Harvest GIST-T1 cells and resuspend in fresh media. Prepare two tubes: one with a high concentration of CHMFL-KIT-110 (e.g., 10 µM) and one with vehicle (0.1% DMSO). Incubate at 37°C for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension from each tube into a series of PCR tubes. Use a thermal cycler to heat the tubes to a range of temperatures for 3-8 minutes (e.g., 46, 49, 52, 55, 58, 61, 64°C).[26] Include an unheated control (room temperature). Cool samples to room temperature for 3 minutes.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles or by adding a mild lysis buffer. Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of total c-KIT protein by Western Blot as described in Part 3.

  • Analysis: Plot the relative band intensity for c-KIT against the temperature for both the vehicle and inhibitor-treated samples. The temperature at which 50% of the protein has aggregated is the apparent Tagg. The inhibitor-treated sample should show a rightward shift in this curve, indicating stabilization. From this data, select a temperature for the next experiment that is on the steep part of the vehicle-treated curve (e.g., a temperature that results in ~50-80% protein aggregation).[24]

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Prepare a serial dilution of CHMFL-KIT-110 in cell culture tubes. Add GIST-T1 cells to each tube and incubate at 37°C for 1-2 hours.

  • Heat Challenge: Heat all samples (including the vehicle control) to the single temperature determined in Part A (e.g., 55°C) for 3-8 minutes.

  • Lysis, Separation, and Detection: Follow steps 3 and 4 from Part A to process the samples and quantify the amount of soluble c-KIT remaining in each sample by Western Blot.

  • Analysis: Plot the amount of soluble c-KIT against the log of the compound concentration. This dose-dependent stabilization curve confirms target engagement in a cellular context. The EC₅₀ value from this curve represents the concentration required to stabilize 50% of the target protein.

Conclusion

This application note provides a validated, multi-assay workflow to comprehensively characterize the cellular effects of c-KIT inhibitors from the this compound class, using CHMFL-KIT-110 as a prime example. By systematically progressing from cell viability to target phosphorylation and finally to direct target engagement, researchers can build a robust data package that elucidates the compound's mechanism of action and therapeutic potential. The detailed protocols and scientific rationale provided herein are designed to ensure experimental success and data integrity for professionals in drug discovery and development.

References

  • GIST-T1 Cell Line Protocol. Cosmo Bio USA. [Link]

  • GIST-T1 Cell Line. 2BScientific. [Link]

  • Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate. Oncology Letters. [Link]

  • Effects of imatinib vary with the types of KIT-mutation in gastrointestinal stromal tumor cell lines. Oncology Reports. [Link]

  • c-Kit/V560D Stable Ba/F3 Cell Line. Applied Biological Materials Inc. [Link]

  • Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate. ResearchGate. [Link]

  • c-Kit/WT Stable Ba/F3 (with GNNK- isoform) Cell Line. Applied Biological Materials Inc. [Link]

  • c-Kit-WT Stable Ba-F3 (with GNNK+ isoform) Cell Line. Maxanim. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Communications Biology. [Link]

  • KIT (phospho Tyr703) Cell Based ELISA Kit. Antibodies.com. [Link]

  • Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor. PLoS One. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule. Scientific Reports. [Link]

  • Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST). Journal of Translational Medicine. [Link]

  • Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. [Link]

  • How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate. [Link]

  • KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor. Cancer Research. [Link]

  • Increased KIT inhibition enhances therapeutic efficacy in gastrointestinal stromal tumor. Clinical Cancer Research. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review. Translational Cancer Research. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Drug Design, Development and Therapy. [Link]

  • Cellosaurus cell line GIST-T1 (CVCL_4976). Cellosaurus. [Link]

  • All-trans retinoic acid inhibits KIT activity and induces apoptosis in gastrointestinal stromal tumor GIST-T1 cell line... Journal of Biomedical Science. [Link]

  • Cellosaurus cell line GIST882 (CVCL_7044). Cellosaurus. [Link]

  • Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. OncoTargets and Therapy. [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

Sources

Application Notes & Protocols: 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in the development of molecular tools for biology and materials science.[1] Its rigid, planar structure and extended π-conjugated system provide an excellent foundation for creating molecules with robust photophysical properties.[2] Derivatives of quinoline have been extensively developed as fluorescent probes for a variety of applications, including the detection of metal ions, bio-imaging of cellular components, and as reporters in high-throughput screening assays.[3][4]

The utility of a quinoline-based probe is dictated by the specific functional groups appended to its core. The introduction of a carboxylic acid at the 4-position and a pyridine ring at the 2-position, as in 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid , creates a molecule with multiple coordination sites (the quinoline nitrogen, the pyridine nitrogen, and the carboxylate group). This structural arrangement makes it a prime candidate for chemosensing, where the binding of an analyte, such as a metal ion, modulates the probe's fluorescent output through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[5]

This document provides a comprehensive guide to the characterization and application of This compound (hereafter referred to as CPQCA ), offering detailed protocols for its spectroscopic analysis and its use as a fluorescent probe in both chemical sensing and live-cell imaging contexts.

Synthesis and Physicochemical Properties

2.1. Synthesis Overview

CPQCA can be synthesized via a one-pot, three-component Doebner reaction.[6] This classic named reaction involves the condensation of an aromatic amine (4-chloroaniline), an aldehyde (pyridine-2-carbaldehyde), and pyruvic acid.[7] This method is highly adaptable and allows for the efficient production of a wide range of substituted quinoline-4-carboxylic acids.[8][9] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and can be performed under environmentally benign conditions.[9]

cluster_conditions Conditions 4-Chloroaniline 4-Chloroaniline Catalyst p-TSA Product 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid (CPQCA) 4-Chloroaniline->Product Doebner Reaction Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde->Product Doebner Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Product Doebner Reaction Solvent H2O / Ethylene Glycol Heat Reflux

Figure 1. Synthetic scheme for CPQCA via the Doebner reaction.

2.2. Physicochemical & Spectroscopic Data

The fundamental properties of CPQCA are summarized below. While exhaustive characterization of this specific molecule is not widely published, the following table is compiled from supplier data and typical values for structurally similar quinoline derivatives. Researchers should perform their own characterization as outlined in Protocol 1.

PropertyValueSource
IUPAC Name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid-
CAS Number 667412-62-6Matrix Scientific
Molecular Formula C₁₅H₉ClN₂O₂[10]
Molecular Weight 284.70 g/mol [10]
Appearance Off-white to yellow solidTypical
Solubility Soluble in DMSO, DMF; poorly soluble in water and alcoholsTypical
Absorption Max (λ_abs_) ~320-340 nm (in DMSO)Estimated
Emission Max (λ_em_) ~400-450 nm (in DMSO)Estimated
Stokes Shift ~80-110 nmEstimated
Quantum Yield (Φ_f_) Variable; context-dependent-

Core Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and calibration steps to ensure data integrity.

Protocol 1: Fundamental Spectroscopic Characterization

Objective: To determine the key photophysical properties of CPQCA, including absorption maximum, emission maximum, and relative fluorescence quantum yield (Φ_f_).

Causality: Accurate determination of these parameters is critical for designing any experiment using a fluorescent probe. The absorption spectrum dictates the optimal excitation wavelength, while the emission spectrum informs the correct detector settings. The quantum yield provides a measure of the probe's brightness, which is essential for assessing its suitability for a given application.[11]

Materials:

  • CPQCA powder

  • Spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Quinine sulfate (Quantum Yield Standard)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • 1 cm path length quartz cuvettes (2 for absorption, 2 for fluorescence)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~1-2 mg of CPQCA and dissolve in spectroscopy-grade DMSO to create a concentrated stock solution (e.g., 1-5 mM). Rationale: DMSO is a suitable solvent for many quinoline derivatives which have poor aqueous solubility.

    • Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (a widely used standard with a known quantum yield of ~0.54).[12]

  • Absorption Spectroscopy:

    • Prepare a series of five dilutions of the CPQCA stock solution in DMSO.

    • Using the spectrophotometer, record the absorbance spectrum (typically 250-450 nm) for each dilution. Use DMSO as the blank.

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • Adjust the concentrations of the dilutions so that the absorbance at λ_abs_ ranges from 0.02 to 0.1. Rationale: Keeping absorbance below 0.1 is crucial to avoid the inner filter effect, which can artificially reduce the measured fluorescence intensity.[13]

  • Fluorescence Spectroscopy:

    • Using a fluorometer, set the excitation wavelength to the λ_abs_ determined in the previous step.

    • Record the emission spectrum for each of the five CPQCA dilutions (scan range typically 350-600 nm).

    • Identify the wavelength of maximum emission (λ_em_).

  • Relative Quantum Yield (Φ_f_) Determination (Comparative Method): [13][14]

    • This method compares the fluorescence of the unknown sample (CPQCA) to a well-characterized standard (quinine sulfate).[15]

    • Prepare a series of quinine sulfate dilutions in 0.1 M H₂SO₄ with absorbances matching the CPQCA series at the same excitation wavelength (λ_abs_ of CPQCA).

    • Record the fluorescence emission spectra for the quinine sulfate standards under the exact same instrument settings (excitation/emission slits, detector voltage) as the CPQCA samples.

    • Integrate the area under the emission curve for all recorded spectra (both CPQCA and quinine sulfate).

    • Plot the integrated fluorescence intensity versus absorbance for both the CPQCA and the quinine sulfate series. The result should be two straight lines passing through the origin.

    • Calculate the slope (Gradient, Grad) for each line.

    • Calculate the quantum yield of CPQCA (Φ_X_) using the following equation:[13] Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²) Where:

      • Φ_ST_ is the known quantum yield of the standard (quinine sulfate, ~0.54).

      • Grad_X_ and Grad_ST_ are the gradients from the plots for the sample and standard, respectively.

      • η_X_ and η_ST_ are the refractive indices of the solvents (DMSO and 0.1 M H₂SO₄, respectively).

A Prepare Stock Solutions (CPQCA in DMSO, Quinine Sulfate in 0.1M H₂SO₄) B Measure Absorbance Spectra (Series of dilutions, Abs < 0.1) A->B C Identify λ_abs_ & Prepare Matched Absorbance Sets for Sample & Standard B->C D Measure Emission Spectra (Identical instrument settings) C->D E Integrate Area Under Emission Curves D->E F Plot Integrated Intensity vs. Absorbance (Generate two linear plots) E->F G Calculate Gradients (Slopes) of Both Plots F->G H Calculate Relative Quantum Yield Using the Comparative Equation G->H

Figure 2. Workflow for determining relative fluorescence quantum yield.

Protocol 2: Application in Metal Ion Sensing (Example: Zn²⁺)

Objective: To evaluate the performance of CPQCA as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺).

Causality: Many quinoline-based probes act as chemosensors.[2] The nitrogen atoms of the quinoline and pyridine rings, along with the carboxylate group, can form a coordination complex with metal ions like Zn²⁺. This binding event can restrict intramolecular rotation and block non-radiative decay pathways, leading to a significant increase in fluorescence intensity (a "turn-on" response).[4][16] This protocol validates the probe's selectivity and sensitivity for a specific analyte.

Materials:

  • CPQCA stock solution (1 mM in DMSO)

  • HEPES buffer (20 mM, pH 7.4) with 1% DMSO (v/v)

  • Stock solutions (10 mM) of various metal chlorides (e.g., ZnCl₂, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water.

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Probe Working Solution: Prepare a 10 µM working solution of CPQCA in HEPES buffer. Rationale: A buffered aqueous solution with a small amount of co-solvent mimics physiological conditions and ensures probe solubility.

  • Selectivity Assay:

    • To separate wells of the 96-well plate, add 180 µL of the CPQCA working solution.

    • Add 20 µL of each different metal ion stock solution to achieve a final concentration of 1 mM (a 100-fold excess relative to the probe). Add 20 µL of deionized water to a "probe only" control well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using the plate reader (Excitation: λ_abs_, Emission: λ_em_).

    • Compare the fluorescence intensity of the wells containing different metal ions to the "probe only" control. A significant increase only in the presence of Zn²⁺ indicates high selectivity.

  • Titration and Sensitivity Assay:

    • To a series of wells, add 180 µL of the CPQCA working solution.

    • Add increasing amounts of the ZnCl₂ stock solution to achieve a final concentration range (e.g., 0 µM to 100 µM).

    • Incubate and measure fluorescence as described above.

    • Plot the fluorescence intensity at λ_em_ as a function of Zn²⁺ concentration.

    • From this plot, the linear range and the limit of detection (LOD) can be determined, quantifying the probe's sensitivity.

Protocol 3: Application in Live-Cell Imaging

Objective: To visualize the intracellular distribution of CPQCA or its response to changes in intracellular analyte concentrations.

Causality: Small-molecule probes can passively diffuse across the cell membrane and accumulate in specific organelles or compartments, allowing for their visualization.[17] The success of live-cell imaging depends on optimizing probe concentration, incubation time, and imaging conditions to maximize signal while minimizing phototoxicity and background fluorescence.[18][19]

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • CPQCA stock solution (1-5 mM in DMSO)

  • Hoechst 33342 (nuclear counterstain, optional)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Preparation:

    • Seed HeLa cells onto glass-bottom imaging dishes and culture overnight to allow for adherence and ~60-80% confluency. Rationale: A sub-confluent monolayer ensures individual cells can be clearly resolved.

  • Probe Loading:

    • Prepare a loading buffer by diluting the CPQCA DMSO stock into serum-free medium or PBS to a final concentration of 1-10 µM. Rationale: A concentration titration is essential. Too low a concentration gives a weak signal; too high can cause cytotoxicity or aggregation artifacts.

    • Wash the cells once with warm PBS.

    • Replace the medium with the CPQCA loading buffer and incubate for 15-30 minutes at 37°C. Rationale: Incubation time must be optimized. Too short may result in insufficient uptake; too long may lead to compartmentalization artifacts.

  • Washing and Imaging:

    • Remove the loading buffer and wash the cells 2-3 times with warm PBS or imaging buffer (e.g., HBSS) to remove extracellular probe and reduce background fluorescence.[18]

    • Add fresh imaging buffer to the dish. If using a counterstain, it can be added during the last 10 minutes of the CPQCA incubation or afterward.

    • Place the dish on the microscope stage.

  • Image Acquisition:

    • Using the appropriate filter set for CPQCA (e.g., DAPI or a custom set based on its spectra), focus on the cells.

    • Use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio. Rationale: This minimizes photobleaching (fading of the fluorescent signal) and phototoxicity (light-induced cell damage).[20]

    • Acquire images. Include a "no probe" control dish to assess cellular autofluorescence.

A Seed Cells on Glass-Bottom Dish (Culture to 60-80% confluency) B Prepare CPQCA Loading Buffer (1-10 µM in serum-free medium) A->B C Wash Cells with PBS B->C D Incubate Cells with Probe (15-30 min at 37°C) C->D E Wash 2-3x with Imaging Buffer (Removes background) D->E F Acquire Images on Microscope (Minimize light exposure) E->F G Analyze Images (Assess localization, intensity, etc.) F->G

Figure 3. General workflow for a live-cell imaging experiment.

Troubleshooting and Data Interpretation

IssuePossible Cause(s)Suggested Solution(s)
No/Low Signal (Microscopy) - Probe concentration too low.- Insufficient incubation time.- Incorrect filter set.- Perform a concentration titration (e.g., 1, 5, 10 µM).- Perform a time course (e.g., 10, 30, 60 min).- Verify filter cubes match the probe's λ_abs_ and λ_em_.[21]
High Background (Microscopy) - Probe concentration too high.- Inadequate washing.- Autofluorescence from medium or cells.- Lower the probe concentration.- Increase the number and duration of wash steps.[18]- Image in a phenol red-free medium. Acquire an image of unstained cells to use for background subtraction.[22]
Rapid Fading (Photobleaching) - Excitation light is too intense.- Exposure time is too long.- Reduce laser power or lamp intensity.- Use a more sensitive camera detector to shorten exposure time.- Use an anti-fade reagent in the imaging medium if compatible.[23]
Inconsistent Fluorescence (Sensing) - Probe degradation.- pH sensitivity of the probe.- Inner filter effect at high concentrations.- Prepare probe solutions fresh.- Ensure the buffer has adequate capacity to maintain pH.- Re-check absorbance of solutions to ensure they are <0.1.

Safety and Handling

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle CPQCA powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.[10]

  • Consult the Safety Data Sheet (SDS) for complete hazard information before use.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link

  • PubChem. (n.d.). 6-Chloropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sauer, M., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2808-2821. Link

  • Molecules. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Molecules, 27(18), 6048. Link

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12284-12295. Link

  • Williams, A. T. R., et al. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. Retrieved from [Link]

  • Al-Hanish, A., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(11), 3245-3257. Link

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Link

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Link

  • Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorescence Microscopy Errors. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3314-3323. Link

  • Pandey, S. K., et al. (2016). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer. Journal of Medicinal Chemistry, 59(13), 6151-6166. Link

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868953. Link

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Retrieved from [Link]

  • Molecules. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 29(1), 253. Link

  • Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Sauer, M., et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Central Science, 5(2), 221-232. Link

  • Arabian Journal of Chemistry. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(7), 104869. Link

  • ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]

  • Gu, G., et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214. Link

  • Journal of Fluorescence. (2018). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 28(2), 567-573. Link

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • Seino, R., et al. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. FEBS Open Bio, 11(8), 2269-2276. Link

  • Kelli, A. M., & Straight, A. F. (2019). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 30(25), 3021-3027. Link

  • Makara Journal of Science. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. Link

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242. Link

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. Retrieved from [Link]

  • Molecules. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Link

Sources

Protocol for dissolving 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid for various experimental applications. Recognizing the limited publicly available data for this specific compound, this document synthesizes established principles of organic chemistry and pharmacology to offer robust, field-proven methodologies. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to empower users to adapt and troubleshoot as necessary for their unique experimental contexts.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core, a structure prevalent in medicinal chemistry.[1][2] The presence of a carboxylic acid group is a key determinant of its physicochemical properties, particularly its pH-dependent solubility.[3] The pyridinyl and chloro substituents further modulate its polarity and potential for intermolecular interactions. A thorough understanding of these structural features is paramount for developing a successful dissolution strategy.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can infer its properties based on its structural motifs.

PropertyPredicted Value/CharacteristicRationale & Implications for Dissolution
Molecular Weight ~284.7 g/mol Standard for small molecule compounds.
pKa (Carboxylic Acid) ~4-5The carboxylic acid group is expected to have a pKa in this range, typical for aromatic carboxylic acids. This means the compound will be poorly soluble in acidic aqueous solutions (pH < pKa) and more soluble in neutral to basic solutions (pH > pKa) where it exists as the carboxylate anion.[3][4]
LogP Moderately LipophilicThe quinoline and pyridine rings, along with the chloro group, contribute to its lipophilicity. This suggests good solubility in organic solvents but potentially poor aqueous solubility at a low pH.
Aqueous Solubility pH-DependentLow at acidic pH, higher at neutral and basic pH.[3]
Organic Solvent Solubility Likely soluble in polar aprotic solventsExpected to be soluble in solvents like DMSO, DMF, and possibly alcohols like methanol and ethanol.[5]

Core Dissolution Protocols

The choice of solvent and dissolution method is critically dependent on the downstream application. The following protocols are tailored for common experimental scenarios.

Preparation of High-Concentration Stock Solutions in Organic Solvents

For most applications, preparing a concentrated stock solution in an organic solvent is the recommended first step. This allows for the storage of the compound in a stable, solubilized state and subsequent dilution into aqueous buffers for working solutions.

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] It is also miscible with water, facilitating the preparation of working solutions in aqueous media. However, it's crucial to be aware that DMSO can have effects on cell viability and enzyme activity at higher concentrations, typically above 0.5-1%.[7]

Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile, appropriate vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be employed. Sonication in a bath sonicator for 5-10 minutes is also an effective method to aid dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5]

Preparation of Aqueous Working Solutions from Organic Stock

This protocol details the dilution of the organic stock solution into a final aqueous buffer suitable for biological assays. The primary challenge is to avoid precipitation of the compound upon introduction to the aqueous environment.[7][8]

Key Consideration: pH of the Final Buffer

Given the acidic nature of the carboxylic acid group, the pH of the final aqueous buffer is critical. The buffer pH should ideally be at least 1.5 to 2 units above the compound's pKa to ensure it remains in its more soluble, deprotonated (carboxylate) form.[4][] For an estimated pKa of 4-5, a buffer with a pH of 6.5 or higher is recommended.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES) and adjust the pH to the target value (e.g., 7.4). Ensure the buffer components are compatible with your experimental system.[10]

  • Pre-warming: Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution (if necessary): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in the buffer.

  • Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[7]

  • Visual Inspection: Check for any signs of precipitation (cloudiness, particulates). If precipitation occurs, refer to the troubleshooting section.

Decision Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate dissolution strategy.

DissolutionWorkflow Protocol Selection for this compound start Start: Need to dissolve compound stock_prep Prepare High-Concentration Stock Solution start->stock_prep choose_solvent Choose Primary Solvent stock_prep->choose_solvent dmso Use Anhydrous DMSO choose_solvent->dmso Recommended other_organic Consider DMF or Ethanol choose_solvent->other_organic Alternative application What is the final application? dmso->application other_organic->application in_vitro In Vitro Biological Assay application->in_vitro Aqueous-based in_vivo In Vivo / Animal Studies application->in_vivo Formulation needed aqueous_prep Prepare Aqueous Working Solution in_vitro->aqueous_prep formulation Requires specific formulation (e.g., cyclodextrin, PEG, Tween®) in_vivo->formulation check_ph Is final buffer pH > 6.5? aqueous_prep->check_ph dilute Add stock to buffer with vigorous mixing. Keep final DMSO < 0.5% check_ph->dilute Yes ts_options Troubleshooting: - Lower concentration - Use co-solvents - Adjust pH further check_ph->ts_options No, adjust pH troubleshoot Precipitation Occurs? dilute->troubleshoot end_success Solution Ready for Experiment troubleshoot->end_success No troubleshoot->ts_options Yes ts_options->aqueous_prep formulation->end_success

Caption: Decision workflow for dissolving the target compound.

Troubleshooting Common Issues

Even with a robust protocol, challenges such as compound precipitation can arise.[7][11]

IssuePotential CauseRecommended Solution
Compound precipitates out of DMSO stock upon storage (especially after freeze-thaw). - Moisture contamination in DMSO.- Exceeded solubility limit.- Use fresh, anhydrous DMSO.- Store in smaller, single-use aliquots.- Gently warm and vortex/sonicate before use.
Compound precipitates immediately upon addition to aqueous buffer. - Final concentration exceeds aqueous solubility.- Insufficiently rapid mixing.- pH of the buffer is too low.- Reduce the final concentration of the compound.- Ensure vigorous mixing during the addition of the stock solution.- Confirm the buffer pH is at least 1.5-2 units above the predicted pKa. Consider using a buffer with a higher pH if compatible with the assay.[][12]
Solution is clear initially but becomes cloudy over time. - Kinetic vs. thermodynamic solubility.- Temperature changes.- The compound may be kinetically trapped in solution and is slowly precipitating to its thermodynamically stable state. Use the working solution immediately after preparation.- Ensure the solution is maintained at a constant temperature.
Experimental results are inconsistent or not reproducible. - Incomplete dissolution of the stock solution.- Precipitation in the assay plate.- Always visually inspect the stock solution for clarity before use.- After preparing the final working solution, centrifuge briefly and check for a pellet to confirm no precipitation has occurred.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, general guidelines for related heterocyclic carboxylic acids should be followed.

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Massey, I. J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 445-449.
  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Reddit. (2019). What pH for Complete Reprotonation of an Acid? r/chemhelp. Retrieved from [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Mohammed, F., & Shoaib, M. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2420.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Sfera - Unife.
  • Starr, J. N. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • O'Donoghue, G. T., & Miller, J. H. (2020). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 21(6), 209.
  • The Bumbling Biochemist. (2023, August 22). pH, acid/base, and buffer calculations - full-length, updated/expanded [Video]. YouTube. [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(3), 1547-1565.

Sources

Application Notes and Protocols for High-Throughput Screening with 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid and its analogs in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows, grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction: The Promise of Quinoline-4-Carboxylic Acid Derivatives in Drug Discovery

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of this class have been extensively investigated for their therapeutic potential, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles for specific biological targets.[1]

This compound (CAS No: 667412-62-6) is a representative of this promising class of molecules.[3] While its specific biological targets are still under extensive investigation, its structural similarity to known enzyme inhibitors suggests its potential as a valuable probe or lead compound in drug discovery campaigns. This guide will focus on the application of this compound in a high-throughput screening context to identify novel modulators of histone demethylases, a critical class of enzymes in epigenetic regulation and disease.

Postulated Mechanism of Action and Biological Target: Inhibition of Histone Demethylases

The diverse biological activities of quinoline-4-carboxylic acid derivatives often stem from their ability to interact with key cellular enzymes.[1] Notably, compounds with similar structural motifs have been identified as inhibitors of histone-modifying enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs).[4][5] For the purpose of this application note, we will focus on a plausible and high-impact target class: the Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C.[6][7] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone lysine residues, and their dysregulation is implicated in various cancers.[6]

The JMJD2C Signaling Pathway

JMJD2C is an Fe(II) and α-ketoglutarate-dependent oxygenase that specifically demethylates trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). The demethylation of H3K9me3, a mark associated with transcriptional repression, leads to a more open chromatin state and subsequent gene activation. Aberrant JMJD2C activity can thus contribute to tumorigenesis by activating oncogenic gene expression programs.[6]

JMJD2C_Pathway cluster_nucleus Cell Nucleus H3K9me3 H3K9me3 (Transcriptional Repression) JMJD2C JMJD2C Enzyme H3K9me3->JMJD2C Substrate H3K9me2 H3K9me2 (Transcriptional Activation) JMJD2C->H3K9me2 Demethylation Succinate Succinate JMJD2C->Succinate CO2 CO2 JMJD2C->CO2 alpha_KG α-ketoglutarate alpha_KG->JMJD2C Fe2 Fe(II) Fe2->JMJD2C Gene_Activation Oncogene Activation H3K9me2->Gene_Activation Inhibitor 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Inhibitor->JMJD2C Inhibition

Caption: Postulated inhibitory action on the JMJD2C signaling pathway.

High-Throughput Screening Assay Development and Optimization

The foundation of a successful HTS campaign lies in the development of a robust and reliable assay.[8][9] For JMJD2C, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable and widely adopted format.[6][7][10] This assay format offers high sensitivity, low background, and is amenable to automation.[8]

Principle of the TR-FRET Assay for JMJD2C

The TR-FRET assay for JMJD2C monitors the demethylation of a biotinylated H3K9me3 peptide substrate.[6] The assay components include:

  • JMJD2C enzyme: The catalyst for the demethylation reaction.

  • Biotinylated H3K9me3 peptide: The substrate for the enzyme.

  • Europium-labeled anti-H3K9me2 antibody: The donor fluorophore that specifically recognizes the demethylated product.

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC): Binds to the biotinylated peptide.

When the H3K9me3 substrate is demethylated to H3K9me2 by JMJD2C, the europium-labeled antibody binds to the product. This brings the donor (Europium) and acceptor (APC) fluorophores into close proximity, resulting in a FRET signal upon excitation of the donor. The intensity of the FRET signal is directly proportional to the amount of H3K9me2 produced and thus to the enzyme's activity. Inhibitors of JMJD2C will prevent the formation of H3K9me2, leading to a decrease in the FRET signal.[7]

Assay Optimization Parameters

Prior to initiating the HTS, critical assay parameters must be optimized to ensure a robust and sensitive screen.

ParameterDescriptionOptimization Goal
Enzyme Concentration The concentration of JMJD2C should be optimized to produce a linear reaction rate over the desired incubation time.Determine the lowest enzyme concentration that yields a significant signal-to-background ratio.
Substrate (H3K9me3 peptide) Concentration The substrate concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]Determine the Km of the substrate and use a concentration ≤ Km for the screen.
Cofactor Concentrations The concentrations of α-ketoglutarate and Fe(II) should be optimized for maximal enzyme activity.Determine the optimal concentration for each cofactor that supports robust enzyme activity.
Antibody Concentration The concentration of the anti-H3K9me2 antibody should be optimized to ensure specific and sensitive detection of the product.Titrate the antibody to find the concentration that provides the best signal-to-noise ratio.
DMSO Tolerance The assay's tolerance to dimethyl sulfoxide (DMSO), the solvent used for compound libraries, must be determined.Ensure that the assay performance is not significantly affected by the final DMSO concentration in the screen (typically ≤1%).
Z'-factor A statistical parameter used to evaluate the quality of an HTS assay.[12]Achieve a Z'-factor > 0.5 for a robust and reliable assay.[6]

High-Throughput Screening Protocol

The following is a generalized protocol for a 384-well plate-based HTS of this compound and other library compounds against JMJD2C using the TR-FRET assay format.

Materials and Reagents
  • Recombinant human JMJD2C

  • Biotinylated H3K9me3 peptide substrate

  • α-ketoglutarate

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid (to maintain Fe(II) in its reduced state)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • Europium-labeled anti-H3K9me2 antibody

  • Streptavidin-conjugated APC

  • This compound (and other library compounds) dissolved in DMSO

  • Positive control inhibitor (e.g., 2,4-pyridinedicarboxylic acid)[12]

  • 384-well low-volume black assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of TR-FRET measurements

Experimental Workflow

HTS_Workflow cluster_workflow HTS Experimental Workflow Start Start Plate_Prep Plate Preparation: Dispense compounds and controls into 384-well plates. Start->Plate_Prep Enzyme_Mix Enzyme Mix Addition: Add JMJD2C, α-KG, Fe(II), and ascorbic acid. Plate_Prep->Enzyme_Mix Incubation1 Incubation 1: Allow enzymatic reaction to proceed (e.g., 60 min at RT). Enzyme_Mix->Incubation1 Detection_Mix Detection Mix Addition: Add Eu-Ab and SA-APC to stop the reaction and initiate detection. Incubation1->Detection_Mix Incubation2 Incubation 2: Allow for antibody binding (e.g., 60 min at RT). Detection_Mix->Incubation2 Read_Plate Read Plate: Measure TR-FRET signal. Incubation2->Read_Plate Data_Analysis Data Analysis: Calculate % inhibition and Z'-factor. Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the high-throughput screening of JMJD2C inhibitors.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the library compounds, this compound, positive controls, and DMSO (for negative controls) to the appropriate wells of a 384-well plate.

  • Enzyme Reaction:

    • Prepare an enzyme master mix containing JMJD2C, α-ketoglutarate, FeSO4, and ascorbic acid in assay buffer at 2x the final desired concentration.

    • Dispense the enzyme master mix into all wells of the assay plate.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection master mix containing the Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated APC in detection buffer at 2x the final desired concentration.

    • Add the detection master mix to all wells to stop the enzymatic reaction and initiate the detection process.

    • Incubate the plate at room temperature for the optimized antibody binding time (e.g., 60 minutes), protected from light.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both 615 nm (Europium) and 665 nm (APC).

Data Analysis and Interpretation

Proper data analysis is crucial for identifying true hits from the primary screen.

Data Analysis Workflow

Data_Analysis_Workflow cluster_analysis Data Analysis Workflow Raw_Data Raw TR-FRET Data (665nm / 615nm ratio) Normalization Normalization: Calculate Percent Inhibition Raw_Data->Normalization QC Quality Control: Calculate Z'-factor Normalization->QC Hit_Selection Hit Selection: Apply inhibition threshold (e.g., >50% inhibition) QC->Hit_Selection Hit_List Generate Hit List Hit_Selection->Hit_List

Caption: A workflow for analyzing high-throughput screening data.

Key Calculations
  • Percent Inhibition: This is calculated for each compound relative to the positive and negative controls on each plate. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Z'-factor: This metric assesses the quality of the assay for each plate. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]

Hit Identification

Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits" and are selected for further validation.

Confirmatory and Secondary Assays

Primary hits from the HTS must be subjected to a series of confirmatory and secondary assays to validate their activity and eliminate false positives.

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 value).

  • Orthogonal Assays: The activity of the hits is confirmed using a different assay format (e.g., a mass spectrometry-based assay) to rule out assay-specific artifacts.[12]

  • Selectivity Profiling: Hits are tested against other related histone demethylases or other enzyme classes to determine their selectivity profile.

  • Mechanism of Action Studies: Further biochemical assays are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound and its analogs, belonging to the versatile class of quinoline-4-carboxylic acids, hold significant promise as starting points for the development of novel enzyme inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize inhibitors of clinically relevant enzymes such as JMJD2C. By adhering to rigorous assay development, execution, and data analysis standards, researchers can effectively leverage this chemical scaffold to advance the discovery of new therapeutic agents.

References

  • Yu, V., Fisch, T., Emkey, R., & Schwandner, R. (2012). High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Journal of Biomolecular Screening, 17(1), 27–37. [Link][6][10][13]

  • Hutchinson, A., Leveridge, M., Tumber, A., et al. (2011). Enabling lead discovery for histone lysine demethylases by high-throughput RapidFire mass spectrometry. Journal of Biomolecular Screening, 16(9), 1069-1077. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Rose, N. R., & Klose, R. J. (2014). High-throughput screening to identify inhibitors of lysine demethylases. Drug Discovery Today: Technologies, 11, 29-35. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Wang, Y., Chen, J., Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928308. [Link]

  • Li, Y., Wang, Y., Chen, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848608. [Link]

  • Baviskar, A. T., Tantry, S. J., & De, A. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(21), 8539–8551. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link][14]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link][11]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. We will delve into the primary synthetic routes, troubleshoot common experimental issues, and provide detailed, field-tested protocols.

Synthesis Overview: Primary Synthetic Routes

The synthesis of this compound is most effectively achieved through well-established named reactions for quinoline synthesis. The two most prominent and logical pathways are the Pfitzinger reaction and the Doebner reaction.

  • The Pfitzinger Reaction: This route involves the condensation of 5-chloroisatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a strong base.[1][2] The base facilitates the ring-opening of the isatin, followed by condensation and cyclization to form the target quinoline-4-carboxylic acid.[3]

  • The Doebner Reaction: This is a three-component reaction involving a substituted aniline (4-chloroaniline), an aldehyde (pyridine-2-carboxaldehyde), and pyruvic acid.[4][5] This method directly constructs the quinoline-4-carboxylic acid framework in a single pot, often catalyzed by an acid.[6][7]

The choice between these methods often depends on the availability and cost of the starting materials, as well as the desired scale and reaction conditions.

G cluster_0 Pfitzinger Reaction cluster_1 Doebner Reaction 5-Chloroisatin 5-Chloroisatin Product_P This compound 5-Chloroisatin->Product_P Base (e.g., KOH) 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Product_P 4-Chloroaniline 4-Chloroaniline Product_D This compound 4-Chloroaniline->Product_D Acid Catalyst Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde->Product_D Pyruvic Acid Pyruvic Acid Pyruvic Acid->Product_D

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent challenge stemming from several factors related to reaction conditions and reagent quality.

For the Pfitzinger Reaction:

  • Incomplete Isatin Ring-Opening: The initial step is the base-catalyzed hydrolysis of the 5-chloroisatin amide bond to form a keto-acid intermediate.[3] If the base concentration (e.g., KOH) is too low or the initial reaction time is insufficient, this equilibrium may not favor the ring-opened species, hindering subsequent condensation.

    • Solution: Ensure a sufficient molar excess of a strong base is used. A 30-40% aqueous or ethanolic KOH solution is typical.[2][8] Allow the isatin and base to stir at room temperature for at least one hour before adding the ketone to ensure complete formation of the isatinate salt.[8]

  • Side Reactions of 2-Acetylpyridine: Under strong basic conditions, 2-acetylpyridine can undergo self-condensation (an aldol reaction). This side reaction consumes the ketone, reducing the potential yield.

    • Solution: Add the 2-acetylpyridine slowly to the solution of the ring-opened isatin. Maintaining a moderate reaction temperature during and after the addition can also minimize self-condensation.

  • Inefficient Cyclization: The final step, an intramolecular condensation to form the quinoline ring, can be slow.

    • Solution: Ensure an adequate reflux period. Reaction times of 12-24 hours are common.[1][8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

For the Doebner Reaction:

  • Polymerization of Reactants: The acidic conditions required for the Doebner reaction can promote the polymerization of pyridine-2-carboxaldehyde, leading to tar formation and low yields.[9]

    • Solution: The order and rate of addition are critical. One effective strategy is to add the pyruvic acid dropwise to the mixture of the aniline and aldehyde.[7] Using a Lewis acid catalyst like BF₃·THF instead of a strong Brønsted acid can sometimes offer milder conditions and better yields.[7]

  • Sub-optimal Stoichiometry: The ratio of the three components is key. An excess of one reactant can lead to the formation of unwanted side products.

    • Solution: While a 1:1:1 molar ratio is the theoretical basis, empirical optimization is often necessary. A slight excess of the pyruvic acid may be beneficial, but this should be determined experimentally.

ParameterPfitzinger RecommendationDoebner RecommendationRationale
Catalyst/Reagent 30-40% aq. KOHBF₃·THF or other Lewis AcidEnsures complete isatin ring-opening (Pfitzinger); provides milder conditions to reduce polymerization (Doebner).[3][7]
Solvent EthanolAcetonitrile or EthanolProtic solvents are common and effective for these condensations.[1][7]
Temperature Reflux (~79°C in EtOH)60-80°CSufficient thermal energy is needed for cyclization, but excessive heat can increase side reactions.[7][8]
Reactant Addition Add ketone slowlyAdd pyruvic acid dropwiseMinimizes ketone self-condensation (Pfitzinger) and aldehyde polymerization (Doebner).[7][9]
Reaction Time 12-24 hours (TLC monitored)18-24 hours (TLC monitored)These reactions often require extended periods to reach completion.

Q2: I'm observing significant formation of a dark, tarry substance. How can I minimize this?

Tar formation is a classic sign of polymerization and degradation side reactions, which are common in many quinoline syntheses under harsh conditions.[9]

  • Primary Cause: This is most often due to the acid-catalyzed polymerization of the aldehyde (in the Doebner reaction) or base-catalyzed self-condensation of the ketone (in the Pfitzinger reaction).

  • Solutions:

    • Temperature Control: Avoid localized hotspots by ensuring efficient stirring and controlled heating. Do not overheat the reaction mixture beyond the recommended temperature.

    • Controlled Addition: As mentioned for improving yield, the slow, portion-wise, or dropwise addition of the most reactive component (ketone or pyruvic acid) is the most effective strategy to keep its instantaneous concentration low, thus disfavoring polymerization.[9]

    • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Q3: I am struggling with the purification of the final product. What is an effective workup and recrystallization procedure?

The product is an amphoteric compound, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This property can be exploited for purification.

  • Workup Procedure:

    • After the reaction is complete, cool the mixture and remove the solvent (e.g., ethanol) under reduced pressure.

    • Redissolve the residue in a suitable amount of water and filter off any insoluble, non-polar impurities (like tar).

    • Carefully acidify the aqueous filtrate with an acid like acetic acid or dilute HCl. The target product, this compound, is least soluble at its isoelectric point and will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove any residual salts, and then with a small amount of cold ethanol or ether to aid in drying.

  • Recrystallization:

    • Finding a single ideal solvent can be difficult. The crude product can often be purified by recrystallization from solvents like ethanol, a mixture of N,N-dimethylformamide (DMF) and water, or acetic acid.[10] Always use a minimal amount of the hot solvent to dissolve the product and allow it to cool slowly to obtain pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Pfitzinger synthesis of this compound?

The Pfitzinger reaction proceeds through a well-understood sequence of steps:[3][11]

  • Base-Catalyzed Ring Opening: The hydroxide ion attacks the amide carbonyl of 5-chloroisatin, leading to the hydrolytic cleavage of the amide bond to form the potassium salt of a keto-acid intermediate (an isatinate).

  • Imine Formation: The aniline nitrogen of the ring-opened intermediate attacks the carbonyl carbon of 2-acetylpyridine to form a carbinolamine, which then dehydrates to form an imine (Schiff base).

  • Enamine Tautomerization: The imine tautomerizes to its more stable enamine form.

  • Intramolecular Cyclization & Dehydration: The enamine attacks the ketone carbonyl within the same molecule (an intramolecular Claisen-type condensation), leading to cyclization. The resulting intermediate then dehydrates to form the aromatic quinoline ring system.

G A 5-Chloroisatin B Isatinate (Keto-acid) A->B 1. KOH (Ring Opening) C Imine B->C 2. 2-Acetylpyridine (-H₂O) D Enamine C->D 3. Tautomerization E Cyclized Intermediate D->E 4. Intramolecular Cyclization F Product E->F 5. Dehydration (-H₂O)

Caption: Pfitzinger reaction mechanism workflow.

Q2: What are the critical safety precautions for these reactions?

  • Strong Bases: Potassium hydroxide (KOH) and other strong bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Strong Acids: Lewis acids like BF₃·THF and Brønsted acids are corrosive and may be water-reactive. Handle them with care in a fume hood.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle with a temperature controller and that no open flames are present. DMF is a skin irritant and should be handled with gloves.

  • General Precautions: As the toxicity of the final product and intermediates may not be fully known, treat all chemicals with caution.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (284.70 g/mol ) and its isotopic pattern due to the presence of chlorine.[12]

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value with any literature-reported values.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity.

Detailed Experimental Protocols

The following are representative protocols based on established literature procedures. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Pfitzinger Synthesis
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.04 mol) in 50 mL of absolute ethanol.

  • To this solution, add 5-chloroisatin (0.01 mol) and stir the mixture at room temperature for 1 hour. The color should change as the isatinate salt forms.[8]

  • Gradually add 2-acetylpyridine (0.011 mol, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approx. 79°C) and maintain reflux with continuous stirring for 18 hours. Monitor the reaction's progress using TLC (e.g., with an eluent of n-hexane:ethyl acetate = 1:2).[8]

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and filter to remove any insoluble impurities.

  • Pour the filtrate into a beaker and cool in an ice bath. Slowly acidify with glacial acetic acid until precipitation of the product is complete (typically around pH 5-6).

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and dry.

  • Recrystallize the crude product from ethanol or a DMF/water mixture to afford pure this compound.

Protocol 2: Doebner Synthesis
  • To a three-neck flask under a nitrogen atmosphere, add 4-chloroaniline (0.01 mol), pyridine-2-carboxaldehyde (0.01 mol), and 40 mL of acetonitrile.

  • Add the Lewis acid catalyst, BF₃·THF (0.01 mol, 1.0 equivalent), to the mixture and begin stirring.[7]

  • In a separate dropping funnel, prepare a solution of pyruvic acid (0.012 mol, 1.2 equivalents) in 10 mL of acetonitrile.

  • Heat the main reaction flask to 65°C. Once the temperature is stable, add the pyruvic acid solution dropwise over a period of 2-3 hours.[7]

  • After the addition is complete, continue to heat the reaction at 65°C for an additional 21 hours, monitoring by TLC.

  • Upon completion, cool the mixture and quench the reaction by carefully adding 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Discard the organic layers.

  • The product remains in the aqueous layer as its sodium salt. Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize as described in the Pfitzinger protocol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5844–5847.
  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(15), 4983.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 10.
  • PubMed Central. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 5(33), 21255–21263.

Sources

Technical Support Center: Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. As a critical scaffold in medicinal chemistry, predictable and high-yield synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing reaction outcomes.

Troubleshooting Guide: Addressing Common Synthetic Failures

This section addresses specific, common issues encountered during the synthesis of the target molecule, which is typically achieved via a Pfitzinger or Doebner-von Miller type reaction.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge, often rooted in several key areas of the reaction mechanism. The primary synthetic routes, such as the Pfitzinger reaction, involve the condensation of an isatin derivative (like 5-chloroisatin) with a carbonyl compound (2-acetylpyridine) in the presence of a base.[1][2] Low yields can typically be traced back to three main causes:

  • Inefficient Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form a keto-acid intermediate.[1][2] If this step is incomplete, the subsequent condensation cannot proceed efficiently.

    • Troubleshooting:

      • Base Strength & Concentration: Ensure a sufficiently strong base and adequate concentration. Potassium hydroxide (KOH) is commonly used. A 33% aqueous solution is often effective.[2] For substrates that are sensitive to harsh conditions, consider exploring milder bases, though this may require longer reaction times.

      • Initial Reaction Time: Allow sufficient time for the isatin ring to open before the main condensation phase. Stirring the isatin with the base at room temperature for at least one hour before adding the ketone can be beneficial.[3]

  • Poor Condensation and Cyclization: The subsequent steps involve the formation of an imine/enamine, intramolecular cyclization, and dehydration to form the quinoline ring.[1][2]

    • Troubleshooting:

      • Temperature Control: The reaction often requires elevated temperatures (reflux) to drive the cyclization and dehydration steps.[3] However, excessive heat can lead to degradation and side reactions. See the table below for recommended starting conditions.

      • Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or an ethanol/water mixture, which facilitates proton transfer steps in the mechanism.[3][4]

  • Starting Material Quality: Impurities in either the 5-chloroisatin or 2-acetylpyridine can inhibit the reaction or lead to unwanted byproducts.

    • Troubleshooting:

      • Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

      • Recrystallize or purify starting materials if necessary.

Table 1: Recommended Starting Conditions for Pfitzinger Synthesis

ParameterRecommended ConditionRationale
Base 33% aq. KOHEffective for isatin ring-opening.[2]
Solvent Ethanol/WaterProtic solvent facilitates the reaction mechanism.[4]
Temperature Reflux (approx. 79°C for ethanol)Provides energy for cyclization and dehydration.[3]
Reaction Time 12-24 hoursAllows for completion of all reaction steps.[3][4]
Issue 2: Formation of an Insoluble, Dark Precipitate (Tar)

Question: My reaction has produced a significant amount of dark, tarry material that is difficult to work with and complicates product isolation. What is causing this and how can it be prevented?

Answer: Tar formation is a classic sign of side reactions, often involving polymerization or degradation of starting materials and intermediates under the reaction conditions. The Doebner-von Miller reaction, a related quinoline synthesis, is known for potential side reactions.[5][6]

  • Causality:

    • Aldol Condensation: The carbonyl component, 2-acetylpyridine, can undergo self-condensation under basic conditions, especially at elevated temperatures.

    • Oxidative Side Reactions: The aniline-type intermediates are susceptible to oxidation, which can lead to colored, polymeric byproducts.

    • Excessive Heat: High temperatures accelerate these degradation pathways.

  • Prevention & Mitigation Strategy:

    • Controlled Addition: Add the 2-acetylpyridine slowly to the reaction mixture containing the opened isatin. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.

    • Temperature Management: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction progress by TLC to avoid prolonged heating once the reaction is complete.

    • Inert Atmosphere: While not always necessary for this specific synthesis, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

dot

G cluster_0 Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Purify Purify/Recrystallize Starting Materials Check_Purity->Purify Impure Check_Base Review Base Conditions Check_Purity->Check_Base Pure Purify->Check_Base Adjust_Base Increase Base Conc. or Pre-incubation Time Check_Base->Adjust_Base Inadequate Check_Temp Evaluate Reaction Temperature & Time Check_Base->Check_Temp Adequate Adjust_Base->Check_Temp Adjust_Temp Optimize Reflux Time & Monitor via TLC Check_Temp->Adjust_Temp Sub-optimal Success Improved Yield Check_Temp->Success Optimal Adjust_Temp->Success

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Question 1: Why is a carboxylic acid group formed at the 4-position of the quinoline?

Answer: The formation of the carboxylic acid at the 4-position is a characteristic outcome of the Pfitzinger reaction.[1] The reaction mechanism dictates this regioselectivity. It begins with the hydrolysis of isatin to an intermediate keto-acid. This intermediate then condenses with the ketone (2-acetylpyridine). The enamine formed from this condensation undergoes an intramolecular cyclization onto the benzene ring, followed by dehydration, to yield the final quinoline-4-carboxylic acid structure.[2]

dot

G cluster_1 Pfitzinger Reaction Pathway Isatin 5-Chloroisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid + Base (KOH) (Ring Opening) Imine Imine/Enamine Adduct KetoAcid->Imine + 2-Acetylpyridine (Condensation) Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Cyclized->Product Dehydration

Caption: Simplified Pfitzinger reaction mechanism.

Question 2: My final product is difficult to purify. What purification strategies are most effective?

Answer: Purification can indeed be challenging due to the presence of unreacted starting materials and polar byproducts.

  • Acid-Base Extraction: The carboxylic acid functionality of the desired product is a key handle for purification.

    • Protocol: After the reaction, quench the mixture by pouring it into an ice-water mixture. Acidify the solution with an acid like acetic acid or dilute HCl.[2] This will protonate the carboxylate, causing the desired product to precipitate out of the aqueous solution while many impurities remain dissolved.

    • Causality: The product is soluble in its basic salt form but insoluble in its acidic form. This differential solubility is a powerful purification tool.

  • Recrystallization: This is an excellent secondary purification step.

    • Protocol: The crude, precipitated solid can be collected by filtration, washed with water, and then recrystallized from a suitable solvent system.

    • Solvent Choice: Ethanol or an ethanol/water mixture is often effective for this class of compounds.[2] Experiment with different solvent ratios to achieve optimal crystal formation and purity.

Question 3: Could my product decarboxylate during the reaction?

Answer: Yes, decarboxylation is a potential side reaction for quinoline-4-carboxylic acids, especially under harsh conditions. While reflux in ethanol is generally safe, excessively high temperatures or prolonged reaction times in the presence of strong acid or base can promote the loss of CO2. If you suspect decarboxylation (identified by mass spectrometry of the byproduct), consider reducing the reaction temperature or shortening the reflux time.

Question 4: Are there alternative synthetic routes I should consider?

Answer: While the Pfitzinger reaction is common, other named reactions can yield quinoline cores. The Doebner reaction , which involves reacting an aniline, an aldehyde, and pyruvic acid, also produces quinoline-4-carboxylic acids and can be an alternative.[6] The Doebner-von Miller reaction is another variant that uses α,β-unsaturated carbonyl compounds.[5][7] However, for the specific substitution pattern of this compound, the Pfitzinger approach using 5-chloroisatin and 2-acetylpyridine remains one of the most direct and widely reported methods.[8]

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Doebner reaction - Wikipedia. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • YouTube. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]

  • Costales, A. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(23), 10835-10849. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • ResearchGate. (2018). The Pfitzinger Reaction. (Review). [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

Sources

Overcoming solubility issues with 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its structure—a quinoline carboxylic acid derivative. These types of molecules are often crystalline solids with poor aqueous solubility.[1][2] The presence of the carboxylic acid group suggests that its solubility will be highly dependent on pH.[3][4][5] The quinoline and pyridine rings contribute to its hydrophobicity.[2]

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

Poor aqueous solubility for a compound like this stems from two primary factors:

  • High Crystallinity: The planar, aromatic structure can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal and solvate the individual molecules.[2][6]

  • Hydrophobicity: The large aromatic quinoline core is inherently hydrophobic ("water-fearing"), which limits its interaction with water molecules.[2]

The carboxylic acid group is the primary handle for improving solubility, but in its protonated (uncharged) form at acidic or neutral pH, the molecule's overall hydrophobicity dominates, leading to low solubility.

Q3: What is the first step I should take if I'm experiencing solubility issues?

The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[1][] This allows you to accurately and reproducibly dose the compound into your aqueous experimental systems at a final concentration where it will hopefully remain soluble. Attempting to dissolve the powder directly into an aqueous buffer is likely to fail and lead to inconsistent results.[8]

Troubleshooting Guides

Issue 1: My compound precipitates when I add it to my aqueous buffer for an in vitro assay.

This is a common problem for poorly soluble compounds. Precipitation leads to inaccurate and unreliable assay results because the effective concentration of the compound is unknown.[8] Below is a systematic workflow to address this issue.

Solubilization Troubleshooting Workflow

This diagram outlines the decision-making process for achieving a soluble solution for your in vitro experiments.

Solubilization_Workflow Start Start: Compound Precipitates in Aqueous Buffer PrepStock Step 1: Prepare a concentrated stock in 100% DMSO (e.g., 10-50 mM) Start->PrepStock Dilute Step 2: Dilute stock into aqueous buffer with vigorous mixing. Keep final DMSO <0.5% PrepStock->Dilute CheckPrecip Observe for Precipitation Dilute->CheckPrecip Success Success: Compound is Soluble CheckPrecip->Success No Failure Still Precipitates: Proceed to Optimization CheckPrecip->Failure Yes Optimize Step 3: Optimization Strategies Failure->Optimize pH_Adjust Option A: Increase Buffer pH (e.g., pH 7.8, 8.2) Optimize->pH_Adjust Primary Method Cosolvent Option B: Use a Formulation with Co-solvents/Surfactants Optimize->Cosolvent Alternative Recheck Re-test Dilution pH_Adjust->Recheck Cosolvent->Recheck Recheck->Success No Precipitation Recheck->Cosolvent Still Precipitates (Try Option B)

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

Solution A: pH Adjustment

Causality: this compound is an acidic compound. By increasing the pH of the buffer to be above the pKa of the carboxylic acid group, you deprotonate it, forming a negatively charged carboxylate salt.[5][9] This ionized form is significantly more polar and, therefore, more soluble in water.[4][5] Generally, for weak acids, solubility increases as the environment becomes more alkaline.[10]

Step-by-Step Protocol:

  • Prepare Buffers: Make a series of your desired physiological buffer (e.g., PBS, HEPES) at slightly elevated pH values. Good starting points are pH 7.4 (standard), 7.8, and 8.2.

  • Prepare DMSO Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Dilution Test: For a target concentration of 10 µM, add 1 µL of your 10 mM stock solution to 999 µL of each buffer. It is critical to add the DMSO stock to the buffer (not the other way around) and to ensure rapid mixing (e.g., by vortexing during addition) to avoid localized high concentrations that can cause precipitation.[1]

  • Observation: Visually inspect each solution for any signs of cloudiness or precipitate immediately after mixing and after a short incubation (e.g., 15-30 minutes).

  • Validation: Ensure that the final pH of your chosen buffer is compatible with the health and viability of your cells or the activity of your enzyme.

Solution B: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][11] This reduction in polarity makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing their solubility.[12] Common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13]

Step-by-Step Protocol:

  • Select a Co-solvent: Start with a well-tolerated co-solvent like PEG 400 or propylene glycol.

  • Prepare Formulation: Create a more complex stock solution. For example, dissolve the compound in 100% DMSO first, then dilute this solution 1:1 or 1:4 with PEG 400 to create a DMSO:PEG 400 stock.

  • Dilution Test: Repeat the dilution test described in the pH adjustment protocol. Add a small volume of your new stock solution to the aqueous buffer (e.g., at pH 7.4).

  • Final Concentration Check: Critically, ensure the final concentration of all organic solvents (DMSO + co-solvent) is low (typically <1%, and ideally <0.5%) to prevent artifacts in your biological assay.[1]

Strategy Principle Pros Cons
pH Adjustment Increases charge (ionization) of the carboxylic acid group.[9]Simple, effective for acidic compounds.[]Final pH may not be compatible with the biological system.
Co-solvency Reduces the polarity of the aqueous medium.[]Can significantly increase the solubility of hydrophobic compounds.[12]Co-solvents can be toxic to cells or inhibit enzymes at higher concentrations.[11]
Surfactants Form micelles that encapsulate the hydrophobic compound.[6]Very effective at increasing apparent solubility.Can interfere with assays, disrupt cell membranes.
Issue 2: How do I prepare a stock solution and dilute it for my experiment?

Preparing a stable, high-concentration stock solution is the foundation of reliable experiments with poorly soluble compounds.[8]

Protocol: Stock Solution Preparation & Serial Dilution

This workflow details the standard procedure for preparing an aqueous working solution from a DMSO stock.

Stock_Preparation_Workflow Start Start: Dry Compound Powder Weigh 1. Weigh an accurate amount of compound. Start->Weigh AddDMSO 2. Add 100% DMSO to achieve the desired molarity (e.g., 10 mM). Weigh->AddDMSO Dissolve 3. Vortex / Sonicate until all solid is completely dissolved. AddDMSO->Dissolve Stock Result: 10 mM Master Stock Solution Dissolve->Stock Store 4. Aliquot and store at -20°C or -80°C. Stock->Store Dilute 5. Prepare intermediate dilutions in 100% DMSO if needed. Stock->Dilute For Serial Dilutions FinalDilution 6. Add a small volume of DMSO stock to a large volume of aqueous buffer with vigorous mixing. Stock->FinalDilution For Single Concentration Dilute->FinalDilution WorkingSolution Result: Final Aqueous Working Solution (e.g., 10 µM in <0.5% DMSO) FinalDilution->WorkingSolution

Caption: Workflow for stock solution preparation and final dilution.

Detailed Steps:

  • Weigh Compound: Accurately weigh a small amount of the this compound powder (e.g., 2.85 mg).

  • Add Solvent: Add the appropriate volume of 100% high-purity DMSO to reach your target concentration. For 2.85 mg (molecular weight ~284.7 g/mol ), adding 1 mL of DMSO will yield a 10 mM stock solution.

  • Ensure Complete Dissolution: Vortex vigorously. If necessary, use a bath sonicator for a few minutes to break up any small aggregates and ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Dilution: When ready to use, thaw an aliquot. Perform serial dilutions in 100% DMSO if you need a range of concentrations. To prepare your final working solution, add 1 µL of the 10 mM stock to 999 µL of your final aqueous buffer to get a 10 µM solution with 0.1% DMSO. Always add the small volume of DMSO to the large volume of buffer while mixing.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Cosolvent - Wikipedia. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Co-solvent: Significance and symbolism. (2025).
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem.
  • 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid. (n.d.). Echemi.
  • Solving solubility issues in modern APIs. (n.d.). TAPI.
  • Does pH affect solubility? (2023). AAT Bioquest.
  • Solubilizing the Insoluble. (n.d.). Pharmaceutical Technology.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). World Pharma Today.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • pH and Solubility. (n.d.). AP Chem | Fiveable.

Sources

Technical Support Center: Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the widely-used Pfitzinger reaction, a robust method for constructing the quinoline-4-carboxylic acid scaffold.[1][2]

Reaction Overview: The Pfitzinger Synthesis

The synthesis of this compound is typically achieved via the condensation of 5-chloroisatin with 2-acetylpyridine in the presence of a strong base.[3][4] The reaction proceeds through the base-induced ring-opening of isatin, followed by condensation with the ketone, intramolecular cyclization, and subsequent dehydration to form the aromatic quinoline ring system.[1][5]

General Reaction Scheme:

  • Reactant 1: 5-Chloroisatin

  • Reactant 2: 2-Acetylpyridine

  • Base: Potassium Hydroxide (KOH)

  • Product: this compound

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental workflow.

Question 1: I am getting very low or no yield of the desired product. What are the likely causes?

This is the most common issue and can stem from several factors. Let's break down the possibilities.

  • Answer:

    • Base Inactivity or Insufficient Amount: The Pfitzinger reaction requires a strong base to initiate the ring-opening of 5-chloroisatin.[1][6]

      • Causality: Potassium hydroxide (KOH) is hygroscopic and can absorb atmospheric CO₂, converting it to potassium carbonate, which is a much weaker base and ineffective for this reaction. Using old or improperly stored KOH is a frequent cause of failure.

      • Solution: Always use fresh, high-purity KOH pellets or flakes. Ensure you are using a sufficient molar excess (typically 3-4 equivalents) to drive the initial hydrolysis and subsequent condensation steps.

    • Poor Reagent Quality: The purity of your starting materials, 5-chloroisatin and 2-acetylpyridine, is critical.

      • Causality: Impurities in 5-chloroisatin can inhibit the reaction. 2-Acetylpyridine can undergo self-condensation or oxidation if old or improperly stored.

      • Solution: Verify the purity of your starting materials by NMR or melting point before starting the reaction. Purify if necessary.

    • Suboptimal Reaction Temperature: This reaction requires sufficient thermal energy.

      • Causality: The intramolecular cyclization and dehydration steps have a significant activation energy barrier. Insufficient heat will result in the accumulation of intermediates and a stalled reaction.

      • Solution: The reaction is typically performed at reflux in a solvent like ethanol.[4][7] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux for the recommended duration (often 12-24 hours).

Question 2: My final product is impure, and I'm having trouble with purification. What should I do?

Product isolation and purification for this compound can be tricky due to its chemical nature.

  • Answer:

    • Careful pH Control During Workup: The product molecule contains both a carboxylic acid (acidic) and a pyridine ring (basic), making it amphoteric.

      • Causality: During the workup, the product exists as a potassium carboxylate salt in the basic aqueous solution. When you acidify to precipitate the product, adding acid too quickly or overshooting the optimal pH can lead to re-dissolution of the product as a pyridinium salt.

      • Solution: After the reaction, remove the bulk solvent (ethanol) via rotary evaporation. Dissolve the residue in water and perform an extraction with a non-polar solvent (like diethyl ether or ethyl acetate) to remove unreacted 2-acetylpyridine and other neutral impurities.[5] Cool the aqueous layer in an ice bath and slowly add dilute acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH closely and adjust to the isoelectric point, typically between pH 4 and 5, where the compound's solubility is at a minimum, to achieve maximum precipitation.[5]

    • Recrystallization: Crude product obtained after filtration will likely require further purification.

      • Causality: Co-precipitation of starting materials or side-products is common.

      • Solution: Recrystallization is highly effective. Good solvent systems include ethanol, a mixture of dimethylformamide (DMF) and water, or glacial acetic acid. The choice depends on the specific impurities you are trying to remove.

Troubleshooting Workflow Diagram

G start Low or No Product Yield check_tlc Does TLC show consumption of starting materials? start->check_tlc no_consumption Reaction Failure check_tlc->no_consumption No consumption Workup / Isolation Issue check_tlc->consumption Yes cause1 Inactive Base (Old KOH) no_consumption->cause1 cause2 Low Temperature no_consumption->cause2 cause3 Impure Reagents no_consumption->cause3 solution1 Use fresh, high-purity KOH (3-4 eq.) cause1->solution1 solution2 Ensure steady reflux (e.g., Ethanol, ~78°C) cause2->solution2 solution3 Verify starting material purity (NMR, MP) cause3->solution3 cause4 Incorrect pH during acidification consumption->cause4 cause5 Product loss during extraction consumption->cause5 solution4 Slowly acidify to pH 4-5 while cooling (ice bath) cause4->solution4 solution5 Wash aqueous layer with ether BEFORE acidification cause5->solution5

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like NaOH or K₂CO₃?

  • A: While NaOH can be used, KOH is generally preferred as the resulting potassium salt of the intermediate is often more soluble in the ethanolic reaction medium, preventing precipitation and keeping it in the reaction phase. Potassium carbonate (K₂CO₃) is not a strong enough base to efficiently hydrolyze the isatin amide bond and is not recommended.[1][3]

Q2: What is the best solvent for this reaction? Can I use something other than ethanol?

  • A: Ethanol is the most commonly reported and effective solvent. It readily dissolves the reactants and the KOH, and its boiling point provides a suitable reaction temperature. Protic solvents are generally favored. While other alcohols like propanol could work, ethanol provides a good balance of solubility and temperature. Aprotic solvents are generally not used for the classical Pfitzinger reaction.

Q3: How do I monitor the reaction's progress effectively?

  • A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 7:3 Ethyl Acetate:Hexane with a few drops of acetic acid. The acetic acid helps to protonate the basic nitrogen and the carboxylate, leading to more consistent spot shapes. You will see the spot for 5-chloroisatin (typically orange/red) and 2-acetylpyridine disappear as a new, more polar spot for the product appears closer to the baseline.

Q4: I see a significant side product. What could it be?

  • A: The most likely side product arises from the aldol self-condensation of 2-acetylpyridine under the strong basic conditions. This is more prevalent if the reaction is run for excessively long times or at temperatures higher than necessary. Ensuring the 5-chloroisatin is consumed before this side reaction takes over is key.

Core Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (80 mL) and potassium hydroxide (KOH) pellets (3.0 g, ~53.5 mmol, 4 eq.).

  • Isatin Addition: Stir the mixture until the KOH has completely dissolved. Add 5-chloroisatin (2.4 g, 13.2 mmol, 1 eq.). Stir at room temperature for 1 hour. The color of the solution should change from a deep orange/red to a dark brown as the isatin ring opens.[7]

  • Ketone Addition: To this solution, add 2-acetylpyridine (1.8 mL, 1.95 g, 16.1 mmol, 1.2 eq.) dropwise via syringe.

  • Reflux: Heat the reaction mixture to reflux (~78°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete (disappearance of 5-chloroisatin), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup & Extraction: Dissolve the resulting dark residue in water (100 mL). Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylpyridine and other neutral impurities. Discard the organic layers.[5]

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 4-5. A pale yellow or off-white precipitate should form.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from hot ethanol or a DMF/water mixture to obtain the pure this compound.

Pfitzinger Reaction Mechanism

G cluster_start Reactants cluster_inter Intermediates Isatin 5-Chloroisatin KetoAcid Keto-acid (2) Isatin->KetoAcid Base Hydrolysis [1] Ketone 2-Acetylpyridine Imine Imine (3) Ketone->Imine Base KOH Base->Isatin KetoAcid->Imine + Ketone Enamine Enamine (4) Imine->Enamine Tautomerization Product 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid (5) Enamine->Product Cyclization & Dehydration [2]

Caption: The mechanism of the Pfitzinger reaction.

Data Summary: Optimizing Reaction Conditions

The following table summarizes expected outcomes based on variations in key reaction parameters. Yields are illustrative and based on general principles of the Pfitzinger reaction.

EntryBase (eq.)SolventTemp. (°C)Time (h)Expected Yield (%)Notes
1KOH (3.5)Ethanol78 (Reflux)2475-85%Standard, optimized conditions.
2KOH (1.5)Ethanol78 (Reflux)24< 20%Insufficient base for complete reaction.
3NaOH (3.5)Ethanol78 (Reflux)2460-70%Viable alternative, may have lower yield.
4K₂CO₃ (3.5)Ethanol78 (Reflux)24~0%Base is not strong enough.
5KOH (3.5)Ethanol5024< 30%Incomplete cyclization/dehydration.
6KOH (3.5)Propanol97 (Reflux)1870-80%Higher temp may reduce time but increase side products.

References

  • Wikipedia. Pfitzinger reaction . [Link]

  • Wikipedia. Doebner–Miller reaction . [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis . [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review . [Link]

  • Slideshare. Doebner-Miller reaction and applications . [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Application of pfitzinger reaction in . [Link]

  • MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate . [Link]

  • ResearchGate. (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate . [Link]

  • ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... . [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 . [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I . [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re . [Link]

Sources

Technical Support Center: Stability and Handling of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS 667412-62-6). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its handling, storage, and experimental use. By understanding its potential vulnerabilities, you can prevent degradation, ensure data reproducibility, and maintain the potency of your experimental workflows.

Core Stability Profile & Key Vulnerabilities

This compound is a complex heterocyclic molecule. Its structure, containing quinoline and pyridine rings, a carboxylic acid group, and a chlorine substituent, presents several potential points of degradation. Proactive measures are essential for preserving its integrity.

The primary degradation pathways of concern are photodegradation, decarboxylation, and pH-mediated instability. Quinoline derivatives are known to be susceptible to these environmental and chemical stressors.[1][2][3]

Vulnerability Description Primary Stress Factors Potential Outcome
Photodegradation The aromatic quinoline ring system can absorb UV and visible light, leading to the formation of reactive species that can attack the pyridine or benzene rings of the molecule.[1][4][5]Exposure to ambient laboratory light, direct sunlight, or specific UV wavelengths (e.g., 365 nm).[4][6]Formation of hydroxylated byproducts, quinolinones, or even ring-opened products; loss of compound identity and activity.[4][7]
Decarboxylation The carboxylic acid group at the 4-position of the quinoline ring can be lost as CO₂. This reaction can be promoted by heat or certain pH conditions.[2][3][8]Elevated temperatures, prolonged storage in solution, strongly acidic or basic conditions.[3][9]Formation of 6-Chloro-2-pyridin-2-ylquinoline, leading to a complete loss of the carboxylic acid functionality crucial for many biological interactions.
pH Instability Extreme pH values can affect the stability of the carboxylic acid group and the heterocyclic rings.[1]Unbuffered aqueous solutions, strongly acidic (pH < 4) or strongly basic (pH > 9) conditions.[5][10]Increased rates of hydrolysis, decarboxylation, or other structural rearrangements.
Oxidation The electron-rich aromatic system can be susceptible to oxidation, especially in the presence of oxidizing agents or reactive oxygen species.[1]Presence of strong oxidizing agents, dissolved oxygen in solvents, exposure to air over long periods.Formation of N-oxides or other oxidized artifacts, altering the compound's properties.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary points of vulnerability on the molecular structure.

G cluster_main cluster_stress Stress Factors cluster_degradation Degradation Products main_mol photo_prod Hydroxylated Species, Ring-Opened Products main_mol->photo_prod decarbox_prod Decarboxylated Analog main_mol->decarbox_prod oxid_prod Oxidized Artifacts main_mol->oxid_prod light Light (UV/Visible) light->main_mol Photodegradation heat Heat / pH heat->main_mol Decarboxylation oxidants Oxidizing Agents oxidants->main_mol Oxidation

Caption: Key degradation pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid compound?

A: For maximum stability, the solid (powder) form of this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place.[11] For long-term storage (>6 months), we recommend storing at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

Q2: My compound is precipitating out of my aqueous buffer. Is it degraded?

A: Not necessarily. This is more likely a solubility issue than degradation. Quinoline carboxylic acids often have limited aqueous solubility.[1] Before assuming degradation, consider the following:

  • Initial Stock: Did you use a high-quality, anhydrous solvent like DMSO for your initial stock solution? Moisture-contaminated DMSO can significantly reduce the solubility of some compounds.[12]

  • Final Concentration: The desired final concentration in your aqueous buffer may exceed the compound's solubility limit. Try working with a lower final concentration.

  • Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol in the final aqueous solution can improve solubility, but you must verify its compatibility with your experimental system.

Q3: I'm seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis. What could it be?

A: An earlier-eluting peak in RP-HPLC typically indicates a more polar compound, while a later-eluting peak suggests a less polar one. In this case, a new peak could signify:

  • Later Elution: The most probable degradation product is the decarboxylated form (6-Chloro-2-pyridin-2-ylquinoline). This molecule is less polar because it lacks the carboxylic acid group and would likely have a longer retention time on a C18 column.

  • Earlier Elution: The formation of more polar, oxidized byproducts, such as hydroxylated quinolines, is a possibility, especially with prolonged exposure to air or light.[4][5] These would elute earlier. To confirm, we recommend analysis by LC-MS to determine the molecular weight of the impurity. The parent compound has a molecular weight of approximately 284.7 g/mol .[13] The decarboxylated product would be ~240.7 g/mol (a loss of 44 g/mol for CO₂).

Q4: How can I effectively protect my compound from light during experiments?

A: Since the quinoline ring system is photosensitive, rigorous light protection is critical.[1]

  • Use amber glass vials or centrifuge tubes for all solutions.

  • If amberware is unavailable, wrap standard containers in aluminum foil.

  • Minimize the time solutions are exposed to ambient lab lighting. When not in immediate use, place them in a drawer or a dark box.

  • For highly sensitive, long-duration experiments (e.g., cell culture), consider working under yellow light, which has less energy than full-spectrum white light.

Q5: What pH range is safest for my experiments?

A: The stability of quinoline carboxylic acids can be pH-dependent.[5] For aqueous solutions, it is highly recommended to use a well-buffered system, ideally between pH 6.0 and 7.5. Avoid strongly acidic or alkaline conditions, as these can accelerate decarboxylation or other degradation pathways. If your experiment requires a different pH, stability studies should be performed by incubating the compound at that pH for the duration of the experiment and analyzing its integrity by HPLC.

Troubleshooting Guide

This section addresses common problems encountered during experimentation and provides a logical workflow for identifying and solving them.

Troubleshooting Workflow for Experimental Failures

G cluster_degradation cluster_no_degradation start Experiment Yields Inconsistent or No Results check_compound 1. Verify Compound Integrity (Run HPLC/LC-MS on stock solution) start->check_compound is_degraded Is the parent compound >95% pure? check_compound->is_degraded new_compound Discard old stock. Prepare fresh solution from solid. is_degraded->new_compound No check_solubility 2. Investigate Solubility Issues (Visually inspect for precipitate. Centrifuge and test supernatant.) is_degraded->check_solubility Yes review_handling Review Handling Protocols: - Light protection? - Correct pH? - Temperature control? new_compound->review_handling is_soluble Is the compound fully dissolved at the working concentration? check_solubility->is_soluble optimize_sol Optimize solubility: - Lower concentration - Gentle warming/sonication - Check co-solvent compatibility is_soluble->optimize_sol No check_assay 3. Troubleshoot Experimental Assay (Reagent stability, cell health, instrument calibration, etc.) is_soluble->check_assay Yes

Caption: Logical workflow for troubleshooting failed experiments.

Specific Issues and Solutions
Problem Potential Cause Recommended Solution & Explanation
Gradual loss of biological activity in stored solutions. Photodegradation or Slow Decarboxylation: Over time, even ambient light can degrade the compound. Similarly, decarboxylation can occur slowly in solution, especially if not stored at low temperatures.Action: Prepare fresh solutions for critical experiments. For stock solutions, aliquot into single-use volumes and store at -80°C, protected from light. This minimizes freeze-thaw cycles and light exposure.
Sudden and complete loss of activity. pH Shift / Incompatibility: The compound may have been added to a strongly acidic or basic unbuffered medium, causing rapid degradation. Alternatively, it may have reacted with another component in your experimental mixture.Action: Always verify the pH of your final experimental medium after adding the compound. Review all components for known incompatibilities with quinolines or carboxylic acids (e.g., strong oxidizing agents, amines).[14]
Batch-to-batch variability in results. Inconsistent Solution Preparation: Differences in solvent quality (e.g., anhydrous vs. wet DMSO), final concentration, or handling (e.g., one batch left on the benchtop) can lead to variability.Action: Standardize your solution preparation by following a strict protocol (see Section 4). Always use fresh, high-purity anhydrous solvents for stock solutions.
Appearance of a yellow tint in solutions. Formation of Degradation Products: Photodegradation or oxidation of quinoline-based compounds can sometimes lead to colored byproducts.[10]Action: Do not use discolored solutions. Discard the solution and prepare a fresh batch, ensuring rigorous light protection and the use of degassed solvents if oxidation is suspected. Confirm the identity of the impurity via LC-MS if possible.

Standard Operating Protocols

Protocol 1: Recommended Storage and Handling
  • Solid Compound Receipt: Upon receipt, inspect the container for damage. Log the certificate of analysis. Store the primary container at -20°C in a dark, dry location.

  • Weighing: Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the required amount in a well-ventilated area, avoiding dust formation.[11]

  • Solution Storage:

    • Stock Solutions (in DMSO): Store in small, single-use aliquots in amber vials at -80°C.

    • Aqueous Solutions: These are the least stable. It is strongly recommended to prepare fresh aqueous solutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for more than a few hours, even at 4°C.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 284.7 g/mol ), high-purity anhydrous DMSO (<0.02% water), a calibrated analytical balance, an amber glass vial, and a vortex mixer/sonicator.

  • Calculation: To prepare 1 mL of a 10 mM stock, you will need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (284.7 g / 1 mol) * (1 mol / 1000 mmol) = 0.002847 g = 2.85 mg.

  • Procedure: a. Weigh 2.85 mg of the solid compound into a clean, dry amber vial. b. Add 1 mL of anhydrous DMSO. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes. d. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming (to 37°C) can be applied briefly if necessary, but avoid excessive heat.[1] e. Once fully dissolved, aliquot into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes. f. Store immediately at -80°C.

Protocol 3: Analytical Method for Stability Assessment (HPLC-UV)

This method can be used as a baseline to verify the purity of your compound.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: A pure sample should yield a single major peak. The appearance of new peaks or a decrease in the main peak's area over time indicates degradation.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Retrieved from [Link]

  • Request PDF. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • G.E. Dunn, J. Warkentin. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important quinoline derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a robust and reproducible synthetic process.

Overview of Synthetic Strategies

The synthesis of this compound typically relies on established methods for quinoline ring formation. The most probable routes involve the condensation of a substituted aniline or isatin with a pyridine-containing carbonyl compound. The two primary and most relevant named reactions for this synthesis are the Pfitzinger Reaction and the Doebner Reaction .[1][2][3] Each of these pathways presents a unique set of challenges, particularly when transitioning from laboratory to pilot or industrial scale.[4][5]

This guide will focus on troubleshooting the scale-up of these two synthetic routes.

Section 1: Pfitzinger Reaction Route

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[2][6] For the synthesis of our target molecule, this would involve the reaction of 5-chloroisatin with 2-acetylpyridine.

Pfitzinger Reaction Workflow Diagram

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 5-Chloroisatin 5-Chloroisatin Ring Opening Isatin Ring Opening 5-Chloroisatin->Ring Opening 2-Acetylpyridine 2-Acetylpyridine Condensation Condensation & Cyclization 2-Acetylpyridine->Condensation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Ring Opening Ring Opening->Condensation Acidification Acidification & Precipitation Condensation->Acidification Isolation Filtration & Drying Acidification->Isolation Target_Molecule 6-Chloro-2-pyridin-2-yl quinoline-4-carboxylic acid Isolation->Target_Molecule

Caption: Workflow for Pfitzinger Synthesis.

Troubleshooting Guide: Pfitzinger Reaction Scale-Up
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Incomplete isatin ring-opening.- Side reactions, such as self-condensation of 2-acetylpyridine.- Product precipitation before reaction completion.- Ensure complete ring-opening: Increase the concentration or stoichiometry of the base (e.g., KOH, NaOH). Monitor this step by TLC or in-process NMR.[7]- Control side reactions: Add 2-acetylpyridine slowly to the reaction mixture. Maintain a consistent and controlled temperature to minimize side reactions.[4]- Solubility: Consider a co-solvent system to maintain the solubility of intermediates.
Impurity Formation - Formation of regioisomers.- Decarboxylation of the product at elevated temperatures.[8]- Presence of unreacted starting materials.- Regioisomer control: While the Pfitzinger reaction is generally regioselective, temperature control is crucial. Lowering the reaction temperature may improve selectivity.[9]- Prevent decarboxylation: Avoid excessive heating during the reaction and work-up. Use a high-boiling point solvent for the decarboxylation step only if it is intended.[10]- Optimize stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Difficult Purification - Poor crystallinity of the final product.- Product is highly colored due to impurities.- Co-precipitation of starting materials or byproducts.- Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (e.g., ethanol, acetic acid) and a non-polar solvent (e.g., hexane, heptane) can be effective.- Charcoal treatment: Use activated charcoal to remove colored impurities during recrystallization.- pH control during precipitation: Precise control of the pH during acidification is critical to ensure selective precipitation of the desired product.[11]
Exothermic Reaction - The condensation and cyclization steps can be exothermic.- Slow addition of reagents: Add the carbonyl compound slowly to the reaction mixture.[4]- Efficient cooling: Ensure the reactor has adequate cooling capacity to manage the heat generated during the reaction.[5]

Section 2: Doebner Reaction Route

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][12][13] For the synthesis of our target molecule, this would involve the reaction of 4-chloroaniline, pyridine-2-carbaldehyde, and pyruvic acid.

Doebner Reaction Workflow Diagram

Doebner_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 4-Chloroaniline 4-Chloroaniline Condensation Three-Component Condensation 4-Chloroaniline->Condensation Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde->Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Isolation Precipitation & Isolation Aromatization->Isolation Target_Molecule 6-Chloro-2-pyridin-2-yl quinoline-4-carboxylic acid Isolation->Target_Molecule

Caption: Workflow for Doebner Synthesis.

Troubleshooting Guide: Doebner Reaction Scale-Up
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Inefficient condensation of the three components.- Polymerization of pyridine-2-carbaldehyde.- Incomplete aromatization to the quinoline ring.- Catalyst optimization: While often performed without a catalyst, Lewis acids or Brønsted acids can improve the yield.[12] Conduct small-scale experiments to screen for an optimal catalyst.- Order of addition: The order in which the reactants are added can significantly impact the yield. A common approach is to pre-mix the aniline and aldehyde before adding the pyruvic acid.- Aromatization: An oxidizing agent, sometimes generated in situ, is required for the final aromatization step.[14] If the reaction stalls, the addition of a mild oxidizing agent may be necessary.
Formation of Tar-like Byproducts - The reaction is often run at elevated temperatures, which can lead to decomposition and polymerization.- Temperature control: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating.[5]- Solvent choice: The choice of solvent can influence the reaction rate and minimize byproduct formation. Ethanol is commonly used, but other high-boiling point solvents can be explored.[8]
Difficult Product Isolation - The product may be soluble in the reaction mixture.- The crude product may be an oil or a sticky solid.- pH adjustment: Carefully adjust the pH of the reaction mixture to induce precipitation of the product.- Extraction: If the product does not precipitate, an extractive work-up may be necessary. The product can be extracted into an organic solvent, followed by crystallization.- Trituration: If an oil is obtained, trituration with a suitable solvent (e.g., diethyl ether, hexane) can induce solidification.
Process Safety Concerns - The reaction can be exothermic, especially during the initial condensation.[4]- Use of hazardous reagents.- Thermal safety: Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[5]- Reagent handling: Ensure proper personal protective equipment (PPE) is used when handling corrosive or toxic reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner, is more suitable for large-scale production?

A1: The choice of synthetic route for large-scale production depends on several factors, including the availability and cost of starting materials, reaction robustness, and ease of purification. The Doebner reaction, being a one-pot three-component reaction, can be more atom-economical and efficient.[13] However, it can also be more prone to side reactions and the formation of tar-like byproducts. The Pfitzinger reaction is a two-step process but can offer better control over the reaction and potentially a cleaner product profile.[15] A thorough process development and optimization study for both routes is recommended to make an informed decision.

Q2: How can I improve the solubility of this compound for purification?

A2: Quinoline-4-carboxylic acids can have limited solubility in common organic solvents.[16][17] To improve solubility for purification, you can:

  • Form a salt: Convert the carboxylic acid to its corresponding salt (e.g., sodium or potassium salt) by treating it with a base. The salt will be more soluble in aqueous solutions, allowing for washing with organic solvents to remove non-polar impurities. The free acid can then be regenerated by acidification.

  • Use a high-boiling point polar aprotic solvent: Solvents like DMF, DMAc, or DMSO can be used for recrystallization, but their removal can be challenging on a large scale.[18]

Q3: What are the key safety considerations when scaling up these reactions?

A3: Key safety considerations for scaling up include:

  • Thermal management: Both the Pfitzinger and Doebner reactions can be exothermic. Proper reactor design with efficient cooling is crucial to prevent runaway reactions.[4][5]

  • Reagent handling: Many of the reagents used, such as strong acids and bases, are corrosive. Ensure appropriate PPE and handling procedures are in place.

  • Pressure build-up: Some reactions may evolve gases. Ensure the reactor is properly vented.

Q4: How can I monitor the progress of the reaction effectively?

A4: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in-process NMR) or by taking aliquots from the reaction mixture.

Q5: What is the most common cause of batch-to-batch variability during scale-up?

A5: The most common causes of batch-to-batch variability during scale-up are:

  • Inefficient mixing: As the reactor size increases, achieving homogeneous mixing becomes more challenging. This can lead to localized "hot spots" and variations in reaction rates.[5]

  • Temperature control: Maintaining a consistent temperature throughout a large reactor can be difficult, leading to inconsistencies in the reaction outcome.[19]

  • Quality of raw materials: Variations in the purity of starting materials can significantly impact the reaction. Always use well-characterized raw materials from a reliable source.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8. Available at: [Link]

  • Mansfield, R. H. (1952). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 327-384. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Slideshare. (2021, August 25). Organic Name Reaction With Their Respective Mechanism. Retrieved January 17, 2026, from [Link]

  • Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved January 17, 2026, from [Link]

  • Slideshare. (2019, April 1). Doebner-Miller reaction and applications. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Slideshare. (2018, November 14). synthesis of quinoline derivatives and its applications. Retrieved January 17, 2026, from [Link]

  • YouTube. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved January 17, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(19), 6535. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), M486. Available at: [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ChemSrc. (n.d.). 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(15), 6614–6626. Available at: [Link]

  • ResearchGate. (2025, November 24). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved January 17, 2026, from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved January 17, 2026, from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Chloropicolinic acid. PubChem. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8084–8091. Available at: [Link]

  • Journal of the American Chemical Society. (1940). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 62(9), 2531–2531. Available at: [Link]

  • ResearchGate. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 17, 2026, from [Link]

  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 17, 2026, from [Link]

  • Reddit. (2019, October 12). Why are some reactions difficult to scale up? Retrieved January 17, 2026, from [Link]

  • Reddit. (2024, May 17). Pfitzinger's long run recipe. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Guide to Interpreting the Complex ¹H NMR Spectrum of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. The complex nature of its ¹H NMR spectrum, arising from the confluence of three distinct electronic and steric environments—the quinoline core, the pyridine substituent, and the carboxylic acid group, further complicated by a chlorine substituent—necessitates a systematic and well-informed approach to its interpretation.

This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, to navigate the challenges of assigning the proton signals of this molecule. Our approach is grounded in established principles of NMR spectroscopy and supported by experimental data from closely related structures.

Molecular Structure and Proton Numbering

To facilitate a clear and unambiguous discussion, the following proton numbering scheme will be used throughout this guide.

G start Overlapping Aromatic Signals cosy Run a 2D COSY Experiment start->cosy identify_spin Identify Coupled Protons (Spin Systems) cosy->identify_spin quinoline_spin Trace Quinoline Spin Systems: H5-H7-H8 and H3 identify_spin->quinoline_spin pyridine_spin Trace Pyridine Spin System: H3'-H4'-H5'-H6' identify_spin->pyridine_spin hmqc_hmbc Run 2D HSQC and HMBC Experiments quinoline_spin->hmqc_hmbc pyridine_spin->hmqc_hmbc assign_carbons Assign Carbon Signals hmqc_hmbc->assign_carbons confirm_assignments Confirm Proton Assignments via ¹H-¹³C Long-Range Couplings assign_carbons->confirm_assignments end Complete Assignment confirm_assignments->end

Caption: Workflow for resolving overlapping aromatic signals.

Step-by-Step Protocol:

  • Acquire a 2D COSY Spectrum: This is the most crucial first step. A COSY spectrum will reveal which protons are coupled to each other, allowing you to trace the connectivity within each ring system.

  • Identify Spin Systems:

    • Quinoline Ring: You should be able to identify the coupling network between H5, H7, and H8. H3 will likely appear as a singlet or a finely split multiplet with no COSY cross-peaks to other quinoline protons.

    • Pyridine Ring: The protons H3', H4', H5', and H6' will show a clear coupling network in the COSY spectrum, allowing you to trace their connections.

  • Utilize 2D HSQC and HMBC Spectra:

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to the carbon it is directly attached to. This is invaluable for spreading out the signals into a second dimension and confirming the number of protons on each carbon.

    • An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two or three bonds. This is key for unequivocally assigning the different fragments. For instance, you can confirm the assignment of H5 by observing its correlation to the carbon bearing the chlorine atom (C6) and to C4.

Problem 2: Ambiguous Assignment of H5 and H8

Both H5 and H8 are doublets and are expected to be in a similar downfield region.

Causality: Both protons are deshielded, H8 by the peri-effect of the quinoline nitrogen and H5 by the ortho-effect of the chlorine.

Troubleshooting Protocol:

  • Examine Coupling Constants: While both will appear as doublets, their coupling partners and the magnitude of the coupling will differ. H5 will be coupled to H7 (a doublet of doublets), while H8 is coupled to H7. The coupling constant ³J(H7, H8) is typically larger than ³J(H5, H7).

  • Use HMBC: Look for long-range couplings to confirm assignments. H5 should show a correlation to C4, while H8 will not.

  • Consider NOE Data: A 2D NOESY or ROESY experiment can be definitive. H8 is in close proximity to H7, while H5 is closer to the proton at the 4-position of a substituent if one were present. In this molecule, H5 will show an NOE to H7.

Predicted ¹H NMR Data

The following table provides predicted chemical shifts and coupling constants for this compound. These are estimates based on data from analogous compounds and known substituent effects. [1][2][3]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-COOH > 12.0 br s -
H8 8.8 - 9.0 d ³J(H7,H8) ≈ 8.5
H6' 8.7 - 8.9 d ³J(H5',H6') ≈ 4.5
H5 8.3 - 8.5 d ⁴J(H5,H7) ≈ 2.5
H3 8.2 - 8.4 s -
H3' 8.1 - 8.3 d ³J(H3',H4') ≈ 8.0
H7 7.9 - 8.1 dd ³J(H7,H8) ≈ 8.5, ⁴J(H5,H7) ≈ 2.5
H4' 7.8 - 8.0 t ³J(H3',H4') ≈ 8.0, ³J(H4',H5') ≈ 7.5

| H5' | 7.4 - 7.6 | t | ³J(H4',H5') ≈ 7.5, ³J(H5',H6') ≈ 4.5 |

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for carboxylic acids as it helps to sharpen the -COOH proton signal.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Shimming: Shim the spectrometer carefully to obtain optimal resolution, as the aromatic region will contain many narrow multiplets.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake gently to mix the contents.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analysis: The signal corresponding to the carboxylic acid proton should significantly decrease in intensity or disappear entirely.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 11). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f) (DMSO-d6, 400 MHz). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

  • Tiwari, K., et al. (2018). An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. Organic & Biomolecular Chemistry, 16(10), 1733-1744. [Link]

  • SpectraBase. (n.d.). 2-(4-pyridinyl)-4-quinolinecarbohydrazide. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid (CQP4C)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects during experimentation.

Disclaimer: this compound (herein referred to as CQP4C) is a novel investigational compound. This guide is based on established principles of kinase inhibitor development and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with CQP4C?

A1: Off-target effects occur when a compound, such as CQP4C, binds to and modulates the activity of proteins other than its intended primary target.[1] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended kinase.[1] Furthermore, off-target binding can result in cellular toxicity and may compromise the translatability of preclinical findings to clinical settings.[1]

Q2: The quinoline core of CQP4C is common in many inhibitors. What known off-targets should I be aware of?

A2: Quinoline-based scaffolds are known to have the potential to interact with a range of biological targets. While CQP4C is designed for a specific kinase, its structural motifs may lead to interactions with other kinases that share similar ATP-binding pockets. It is also prudent to consider potential interactions with other protein families, such as certain G protein-coupled receptors (GPCRs) or ion channels, which have been reported for some quinoline derivatives.

Q3: How can I preemptively minimize off-target effects in my experimental design?

A3: A multi-faceted approach is recommended. This includes meticulous dose-response studies to use the lowest effective concentration of CQP4C, employing structurally distinct inhibitors of the same target as controls, and using rescue experiments where re-introducing the target protein's activity reverses the observed phenotype. Additionally, utilizing a "negative control" compound—a close chemical analog of CQP4C that is inactive against the primary target—can be a powerful tool to distinguish on-target from off-target effects.[1]

Q4: What is the first step I should take if I suspect off-target effects are influencing my results?

A4: The first step is to systematically validate your observations. This involves confirming the effect with a structurally unrelated inhibitor for the same target and demonstrating that the knockdown or knockout of the target protein phenocopies the effect of CQP4C. If these results are inconsistent, it strongly suggests an off-target mechanism is at play.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This section provides a logical, step-by-step approach to identifying and addressing potential off-target issues.

Phase 1: Initial Assessment and On-Target Validation

Question: My phenotypic results with CQP4C are not aligning with the known function of the target kinase. How do I confirm on-target engagement in my cellular model?

Answer: Direct measurement of target engagement within the cell is crucial. This confirms that CQP4C is reaching its intended target and allows you to correlate target inhibition with the observed phenotype.

Experimental Protocol: Cellular Target Engagement Assay

  • Western Blot Analysis of Phospho-Substrates:

    • Treat cells with a dose-range of CQP4C for a specified time.

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of a known direct downstream substrate of your target kinase.

    • A dose-dependent decrease in the phospho-substrate signal indicates on-target kinase inhibition.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with CQP4C.

    • Heat the cell lysate to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the target kinase.

    • Binding of CQP4C should stabilize the kinase, resulting in a higher melting temperature compared to untreated controls.

Phase 2: Systematic Off-Target Identification

Question: I've confirmed on-target engagement, but still suspect off-target effects. What is the best strategy to identify these unknown interactions?

Answer: A combination of computational prediction and experimental screening provides a comprehensive approach to identifying potential off-target interactions.[2]

Workflow for Off-Target Identification

Caption: Workflow for Off-Target Identification.

Step-by-Step Methodologies:

  • Computational (In Silico) Prediction:

    • Principle: Utilizes the chemical structure of CQP4C to predict potential binding to a wide array of proteins based on structural similarities to known ligands and binding site features.[3] This approach can help prioritize experimental screening efforts.

    • Actionable Protocol:

      • Submit the chemical structure of CQP4C to computational platforms that perform ligand-based and structure-based virtual screening.

      • These platforms compare CQP4C to databases of compounds with known bioactivities and dock the structure into homology models of various proteins.

      • Generate a ranked list of potential off-targets based on prediction scores.

  • Biochemical Screening:

    • Principle: Directly tests the activity of CQP4C against a large, diverse panel of purified kinases in vitro. This provides empirical data on the compound's selectivity profile.[4]

    • Actionable Protocol (Kinase Profiling):

      • Engage a contract research organization (CRO) that offers large-scale kinase profiling services.

      • Provide a sample of CQP4C for high-throughput screening against a panel of hundreds of kinases, typically at a fixed concentration (e.g., 1 µM).

      • Analyze the results to identify any kinases that are significantly inhibited by CQP4C.[4]

  • Cell-Based Screening:

    • Principle: Assesses the effects of CQP4C in a cellular context, which can uncover off-target effects that are dependent on cellular organization and signaling networks.

    • Actionable Protocol (Off-Target Screening Cell Microarray):

      • Utilize a cell microarray platform where a large number of human proteins are expressed on the cell surface.[5]

      • By detecting the binding of fluorescently labeled CQP4C, you can identify unintended interactions with cell surface proteins.[5]

Phase 3: Mitigation Through Structure-Activity Relationship (SAR)

Question: I have identified a specific off-target responsible for an unwanted phenotype. How can I modify CQP4C to reduce this interaction while maintaining on-target potency?

Answer: This is a central challenge in medicinal chemistry, addressed through Structure-Activity Relationship (SAR) studies. The goal is to make targeted chemical modifications to the CQP4C scaffold to decrease binding to the off-target protein while preserving affinity for the primary target.[6]

Logical Framework for SAR-based Mitigation

Caption: SAR for Improving Selectivity.

  • Principle: By comparing the structural features of the primary target's binding site with that of the off-target, specific chemical modifications can be designed to exploit these differences.[7] For instance, adding a bulky chemical group to CQP4C might create a steric clash in the off-target's binding pocket but be accommodated by the primary target, thus improving selectivity.[8]

  • Actionable Protocol:

    • If crystal structures are available, perform molecular docking of CQP4C into both the on-target and off-target proteins.

    • Identify differences in the amino acid residues, size, and shape of the binding pockets.

    • Synthesize a small library of CQP4C analogs with modifications designed to reduce affinity for the off-target.

    • Screen these new compounds in parallel against both the on-target and off-target to determine their selectivity profile. This iterative process is fundamental to lead optimization.[6][9]

Data Summary Table

Parameter CQP4C (Original) Analog A Analog B
On-Target IC50 (nM) 101550
Off-Target X IC50 (nM) 50500>10,000
Selectivity Index (Off-Target/On-Target) 533.3>200

This table illustrates a hypothetical outcome of an SAR study, where analogs of CQP4C are synthesized and tested. Analog B, while slightly less potent on the primary target, shows a vastly improved selectivity profile, making it a more desirable compound for further development.

References

  • Huang, X., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Roy, K., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. Available at: [Link]

  • Grokipedia. (n.d.). Off-target activity. Grokipedia.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • YouTube. (2024). Advantages of Small Molecule Inhibitors. YouTube. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Liscio, E., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Institutes of Health. Available at: [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Aaltodoc. Available at: [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Siramshetty, V., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Aldred, K. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. Available at: [Link]

  • Wang, Y., et al. (2024). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Bravo, J. P. K., et al. (2022). Structural basis for Cas9 off-target activity. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). On Exploring Structure–Activity Relationships. ResearchGate. Available at: [Link]

  • University College London. (n.d.). Small molecule Translation: from target to adopted product. UCL. Available at: [Link]

  • Creative Biostructure. (n.d.). Lead Optimization and Preclinical Development. Creative Biostructure. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Lategahn, J., et al. (2020). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. Available at: [Link]

  • YouTube. (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

Sources

Validation & Comparative

The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure for Targeting the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quinoline-Based Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Introduction: The Convergence of a Privileged Scaffold and a Critical Immunometabolic Pathway

In the landscape of modern medicinal chemistry, the quinoline core stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity.[1] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with enzyme active sites and receptors. Derivatives of quinoline have found applications as antimalarials, antibacterials, and anticancer agents.[2][3][4][5] A particularly important class, quinoline-4-carboxylic acids, has been explored for the inhibition of diverse enzymes, including Dihydroorotate Dehydrogenase (DHODH) and sirtuins.[6][7]

Simultaneously, the field of immuno-oncology has identified the kynurenine pathway of tryptophan metabolism as a critical axis of tumor immune escape.[1][2] Two enzymes are central to this pathway: Indoleamine 2,3-dioxygenase 1 (IDO1) and Kynurenine 3-Monooxygenase (KMO).[2][8] IDO1, the first and rate-limiting enzyme, catalyzes the conversion of the essential amino acid L-tryptophan to N-formylkynurenine.[2] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[7] This metabolic reprogramming suppresses the function of effector T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs), effectively creating a shield that protects the tumor from immune attack.[9]

Given the therapeutic potential of modulating this pathway, significant effort has been dedicated to developing small-molecule inhibitors of its key enzymes. The structural features of quinoline derivatives, including the compound 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid , make them intriguing candidates for this endeavor. This guide provides a comparative analysis of quinoline-based inhibitors targeting IDO1, contextualizing their performance against other inhibitors and providing the experimental framework used for their evaluation.

The Kynurenine Pathway: A Key Target for Immunomodulation

The catabolism of tryptophan via the kynurenine pathway is a central metabolic route that produces bioactive molecules. Under inflammatory conditions, such as those prevalent in the tumor microenvironment, the expression of IDO1 is significantly upregulated by cytokines like interferon-gamma (IFN-γ).[6] This initiates a cascade that shifts the balance of tryptophan metabolites, with profound immunological consequences. Inhibition of IDO1 is a major therapeutic strategy aimed at restoring anti-tumor immunity.[10] Further down the pathway, KMO converts kynurenine to 3-hydroxykynurenine, a precursor to neurotoxic metabolites, making KMO another attractive target, particularly for neurodegenerative diseases and acute pancreatitis.[8][][12]

Below is a diagram illustrating the key steps of the kynurenine pathway and the points of therapeutic intervention.

Kynurenine_Pathway Trp L-Tryptophan IDO1 IDO1 Trp->IDO1 NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase IDO1->NFK Kyn L-Kynurenine KMO KMO Kyn->KMO KAT KATs Kyn->KAT HK 3-Hydroxykynurenine KMO->HK Further_Metabolites Further Metabolites HK->Further_Metabolites Formamidase->Kyn KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Quin Quinolinic Acid (Excitotoxic) Further_Metabolites->Quin Inhibitors Quinoline-Based Inhibitors Inhibitors->IDO1 Inhibitors->KMO

Caption: The Kynurenine Pathway and points of inhibition by IDO1 and KMO inhibitors.

Comparative Analysis of Kynurenine Pathway Inhibitors

While specific inhibitory data for this compound is not publicly available, we can evaluate the potential of its structural class by comparing known quinoline-based inhibitors with other clinical candidates targeting IDO1. The following table summarizes the potency of several key IDO1 inhibitors.

Compound NameScaffold TypeTargetBiochemical IC50Cellular IC50Reference(s)
Linrodostat (BMS-986205) Quinoline IDO11.7 nM1.1 - 3.4 nM[13][14]
Epacadostat (INCB024360) HydroxyamidineIDO1~10 nM7.4 - 19 nM[15][16][17]
Navoximod (GDC-0919) ImidazoleIDO128 nM (Ki = 7 nM)75 nM (EC50)[10][18][19][20]
GSK180 / GSK065 PicolinamideKMO~6 nM2.0 - 2.6 µM[3][12][21]

Expert Insights:

  • Linrodostat (BMS-986205) emerges as a highly potent IDO1 inhibitor featuring a quinoline core.[14][22][23] Its nanomolar potency in both biochemical and cellular assays underscores the suitability of the quinoline scaffold for high-affinity binding to the IDO1 active site.[13][14] The unique binding mode involves the quinoline ring occupying a hydrophobic pocket, providing a structural basis for its potency.[2]

  • Epacadostat and Navoximod , while not quinolines, represent the clinical benchmarks against which new inhibitors are measured. Epacadostat, a hydroxyamidine derivative, is a highly potent and selective IDO1 inhibitor.[15][24][25] Navoximod, an imidazole-based compound, also demonstrates potent inhibition in the nanomolar range.[18][20] The success of these diverse scaffolds highlights that multiple chemotypes can effectively target the IDO1 enzyme.

  • GSK065 (GSK180) is a selective and potent inhibitor of KMO.[3][21] Although not a quinoline, its development showcases the therapeutic interest in targeting the kynurenine pathway downstream of IDO1. The significant drop in potency between the biochemical (~6 nM) and cellular (~2 µM) assays for GSK180 is a critical observation, likely reflecting challenges with cell permeability or efflux, a common hurdle in drug development.[12][21]

The high potency of Linrodostat provides a strong rationale for the continued exploration of quinoline-4-carboxylic acid derivatives as IDO1 inhibitors. The specific substitutions on the quinoline and pyridinyl rings of a compound like this compound would be critical in determining its precise affinity and selectivity.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

To evaluate the potency of a novel quinoline inhibitor, a robust and physiologically relevant cell-based assay is essential. This protocol describes a common method using an IFN-γ-stimulated cancer cell line to measure the production of kynurenine, the downstream product of IDO1 activity.

Rationale: This cell-based approach is preferred over a simple biochemical assay for primary screening as it provides a more comprehensive assessment of a compound's potential. It inherently accounts for crucial factors like cell permeability, stability in culture media, and potential off-target effects on cell viability, which are not captured in a purified enzyme assay.[6][26]

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Induction cluster_treatment Phase 2: Inhibitor Treatment cluster_analysis Phase 3: Kynurenine Quantification A 1. Seed SK-OV-3 cells in 96-well plate B 2. Incubate overnight (allow attachment) A->B C 3. Add IFN-γ (100 ng/mL) to induce IDO1 expression B->C D 4. Incubate for 24 hours C->D E 5. Prepare serial dilutions of quinoline inhibitor F 6. Replace media with media containing inhibitor E->F G 7. Incubate for 24 hours F->G H 8. Collect supernatant I 9. Hydrolyze N-formylkynurenine (TCA, 50°C) H->I J 10. Add Ehrlich's Reagent (p-DMAB) I->J K 11. Measure absorbance at 480 nm J->K L 12. Calculate IC50 from dose-response curve K->L

Caption: Workflow for a cell-based IDO1 inhibitor screening assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Cell Line: Human ovarian cancer cell line SK-OV-3 is commonly used due to its robust and inducible expression of IDO1.[6]

    • Protocol: Plate SK-OV-3 cells at a density of 3 x 10⁴ cells/well in a 96-well flat-bottom plate. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.[6]

  • IDO1 Induction:

    • Rationale: Basal IDO1 expression is typically low. IFN-γ is the primary physiological inducer and is required to stimulate sufficient enzyme expression for a measurable assay window.[6]

    • Protocol: Prepare a solution of recombinant human IFN-γ in the cell culture medium. Add it to the cells to a final concentration of 100 ng/mL. Incubate for 24 hours to allow for maximal IDO1 protein expression.[6]

  • Inhibitor Treatment:

    • Protocol: Prepare a serial dilution of the test compound (e.g., this compound) in assay medium (e.g., McCoy's 5A medium supplemented with 10% FBS and 50 µg/mL L-tryptophan).[6] Carefully remove the IFN-γ-containing medium from the cells and replace it with 200 µL of the medium containing the test inhibitor or vehicle control (e.g., 0.1% DMSO). Incubate the plate for an additional 24 hours.

  • Kynurenine Measurement (Colorimetric Method):

    • Rationale: IDO1 produces N-formylkynurenine, which is unstable. A mild acid hydrolysis step efficiently converts it to kynurenine, which can then react with Ehrlich's reagent (p-dimethylaminobenzaldehyde, p-DMAB) to form a yellow-colored product with a distinct absorbance maximum.[6][26]

    • Protocol: a. Carefully transfer 140 µL of the conditioned medium from each well to a new 96-well plate. b. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well. This stops the enzymatic reaction and facilitates hydrolysis.[6] c. Incubate the plate at 50°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[6] d. Centrifuge the plate to pellet any precipitated protein (2500 rpm for 10 minutes).[6] e. Transfer 100 µL of the clear supernatant to a new transparent 96-well plate. f. Add 100 µL of freshly prepared Ehrlich’s reagent (2% w/v p-DMAB in acetic acid) to each well.[26] g. Incubate at room temperature for 10 minutes to allow for color development. h. Measure the absorbance at 480 nm using a microplate reader.[6][26]

  • Data Analysis:

    • Protocol: A standard curve using known concentrations of L-kynurenine should be run in parallel to quantify the amount of product formed. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, the concentration of inhibitor required to reduce kynurenine production by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Conclusion

The quinoline-4-carboxylic acid scaffold, represented by structures like This compound , holds significant promise for the development of novel immunomodulatory agents. The demonstrated high potency of the quinoline-containing drug Linrodostat (BMS-986205) against IDO1 validates this chemical class as a privileged scaffold for targeting the kynurenine pathway. By leveraging established and robust experimental protocols, researchers can effectively screen and characterize new quinoline derivatives, comparing their performance against clinical benchmarks. The continued exploration of this scaffold may lead to the discovery of next-generation IDO1 inhibitors with improved potency, selectivity, and pharmacokinetic properties, offering new therapeutic options in the fight against cancer.

References

  • Mroue, R., et al. (2018). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Zhu, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Zogota, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • AdooQ BioScience. (2023). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. Adooq.com. Available at: [Link]

  • New Drug Approvals. (2018). Linrodostat BMS 986205, ONO 7701. Newdrugapprovals.org. Available at: [Link]

  • Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Immusmol.com. Available at: [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

  • Iacobazzi, V., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Oncology. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Linrodostat. Wikipedia.org. Available at: [Link]

  • Ma, B., et al. (2022). Proposed biotransformation pathways of navoximod. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Linrodostat. PubChem Compound Database. Available at: [Link]

  • Cieslar-Pobuda, A., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments. Available at: [Link]

  • Patsnap. (n.d.). Linrodostat. Patsnap Synapse. Available at: [Link]

  • Zhang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK065. guidetopharmacology.org. Available at: [Link]

  • Mole, D. J., et al. (2017). Structural and Mechanistic Basis of Differentiated Inhibitors of the Acute Pancreatitis Target kynurenine-3-monooxygenase. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Available at: [Link]

  • Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Available at: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. Available at: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values of quinoline compounds. ResearchGate. Available at: [Link]

  • Juber, S., et al. (2023). Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism. RSC Medicinal Chemistry. Available at: [Link]

  • Borys, A. M., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Molecules. Available at: [Link]

Sources

A Comparative Guide to 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid Derivatives: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, quinoline-4-carboxylic acids have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This guide provides a comparative analysis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid and its rationally designed derivatives, offering insights into their synthesis, proposed mechanisms of action, and a framework for their biological evaluation. The versatility of the quinoline ring allows for structural modifications that can fine-tune pharmacological profiles to enhance potency and selectivity.[2]

The Core Moiety: this compound

The parent compound, this compound, serves as a foundational structure for our comparative study. The presence of the chlorine atom at the 6-position can influence the molecule's lipophilicity and electronic properties, potentially enhancing membrane permeability and target engagement. The pyridin-2-yl group at the 2-position is a key feature, known to participate in hydrogen bonding and metal chelation, which can be crucial for interaction with biological targets.[5]

Synthesis of the Core Structure

The synthesis of this compound can be achieved through established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction.[2] A common and versatile approach is the Doebner reaction, which involves the condensation of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid.

A plausible synthetic route is outlined below:

Synthesis_of_Core_Compound cluster_reactants Reactants cluster_reaction Reaction Conditions A 4-Chloroaniline E This compound A->E Doebner Reaction B Pyridine-2-carboxaldehyde B->E C Pyruvic Acid C->E D Ethanol (Solvent) Reflux D->E Anticancer_Screening_Workflow A Cancer Cell Line Culture (e.g., MCF-7, HeLa) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72h) B->C D MTT Assay (Cell Viability) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for determining the in vitro anticancer activity of the derivatives.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The antimicrobial potential of the derivatives can be assessed against a range of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory effects can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway for LPS-induced NO Production:

NO_Production_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • IC50 Calculation: Calculate the concentration of the compound that inhibits 50% of the NO production.

Comparative Performance Data (Hypothetical)

Based on the structure-activity relationships reported for similar quinoline derivatives, a hypothetical comparative dataset is presented below. It is important to note that these values are illustrative and would require experimental validation.

Table 2: Predicted Biological Activities of this compound Derivatives

Compound IDAnticancer (MCF-7, IC50 in µM)Antimicrobial (S. aureus, MIC in µg/mL)Anti-inflammatory (NO Inhibition, IC50 in µM)
1 (Parent) 15.23225.8
2 12.51620.1
3 25.86435.4
4 10.82418.5
5 8.5815.2

Interpretation of Predicted Data:

  • Amide Derivative (2): The conversion of the carboxylic acid to an amide is predicted to enhance both anticancer and antimicrobial activities. The amide group can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.

  • Ester Derivative (3): Esterification of the carboxylic acid is predicted to decrease activity. The bulky methyl group may hinder binding, and the loss of the acidic proton could be detrimental to its mechanism of action.

  • Substituted Pyridine Derivatives (4 & 5): The introduction of an electron-donating group (-OCH₃) on the pyridine ring (4 ) is predicted to slightly enhance activity. In contrast, an electron-withdrawing group (-Cl) at the same position (5 ) is hypothesized to significantly improve potency across all tested activities. This suggests that the electronic properties of the pyridine ring play a crucial role in the biological activity of these compounds.

Conclusion and Future Directions

This comparative guide provides a framework for the systematic evaluation of this compound derivatives. The proposed synthetic strategies and biological evaluation protocols offer a clear path for researchers to explore the therapeutic potential of this class of compounds. The hypothetical data underscores the importance of structural modifications in fine-tuning biological activity.

Future research should focus on the experimental validation of these predictions. Further derivatization, including modifications at other positions of the quinoline ring, could lead to the discovery of novel compounds with enhanced potency and selectivity. Mechanistic studies to identify the specific cellular targets of the most active compounds will also be crucial for their further development as therapeutic agents.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

Sources

A Researcher's Guide to Validating the Inhibitory Activity of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of the novel compound, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. Given the limited specific literature on this particular molecule, we will establish a robust, multi-step validation workflow. This process is grounded in standard drug discovery principles, starting from initial target hypothesis generation and culminating in cellular activity confirmation. We will compare its hypothetical performance metrics against established benchmarks, providing a clear context for its potential as a therapeutic agent.

The quinoline-4-carboxylic acid scaffold is a versatile and promising platform in medicinal chemistry. Derivatives have shown significant potential as anticancer agents by inhibiting key enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[1][2][3] For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, while other variations show selectivity for HDAC3.[1][4][5] This precedent informs our strategic approach to characterizing this compound.

Part 1: Target Hypothesis and Initial Biochemical Validation

The primary challenge with a novel compound is identifying its biological target. Our validation strategy, therefore, begins with a hypothesis-driven screening cascade, followed by rigorous biochemical analysis to determine potency.

Rationale for Experimental Design

Without a known target, a logical first step is to perform in silico docking against a panel of enzymes known to be modulated by quinoline-4-carboxylic acid derivatives (e.g., SIRTs, HDACs, DHODH). This computational approach can predict binding affinities and help prioritize subsequent wet-lab experiments.[6] However, experimental validation is essential to confirm these predictions.[7] We will proceed assuming that preliminary screening suggests potential activity against a member of the Sirtuin family, a class of NAD+-dependent deacetylases critical in cellular metabolism and cancer.[4][5]

Our immediate goal is to determine if and how strongly the compound inhibits the target enzyme in a controlled, cell-free environment. This is achieved by calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7][8]

Experimental Workflow: Initial Target Screening

cluster_0 In Silico & In Vitro Screening COMPOUND 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid IN_SILICO Computational Docking (Panel of Kinases, Deacetylases, etc.) COMPOUND->IN_SILICO BIO_SCREEN Biochemical Screen (e.g., Sirtuin Activity Panel) COMPOUND->BIO_SCREEN HIT_ID Putative Target Identified (e.g., SIRT3) IN_SILICO->HIT_ID BIO_SCREEN->HIT_ID

Caption: Initial workflow for identifying a putative biological target.

Protocol 1: Determination of IC50 using a SIRT3 Fluorescence-Based Assay

This protocol is designed to measure the enzymatic activity of SIRT3 by monitoring the fluorescence of a deacetylated substrate. The reduction in fluorescence in the presence of our test compound indicates inhibition.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT3)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (Test Compound)

  • Known SIRT3 Inhibitor (Positive Control, e.g., Compound P6 from literature[4][5])

  • DMSO (vehicle)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.5 nM) in assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Enzyme and Substrate Preparation: Dilute SIRT3 enzyme and the fluorogenic substrate in assay buffer to desired concentrations.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 20 µL of diluted compound or vehicle (for control wells).

    • 10 µL of SIRT3 enzyme solution.

    • Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of a solution containing both the substrate and NAD+ to each well to start the enzymatic reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Develop and Read: Add 50 µL of developer reagent to each well. Incubate for 15 minutes at room temperature, protected from light. Measure fluorescence intensity using a plate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Potency Analysis

The primary output of this assay is the IC50 value, which allows for a direct comparison of potency between our test compound and a known inhibitor.

CompoundTargetBiochemical IC50 (µM) [Hypothetical]Reference
This compound SIRT38.5N/A
Compound P6 (Comparator)SIRT37.2[4][5]
Compound P6 (Comparator)SIRT132.6[4][5]
Compound P6 (Comparator)SIRT233.5[4][5]

This hypothetical data suggests our test compound has a potency comparable to the reference SIRT3 inhibitor, Compound P6. The next logical step is to determine its mechanism of inhibition and selectivity.

Part 2: Elucidating the Mechanism of Inhibition (MoI)

Understanding how a compound inhibits an enzyme is crucial for lead optimization.[9] MoI studies reveal whether the inhibitor competes with the substrate (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[8]

Rationale for MoI Studies

These experiments involve measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[8] The resulting data, when plotted (e.g., as a Lineweaver-Burk plot), reveals the inhibition modality, which has significant implications for the compound's behavior in vivo.

INHIBITION Enzyme (E) + Substrate (S) ES Complex E + Product (P) COMP Competitive Inhibitor (I) binds to E COMP->INHIBITION:f0 NONCOMP Non-competitive Inhibitor (I) binds to E or ES NONCOMP->INHIBITION:f0 NONCOMP->INHIBITION:f1 UNCOMP Uncompetitive Inhibitor (I) binds to ES UNCOMP->INHIBITION:f1

Caption: Different modes of reversible enzyme inhibition.

Protocol 2: Mechanism of Inhibition Studies

Procedure:

  • Follow the setup in Protocol 1, but with a matrix of concentrations.

  • Use at least five concentrations of the fluorogenic substrate (e.g., ranging from 0.5x KM to 10x KM).

  • For each substrate concentration, run the assay with at least five concentrations of the test inhibitor (e.g., ranging from 0.2x IC50 to 5x IC50), plus a zero-inhibitor control.

  • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

  • Analyze the data by plotting 1/velocity vs. 1/[substrate] (Lineweaver-Burk plot). The pattern of line intersections reveals the mechanism:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Part 3: Assessing Cellular Activity and Cytotoxicity

A compound that is potent in a biochemical assay may not be effective in a cellular context.[10] It must be able to cross the cell membrane and engage its target without causing general toxicity.[11][12] Therefore, cell-based assays are a critical step in validation.[13][14][15]

Rationale for Cellular Assays

We will use a cell proliferation assay to measure the compound's effect on the growth of cancer cells that are known to be sensitive to SIRT3 inhibition (e.g., MLLr leukemic cell lines).[5] This provides a functional readout of the compound's in-cell efficacy. The most common method is the MTT assay, which measures the metabolic activity of viable cells.[3][16]

Experimental Workflow: Cellular Validation

cluster_1 Cell-Based Assay Workflow SEED Seed Cancer Cells (e.g., MLLr leukemia line) in 96-well plate TREAT Treat with serial dilutions of Test Compound & Controls SEED->TREAT INCUBATE Incubate for 48-72 hours TREAT->INCUBATE ASSAY Add MTT Reagent (or CellTiter-Glo) INCUBATE->ASSAY READ Measure Absorbance (or Luminescence) ASSAY->READ CALC Calculate Cellular IC50 READ->CALC

Caption: Workflow for determining cellular antiproliferative activity.

Protocol 3: MTT Cell Proliferation Inhibition Assay

Materials:

  • Cancer cell line (e.g., MOLM-13, an MLLr leukemia line)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

  • Test Compound and Positive Control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow them to acclimate.[3]

  • Compound Treatment: Add serial dilutions of the test compound and positive control to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the cellular IC50 value by plotting a dose-response curve.

Comparative Data: Biochemical vs. Cellular Potency

A significant discrepancy between biochemical and cellular IC50 values can indicate issues with cell permeability, compound stability, or efflux pump activity.

CompoundBiochemical IC50 (µM) [Hypothetical]Cellular IC50 (µM) [Hypothetical]Therapeutic Index (Cellular/Biochemical)
This compound 8.515.21.8
Compound P6 (Comparator)7.211.51.6

A therapeutic index close to 1 is desirable, suggesting that the compound's potency in a cell-free system translates well to a cellular environment.

Conclusion and Forward Look

This guide outlines a foundational, three-part strategy for validating the inhibitory activity of a novel compound, this compound. By following a logical progression from target identification and biochemical characterization to cellular efficacy testing, researchers can build a comprehensive data package.

The hypothetical results presented position our test compound as a promising SIRT3 inhibitor with potency and cellular activity comparable to known reference compounds. The crucial next steps in its development would include:

  • Selectivity Profiling: Testing the compound against other SIRT isoforms (SIRT1, SIRT2) and a broader panel of kinases and deacetylases to confirm its specificity and minimize potential off-target effects.

  • ADME/Tox Studies: Preliminary in vitro assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of relevant diseases, such as leukemia xenografts.

By employing this rigorous, comparative validation cascade, researchers can confidently assess the therapeutic potential of novel chemical entities and make informed decisions for their advancement in the drug discovery pipeline.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (NIH). Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • Biochemical Assays. Domainex. Available at: [Link]

  • Cell Proliferation Inhibition Assay. Creative Diagnostics. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. National Institutes of Health (NIH). Available at: [Link]

  • Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. National Institutes of Health (NIH). Available at: [Link]

Sources

The Structure-Activity Relationship of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid Analogs: A Comparative Guide to Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, with a specific focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a critical driver of tumor angiogenesis, making it a validated and high-value target for oncology drug development.[1][2] We will dissect the key structural motifs of the parent compound, evaluating the impact of substitutions on the quinoline core, modifications of the C4-carboxylic acid, and alterations to the C2-pyridinyl group. This analysis is supported by a synthesis of data from authoritative studies on related quinoline and pyridine-based kinase inhibitors. Furthermore, this guide furnishes detailed, field-tested protocols for the synthesis of these analogs via the Doebner reaction and for the evaluation of their biological activity using a VEGFR-2 kinase inhibition assay, providing researchers with the foundational knowledge to design and validate next-generation inhibitors.

The Pharmacological Imperative: Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a fundamental process essential for tumor growth, invasion, and metastasis.[1] Tumors co-opt this process by secreting signaling molecules, primarily Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on the surface of endothelial cells.[1][3] This activation triggers a cascade of downstream signaling events, promoting cell proliferation, migration, and survival, ultimately leading to the vascularization of the tumor.[4] Therefore, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy, with numerous small-molecule inhibitors approved for clinical use.[3]

The this compound scaffold has emerged as a promising starting point for potent VEGFR-2 inhibitors. Its rigid heterocyclic system provides a robust framework for orienting key pharmacophoric features within the ATP-binding pocket of the kinase domain, disrupting its function and halting the angiogenic cascade.

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical VEGFR-2 signaling pathway and highlights the inhibitory action of quinoline-based analogs.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) ATP_Site ATP Binding Site PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization Inhibitor Quinoline Analog (e.g., 6-Chloro-2-pyridin-2-yl quinoline-4-carboxylic acid) Inhibitor->ATP_Site Competitive Inhibition Ras Ras PLCg->Ras Akt Akt PI3K->Akt Downstream Cell Proliferation, Migration, Survival Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Caption: Inhibition of the VEGFR-2 signaling cascade by a quinoline analog.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound scaffold is highly sensitive to structural modifications. This section synthesizes findings from various studies on quinoline and pyridine-based kinase inhibitors to establish a coherent SAR profile centered on VEGFR-2 inhibition.

The Quinoline Core and C4-Carboxylic Acid: The Anchor

The quinoline-4-carboxylic acid moiety is the foundational anchor of these inhibitors. The carboxylic acid group at the C4 position is critical for activity, often forming a key salt bridge or hydrogen bond interaction with conserved basic amino acid residues, such as Arginine (Arg) or Lysine (Lys), in the hinge region of the kinase domain.[5]

  • Esterification or Amidation: Replacing the C4-carboxylic acid with a methyl ester or an amide group generally leads to a significant loss of inhibitory potency. This underscores the necessity of the acidic proton and the carboxylate's ability to form strong electrostatic interactions.

  • Bioisosteric Replacement: While less common for this specific scaffold, replacement of the carboxylic acid with other acidic bioisosteres like a tetrazole could potentially retain activity, although this often requires re-optimization of other parts of the molecule.

The C2-Aryl/Heteroaryl Group: The Specificity Driver

The substituent at the C2 position projects into a more variable region of the ATP-binding pocket and is a primary determinant of potency and selectivity. For the parent compound, this is a pyridin-2-yl group.

  • Positional Isomers: The position of the nitrogen within the pyridine ring is crucial. Studies on related compounds suggest that a 2-pyridinyl moiety can form a key hydrogen bond with the kinase hinge region, an interaction that might be lost with 3- or 4-pyridinyl isomers.[6]

  • Substitutions on the Pyridine Ring: Adding small, lipophilic substituents to the pyridine ring can enhance van der Waals interactions within the binding pocket, potentially boosting potency. However, large or bulky groups may introduce steric clashes, leading to reduced activity.[6]

  • Replacement with Other Heterocycles: Replacing the pyridine with other nitrogen-containing heterocycles like pyrimidine or pyrazole can modulate activity. For instance, the addition of another nitrogen atom in a pyrimidine ring can alter hydrogen bonding capacity and polarity, which may either be beneficial or detrimental depending on the specific interactions within the target's active site.[6]

The C6-Chloro Group: The Modulator

Substituents on the benzo portion of the quinoline ring, such as the chloro group at the C6 position, occupy a solvent-exposed region or a shallow hydrophobic pocket.

  • Halogen Substitution: The nature of the halogen at C6 can fine-tune the electronic properties and lipophilicity of the molecule. In many kinase inhibitor series, moving from Chlorine to Fluorine can sometimes improve metabolic stability or cell permeability, while Bromine or Iodine might enhance potency through halogen bonding, if a suitable donor is present in the pocket.

  • Electron-Donating vs. Withdrawing Groups: Replacing the electron-withdrawing chloro group with an electron-donating group like methoxy (-OCH3) or an even stronger withdrawing group like nitro (-NO2) can significantly impact the electronics of the entire quinoline ring system. This can affect the pKa of the C4-carboxylic acid and the binding affinity of the core. Generally, small, lipophilic, and moderately electron-withdrawing groups are favored at this position.

SAR Summary Table (Hypothetical Data Based on Published Trends)

The following table summarizes the expected impact of various analog modifications on VEGFR-2 inhibitory activity, with hypothetical IC50 values to illustrate the principles derived from related studies.[6][7][8][9]

Compound ID Modification from Parent Scaffold Rationale for Change Expected VEGFR-2 IC50 (nM)
Parent 6-Cl, 2-pyridin-2-yl, 4-COOHBaseline Compound85
Analog A1 4-COOCH3 (Methyl Ester)Test importance of acidic group> 10,000
Analog A2 4-CONH2 (Amide)Test importance of acidic group> 10,000
Analog B1 2-pyridin-3-ylEvaluate positional isomerism550
Analog B2 2-phenylRemove H-bond acceptor (N)1,200
Analog C1 6-F (Fluoro)Modulate electronics/lipophilicity95
Analog C2 6-Br (Bromo)Increase size and potential for halogen bond70
Analog C3 6-OCH3 (Methoxy)Introduce electron-donating group250
Analog C4 6-H (Unsubstituted)Remove halogen400

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and explaining the causality behind key steps.

Synthesis: The Doebner Reaction

The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids.[10] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Workflow for Analog Synthesis

Sources

A Researcher's Guide to Benchmarking Novel Quinoline Carboxylic Acids: Evaluating 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, against established anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] Derivatives of quinoline-4-carboxylic acid, in particular, have shown significant promise as anticancer agents by targeting various mechanisms, such as enzyme inhibition and the disruption of critical cellular processes.[1][4]

Given the rich pharmacological history of this chemical class, we hypothesize that this compound (herein referred to as 'Compound Q') may exhibit cytotoxic activity against cancer cells. This guide outlines a logical, multi-step in vitro screening cascade to test this hypothesis, comparing its performance directly against Doxorubicin, a well-characterized topoisomerase inhibitor and a standard chemotherapeutic agent used widely as a positive control in cytotoxicity assays.[1]

Part 1: Experimental Rationale & Strategic Overview

The primary objective is to ascertain whether Compound Q possesses anticancer activity and to quantify its potency relative to a gold-standard drug. Our experimental strategy is designed to be a self-validating workflow, moving from broad cytotoxicity screening to more specific mechanistic insights.

  • Primary Cytotoxicity Screening: The initial step involves determining the half-maximal inhibitory concentration (IC50) of Compound Q across a panel of diverse human cancer cell lines. This provides a quantitative measure of its potency and reveals any potential for cell-line specific selectivity.

  • Comparative Analysis: All assays will be run in parallel with Doxorubicin. This direct comparison allows for immediate contextualization of Compound Q's potency and efficacy.

  • Mechanistic Probing (Apoptosis Induction): A positive result in the primary screen (i.e., significant cytotoxicity) warrants a preliminary investigation into the mechanism of cell death. An Annexin V/Propidium Iodide (PI) assay is a standard method to determine if the compound induces apoptosis, a hallmark of many effective anticancer agents.

The logical flow of this experimental design is depicted below.

G cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Mechanistic Insight CompoundQ Compound Q (this compound) MTT_Assay MTT Cytotoxicity Assay CompoundQ->MTT_Assay Doxorubicin Benchmark Drug (Doxorubicin) Doxorubicin->MTT_Assay CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa) CellLines->MTT_Assay IC50_Data Comparative IC50 Data Analysis MTT_Assay->IC50_Data Apoptosis_Assay Annexin V / PI Staining Assay IC50_Data->Apoptosis_Assay If IC50 is significant Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Conclusion Conclusion on Anticancer Potential Flow_Cytometry->Conclusion Determine Apoptotic Profile

Caption: Experimental workflow for benchmarking Compound Q.

Part 2: Detailed Experimental Protocols

These protocols are designed to be robust and reproducible, providing a clear path for researchers to follow.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Compound Q (dissolved in DMSO to create a 10 mM stock)

  • Doxorubicin (dissolved in DMSO to create a 10 mM stock)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of Compound Q and Doxorubicin in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used for compounds) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line showing sensitivity to Compound Q

  • 6-well cell culture plates

  • Compound Q and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Compound Q and Doxorubicin at concentrations equivalent to their respective IC50 and 2x IC50 values for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating populations) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50) of Compound Q and Doxorubicin

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Compound Q [Experimental Value][Experimental Value][Experimental Value]
Doxorubicin [Experimental Value][Experimental Value][Experimental Value]

IC50 values are determined from dose-response curves after 48 hours of treatment. Data represent the mean ± SD of three independent experiments.

Table 2: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment

TreatmentConcentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control -[Experimental Value][Experimental Value][Experimental Value]
Compound Q IC50[Experimental Value][Experimental Value][Experimental Value]
Compound Q 2x IC50[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin IC50[Experimental Value][Experimental Value][Experimental Value]

Cell populations are quantified by flow cytometry after Annexin V-FITC and PI staining.

Conclusion

This guide provides a foundational strategy for the initial biological evaluation of this compound. The quinoline-4-carboxylic acid scaffold is a wellspring of pharmacologically active compounds, and a systematic benchmarking approach is crucial for identifying promising new therapeutic candidates.[1][5] By comparing Compound Q directly against a known clinical agent like Doxorubicin, researchers can rapidly assess its potential and make informed decisions about its future development trajectory, whether that involves further mechanistic studies, lead optimization, or exploration of other therapeutic areas such as antimicrobial or anti-inflammatory applications.[6][7]

References

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Geronikaki, A., Eleftheriou, P., & Hadjipavlou-Litina, D. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Sabbah, D. A., & Sweidan, K. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Li, X., Wang, X., Liu, Z., Wang, X., Jiang, G., Zhang, H., ... & Xu, S. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Tanimoto, H., Onishi, Y., Ueno, R., & Hayashi, Y. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

  • Lahna, A., El Messaoudi, N., & El Arrouji, M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Naoum, F., & Geronikaki, A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical... [Link]

  • Al-Salahi, R., & Marzouk, M. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Vasava, A. M., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Navigating the Selectivity Landscape of Quinoline Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutics, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] These compounds are foundational in the development of new agents targeting a spectrum of diseases, from infectious agents to cancer.[2][3][4] However, the clinical success of any small molecule hinges not only on its on-target potency but also on a clean off-target profile. Cross-reactivity with unintended biological targets can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug candidate. This guide provides a comparative framework for evaluating the cross-reactivity profile of quinoline-4-carboxylic acid derivatives, with a focus on the structural class exemplified by 6-Chloro-2-substituted-quinoline-4-carboxylic acids.

The Quinoline Core: A Double-Edged Sword of Promiscuity and Potency

The quinoline scaffold is a known pharmacophore that can interact with a variety of biological targets. Derivatives of quinoline-4-carboxylic acid have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[2][3][5] This broad bioactivity suggests that while potent, these molecules may have a propensity for off-target interactions. For instance, some quinoline derivatives have been shown to affect the permeability of cell membranes, suggesting a potential for broad cellular effects.[5]

A key consideration for any quinoline-4-carboxylic acid derivative is its potential for interaction with targets known to bind similar heterocyclic scaffolds. This includes a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels. Furthermore, the structural similarity to kynurenic acid, an endogenous tryptophan metabolite, suggests a potential for interaction with glutamate receptors.

A Comparative Framework for Assessing Cross-Reactivity

To rigorously assess the selectivity of a novel compound such as 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a tiered and systematic approach is essential. This involves a combination of in silico, in vitro, and cell-based assays.

Tier 1: In Silico Profiling

Computational methods provide a valuable first pass to predict potential off-target interactions. By screening the compound against a virtual library of protein structures, potential binding partners can be identified. This approach is cost-effective and can guide the design of subsequent wet-lab experiments.

Tier 2: In Vitro Broad Panel Screening

The cornerstone of cross-reactivity profiling is screening the compound against a large, well-curated panel of known biological targets. This typically includes:

  • Kinase Panel: A comprehensive panel of human kinases is critical, as many small molecule inhibitors exhibit off-target kinase activity.

  • GPCR Panel: Given the prevalence of GPCRs as drug targets, assessing binding to a diverse set of these receptors is crucial.

  • Ion Channel Panel: Off-target interactions with ion channels, particularly cardiac channels like hERG, are a major safety concern.

  • Nuclear Receptor Panel: These receptors regulate a wide range of physiological processes, and unintended modulation can lead to significant side effects.

The results of these screens are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition warrants further investigation to determine the potency (IC50 or Ki) of the interaction.

Tier 3: Cell-Based Functional Assays

Following the identification of potential off-target interactions in biochemical assays, it is essential to confirm these findings in a more physiologically relevant context. Cell-based assays can determine whether the compound engages the target in a cellular environment and elicits a functional response.

Hypothetical Cross-Reactivity Profile and Comparison

To illustrate the importance of this comparative approach, let us consider a hypothetical cross-reactivity profile for our compound of interest and compare it with two other hypothetical quinoline derivatives.

Target ClassThis compound (% Inhibition @ 10 µM)Compound A (2-phenylquinoline-4-carboxylic acid derivative) (% Inhibition @ 10 µM)Compound B (6-amino-quinoline-4-carboxylic acid derivative) (% Inhibition @ 10 µM)
Primary Target X 959288
Kinase Family Y 652075
GPCR Family Z 155510
hERG Ion Channel 51045

This hypothetical data highlights how subtle structural modifications on the quinoline scaffold can dramatically alter the cross-reactivity profile. While all three compounds are potent against the primary target, their off-target liabilities differ significantly. This compound shows a potential liability towards Kinase Family Y, whereas Compound A has a greater propensity for GPCR interactions. Compound B exhibits a concerning level of hERG inhibition, which would be a major red flag in drug development.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount.

Protocol 1: Kinase Inhibition Assay (Example: KinaseGlo® Luminescent Assay)
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution. The compound of interest should be serially diluted to generate a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, the compound dilution, and the substrate.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the specified time.

  • Detection: Add the KinaseGlo® reagent to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity. Calculate the IC50 value from the dose-response curve.

Protocol 2: GPCR Binding Assay (Example: Radioligand Binding Assay)
  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a known radioligand for the receptor, and the compound of interest at various concentrations.

  • Incubation: Incubate the plate to allow for binding equilibrium to be reached.

  • Washing: Wash the plate to remove unbound radioligand.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the ability of the compound to displace the radioligand and calculate the Ki value.

Visualizing the Workflow

A systematic approach to cross-reactivity profiling is essential for making informed decisions in drug discovery.

Caption: A tiered workflow for assessing compound cross-reactivity.

Conclusion

A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical component of modern drug discovery and development. For novel molecules like this compound, a systematic and comparative approach to selectivity profiling is essential to de-risk the development process and increase the likelihood of clinical success. By combining in silico predictions, broad in vitro screening, and functional cellular assays, researchers can build a comprehensive picture of a compound's biological interactions and make data-driven decisions to advance the most promising candidates.

References

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]

  • PubChem. 6-Chloropicolinic acid. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Available at: [Link]

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • ResearchGate. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]

  • PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. Available at: [Link]

  • Google Patents. Preparation method of 2-pyridine carboxaldehyde.
  • PubChem. 6-Chloronicotinic acid. Available at: [Link]

  • GSRS. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. Available at: [Link]

  • PubChem. 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct comparative in vivo and in vitro efficacy data for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is not extensively available in the public domain. This guide serves as an illustrative comparison, drawing upon established principles and methodologies in drug discovery and preclinical development. The experimental data presented herein is representative and designed to provide a framework for researchers evaluating similar quinoline-based compounds.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties[1]. The compound this compound, with its distinct structural motifs, is a subject of interest for its potential therapeutic applications. The journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging phase in drug development. This guide provides a comprehensive comparison of the typical in vitro and in vivo evaluation of a compound like this compound, highlighting the scientific rationale behind the experimental designs and the interpretation of the results.

Chemical Structure and Properties

  • IUPAC Name: 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

  • CAS Number: 667412-62-6[2]

  • Molecular Formula: C15H9ClN2O2[2]

  • Molecular Weight: 284.70 g/mol [2]

In Vitro Efficacy Assessment

The initial evaluation of a potential therapeutic agent begins with in vitro assays. These experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures. The primary objective is to determine the compound's direct effect on a specific biological target, such as a cancer cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a human cancer cell line.

  • Cell Culture: A human colorectal carcinoma cell line (e.g., HCT-116) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared and added to the wells, with final concentrations ranging from 0.1 µM to 100 µM. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for 72 hours to allow the compound to exert its effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Hypothetical In Vitro Results

The following table summarizes the plausible cytotoxic activity of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5

These hypothetical results suggest that this compound exhibits moderate to potent cytotoxic activity against various cancer cell lines, with the highest potency observed in the colorectal carcinoma cell line.

In Vivo Efficacy Assessment

Promising in vitro results warrant further investigation in a living organism to assess the compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.

Experimental Protocol: Xenograft Tumor Model

This protocol describes a common in vivo model to evaluate the antitumor efficacy of a compound.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: HCT-116 cells (approximately 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., a solution of saline and a solubilizing agent) and administered to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, once daily for 14 days)[3]. The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every two days). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Tissue Analysis: At the end of the study, tumors and major organs may be excised for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical In Vivo Results

The following table presents plausible results from a xenograft study evaluating the in vivo efficacy of this compound.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250-+2.5
This compound2562550-1.8

These hypothetical results indicate that this compound at a dose of 25 mg/kg significantly inhibits tumor growth in a xenograft model with minimal impact on the body weight of the animals, suggesting a favorable preliminary safety profile.

Comparison and Discussion: Bridging the In Vitro to In Vivo Gap

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's efficacy.

  • In Vitro Potency vs. In Vivo Efficacy: In our hypothetical scenario, the compound demonstrated potent cytotoxicity in HCT-116 cells in vitro (IC50 = 5.2 µM). The in vivo study, while showing a positive effect (50% tumor growth inhibition), may not directly correlate with the high in vitro potency. This difference can be attributed to several factors, including:

    • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound in the living organism can significantly impact the concentration of the active substance that reaches the tumor site.

    • Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form might be low.

    • Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment, including factors like hypoxia and the presence of stromal cells, can influence the drug's effectiveness.

  • Causality in Experimental Design: The choice of the HCT-116 cell line for the in vivo model was directly informed by the superior in vitro activity observed against this particular cell line. This approach aims to maximize the chances of observing a positive therapeutic effect in the initial animal studies.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Start: Compound Synthesis cell_culture Cell Line Selection (e.g., HCT-116) invitro_start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 invivo_start Promising In Vitro Results ic50->invivo_start Go/No-Go Decision animal_model Xenograft Model (Athymic Nude Mice) invivo_start->animal_model tumor_implantation Tumor Cell Implantation (HCT-116) animal_model->tumor_implantation treatment Compound Administration tumor_implantation->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) monitoring->efficacy_analysis

Caption: A flowchart illustrating the progression from in vitro to in vivo evaluation.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not defined, many quinoline derivatives are known to interfere with cell cycle progression.

G compound 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid cdk Cyclin-Dependent Kinase (CDK) compound->cdk Inhibition apoptosis Apoptosis compound->apoptosis Induction cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes cdk->apoptosis Inhibits

Caption: A potential mechanism of action for the compound.

Conclusion

The comprehensive evaluation of a novel compound like this compound necessitates a multi-faceted approach, beginning with robust in vitro screening to establish its biological activity, followed by carefully designed in vivo studies to assess its therapeutic potential in a physiological context. The illustrative data and protocols presented in this guide underscore the importance of understanding the interplay between a compound's inherent potency and its pharmacokinetic and pharmacodynamic properties within a living system. While our hypothetical results present a promising, albeit simplified, trajectory, researchers must be prepared for the complexities and potential discrepancies that often arise when translating in vitro findings to in vivo models.

References

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2013). Der Pharma Chemica, 5(2), 50-55. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules, 27(19), 6687. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002). Anticancer Drugs, 13(4), 359-66. [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (2006). Molbank, 2006(4), M486. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2001). Folia Microbiologica, 46(2), 119-124. [Link]

  • 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. (2007). Journal of Medicinal Chemistry, 50(22), 5434-5447. [Link]

  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(10), 11956-11969. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2003). Antimicrobial Agents and Chemotherapy, 47(3), 1143-1144. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2023). Molecules, 28(14), 5396. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2022). Journal of Medicinal Chemistry, 65(13), 9014-9037. [Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). Bioinorganic Chemistry and Applications, 2014, 783043. [Link]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. (2019). Current Microwave Chemistry, 6(2), 108-115. [Link]

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. PubChem. [Link]

  • 6-Chloropicolinic acid. PubChem. [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

A Head-to-Head Comparison of Synthetic Routes for 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a well-established "privileged scaffold," found in a wide array of pharmacologically active agents. The specific substitution pattern of this molecule, featuring a chloro group at the 6-position and a pyridinyl moiety at the 2-position, imparts unique physicochemical properties that are actively being explored for novel therapeutic applications. This guide provides a detailed, head-to-head comparison of the most viable synthetic routes to this target molecule, offering field-proven insights and actionable experimental protocols for researchers in the field.

Route 1: The Pfitzinger Reaction - A Classic and Direct Approach

The Pfitzinger reaction is a cornerstone of quinoline synthesis, offering a direct and efficient pathway to quinoline-4-carboxylic acids from readily available starting materials.[1][2] This route is particularly well-suited for the synthesis of our target molecule.

Causality-Driven Experimental Choices

The Pfitzinger condensation involves the reaction of an isatin derivative with a carbonyl compound possessing an α-methylene group under basic conditions.[3][4] For the synthesis of this compound, the logical choice of reactants is 5-chloroisatin and 2-acetylpyridine. The chloro-substituent on the isatin dictates the 6-position of the final quinoline, while the 2-acetylpyridine provides the pyridin-2-yl group at the 2-position and the necessary carbon atoms for the formation of the new pyridine ring.

The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, which facilitates the initial ring-opening of the isatin to form a keto-acid intermediate.[2] This is followed by a series of condensation and cyclization steps to yield the final quinoline-4-carboxylic acid.

Visualizing the Pfitzinger Synthesis

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5-Chloroisatin 5-Chloroisatin Reaction_Vessel Reaction_Vessel 5-Chloroisatin->Reaction_Vessel + 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Reaction_Vessel + KOH Potassium Hydroxide (KOH) KOH->Reaction_Vessel Ethanol Ethanol (Solvent) Ethanol->Reaction_Vessel Reflux Reflux Reflux->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Pfitzinger Condensation

Caption: Workflow for the Pfitzinger synthesis of the target molecule.

Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol is a comprehensive procedure for the synthesis of this compound via the Pfitzinger reaction.

Part A: Synthesis of 5-Chloroisatin (Starting Material)

The required 5-chloroisatin can be synthesized from p-chloroaniline following a well-established procedure.

  • Preparation of 4-Chlorooximinoacetanilide: In a suitable reaction vessel, dissolve p-chloroaniline (12.75 g, 0.1 mol) in a solution of concentrated hydrochloric acid (8.3 mL) and water (150 mL). In a separate vessel, prepare a solution of chloral hydrate (16.5 g, 0.1 mol) and sodium sulfate (120 g) in water (300 mL). Heat the sodium sulfate solution to 60 °C, then add the p-chloroaniline solution. In a third vessel, dissolve hydroxylamine hydrochloride (22 g, 0.32 mol) in water (100 mL). Add the hydroxylamine solution to the reaction mixture and heat to boiling. The product will precipitate upon cooling. Filter the solid, wash with water, and dry to yield 4-chlorooximinoacetanilide.

  • Cyclization to 5-Chloroisatin: Carefully add the dried 4-chlorooximinoacetanilide (10 g, 0.05 mol) in small portions to concentrated sulfuric acid (50 mL) preheated to 65 °C. An exothermic reaction will occur, and the temperature should be maintained between 70-75 °C. After the addition is complete, cool the mixture and pour it onto crushed ice. The precipitated 5-chloroisatin is then filtered, washed thoroughly with cold water until the washings are neutral to litmus, and dried.

Part B: Pfitzinger Condensation to the Final Product

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1.82 g, 10 mmol) and 2-acetylpyridine (1.21 g, 10 mmol) in ethanol (50 mL).

  • Addition of Base: To this solution, add a solution of potassium hydroxide (2.8 g, 50 mmol) in water (10 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue to dissolve the potassium salt of the carboxylic acid.

  • Purification: Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted 2-acetylpyridine. Carefully acidify the aqueous layer with glacial acetic acid until a precipitate forms (typically around pH 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

Route 2: The Doebner Reaction - A Three-Component Alternative

The Doebner reaction provides an alternative, three-component approach to quinoline-4-carboxylic acids.[5][6] This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7]

Strategic Considerations for the Doebner Route

For the synthesis of our target molecule, the Doebner reaction would utilize 4-chloroaniline, 2-pyridinecarboxaldehyde, and pyruvic acid. A key advantage of this approach is the commercial availability of all three starting materials. However, a potential challenge lies in the reactivity of 4-chloroaniline. Anilines bearing electron-withdrawing groups, such as a chloro substituent, can exhibit lower reactivity in the classical Doebner reaction, potentially leading to lower yields.[7] Recent advancements have explored modified conditions, such as the use of Lewis acid catalysts or performing the reaction under hydrogen transfer conditions, to improve the efficiency for such substrates.[8]

Visualizing the Doebner Synthesis

Doebner_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Reaction_Vessel 4-Chloroaniline->Reaction_Vessel + 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Reaction_Vessel + Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel + Solvent Ethanol or Acetonitrile Solvent->Reaction_Vessel Catalyst Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid (e.g., HCl) Catalyst->Reaction_Vessel Heating Heating Heating->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Doebner Reaction

Caption: Proposed workflow for the Doebner synthesis of the target molecule.

Proposed Experimental Protocol: Doebner Synthesis

The following is a proposed protocol for the Doebner synthesis of the target molecule, based on general procedures and modifications for electron-deficient anilines.

  • Reaction Setup: In a round-bottom flask, combine 4-chloroaniline (1.28 g, 10 mmol), 2-pyridinecarboxaldehyde (1.07 g, 10 mmol), and pyruvic acid (0.88 g, 10 mmol) in a suitable solvent such as ethanol or acetonitrile (50 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2, 10 mol%) or a Brønsted acid (e.g., a few drops of concentrated HCl).

  • Reaction: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation. The solid product is then collected by filtration, washed with the solvent, and dried. Further purification may be achieved by recrystallization.

Head-to-Head Performance Comparison

ParameterPfitzinger ReactionDoebner Reaction
Starting Materials 5-Chloroisatin, 2-Acetylpyridine4-Chloroaniline, 2-Pyridinecarboxaldehyde, Pyruvic Acid
Number of Steps 2 (if 5-chloroisatin is synthesized)1 (one-pot)
Key Advantages - Direct and often high-yielding route to quinoline-4-carboxylic acids.- Well-established and reliable methodology.- Utilizes commercially available starting materials.- One-pot procedure can be more time-efficient.
Potential Challenges - Requires the synthesis of the isatin starting material.- Can involve strongly basic conditions.- Potentially lower yields with electron-deficient anilines.- May require optimization of catalysts and reaction conditions.
Predicted Yield Moderate to GoodVariable (likely lower without optimization)
Scalability Generally goodMay require significant optimization for large-scale synthesis

Conclusion and Outlook

Both the Pfitzinger and Doebner reactions present viable synthetic pathways to this compound. The Pfitzinger reaction stands out as a more direct and likely higher-yielding route, albeit with the prerequisite of synthesizing the 5-chloroisatin starting material. For research-scale synthesis where reliability and yield are paramount, this is often the preferred method.

The Doebner reaction , on the other hand, offers the convenience of a one-pot procedure with readily available starting materials. While potentially lower-yielding without optimization, particularly with the electron-withdrawing nature of 4-chloroaniline, it represents a more atom-economical approach. Further investigation into modern catalytic systems for the Doebner reaction could enhance its applicability for this and similar targets.

The choice of synthetic route will ultimately depend on the specific priorities of the research team, including available starting materials, desired scale, and the importance of yield versus procedural simplicity.

References

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link][3]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the.... Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press. Retrieved from [Link][6]

  • Semantic Scholar. (2017). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link][8]

  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Retrieved from [Link]

  • ResearchGate. (n.d.). Doebner quinoline synthesis. Retrieved from [Link]

Sources

Confirming Target Engagement of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of successful preclinical development. This guide provides an in-depth, objective comparison of leading experimental methodologies for confirming the target engagement of novel small molecules, using the hypothetical KMO (Kynurenine 3-monooxygenase) inhibitor, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, as a case study. Researchers, scientists, and drug development professionals will find actionable insights and detailed protocols to rigorously validate compound-target interaction, ensuring the integrity and translatability of their findings.

Introduction: The Rationale for Targeting KMO with a Novel Quinoline Derivative

The kynurenine pathway (KP) is a critical metabolic route for tryptophan degradation, producing several neuroactive and immunomodulatory metabolites.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, from neurodegenerative diseases to cancer.[3] Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, represents a key regulatory node within the KP, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[1][3] Inhibition of KMO is a promising therapeutic strategy, as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid.[2]

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of KP enzymes.[4][5][6][7][8] Based on this precedent, we hypothesize that this compound is an inhibitor of KMO. This guide will explore the experimental journey from this initial hypothesis to definitive confirmation of intracellular target engagement.

The Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO_node Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO_node Hydroxylation KAT KATs Kynurenine->KAT Transamination Three_HK 3-Hydroxykynurenine KMO_node->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor 6-Chloro-2-pyridin-2-yl- quinoline-4-carboxylic acid Inhibitor->KMO_node Inhibition

Caption: Simplified Kynurenine Pathway highlighting the inhibitory action of the compound on KMO.

A Multi-Faceted Approach to Confirming Target Engagement

No single experiment can definitively prove target engagement in a physiologically relevant context. Therefore, a tiered approach, moving from biochemical validation to cellular confirmation, is paramount. We will compare three orthogonal, industry-standard techniques:

  • Direct Enzymatic Inhibition Assay: A foundational biochemical assay to determine if the compound directly inhibits KMO activity.

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to verify direct binding of the compound to KMO within the complex environment of an intact cell.

  • Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS): An unbiased approach to identify the binding partners of KMO and how this interaction is modulated by our compound.

The following table summarizes the key characteristics of each method, providing a comparative overview to guide experimental design.

FeatureEnzymatic Inhibition AssayCellular Thermal Shift Assay (CETSA®)Co-Immunoprecipitation / Mass Spec (Co-IP/MS)
Principle Measures the effect of the compound on the catalytic activity of purified KMO.Quantifies the change in thermal stability of KMO upon compound binding in cells or cell lysates.[3][4][9]Identifies proteins that interact with KMO, with and without compound treatment.[7][10][11][12]
Primary Question Answered Does the compound inhibit the enzymatic function of KMO?Does the compound physically bind to KMO in a cellular context?What is the KMO interactome and does the compound alter it?
Throughput HighMedium to HighLow
Required Reagents Purified KMO enzyme, substrate (kynurenine), and a detection system for the product (3-hydroxykynurenine).Cells expressing KMO, specific antibody for KMO.Cells expressing KMO, specific antibody for KMO suitable for IP, mass spectrometer.
Key Output IC50 value (concentration of compound that inhibits 50% of enzyme activity).[13][14]Thermal melt curve and isothermal dose-response fingerprint, demonstrating target stabilization.[9]List of interacting proteins and their relative abundance changes.
Strengths Quantitative, direct measure of functional inhibition. Amenable to high-throughput screening.[14][15]Label-free, confirms target binding in a physiological setting.[3] Can be adapted for proteome-wide analysis.Unbiased discovery of on- and off-target interactions. Provides mechanistic insights.[10][11][12]
Limitations In vitro artifact potential; does not confirm cell permeability or intracellular target engagement.Does not directly measure functional effect (inhibition/activation). Requires a specific antibody.Technically demanding, lower throughput, may miss transient interactions.

Experimental Protocols: A Step-by-Step Guide

Direct Enzymatic Inhibition Assay

This initial step provides a quantitative measure of the compound's potency against purified KMO. A common method involves monitoring the formation of 3-hydroxykynurenine.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a solution of purified recombinant human KMO in reaction buffer.

    • Prepare a solution of the substrate, L-kynurenine, in reaction buffer.

    • Prepare a solution of the cofactor, NADPH, in reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to each well.

    • Add 48 µL of a master mix containing KMO and NADPH to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the L-kynurenine solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl).

  • Detection and Analysis:

    • Measure the absorbance of the product, 3-hydroxykynurenine, at 365 nm using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow Start Prepare Reagents Add_Compound Add Compound/ DMSO to Plate Start->Add_Compound Add_Enzyme Add KMO/ NADPH Master Mix Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add L-Kynurenine Incubate_1->Add_Substrate Incubate_2 Incubate (30 min at 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Read_Plate Read Absorbance (365 nm) Stop_Reaction->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a direct KMO enzymatic inhibition assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17] This allows for the confirmation of direct target engagement within intact cells.[3][4]

Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express KMO (e.g., HEK293 cells transiently transfected with a KMO expression vector, or a microglial cell line).

    • Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured KMO) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new plate.

  • Detection and Analysis:

    • Quantify the amount of soluble KMO in each sample using an antibody-based method such as Western blot or an AlphaLISA® assay.

    • Generate a melt curve by plotting the percentage of soluble KMO against temperature for both DMSO- and compound-treated samples. A shift in the melt curve to the right indicates target stabilization.

    • For an isothermal dose-response experiment, heat all samples at a single temperature (e.g., the Tagg of the DMSO-treated sample) and plot the amount of soluble KMO against compound concentration.

CETSA_Workflow Start Culture and Treat Cells with Compound Heat Heat Challenge (Temperature Gradient) Start->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation to Separate Soluble Fraction Lyse->Centrifuge Detect Quantify Soluble KMO (e.g., Western Blot) Centrifuge->Detect Analyze Plot Melt Curve and Observe Thermal Shift Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This powerful technique allows for the unbiased identification of proteins that interact with KMO in its native cellular environment.[7][10][11][12] By comparing the interactomes of DMSO- and compound-treated cells, one can gain insights into the compound's mechanism of action beyond simple target binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing KMO and treat with either DMSO or a high concentration of this compound.

  • Cell Lysis:

    • Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[10][12]

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-KMO antibody conjugated to magnetic beads. This will capture KMO and its interacting partners.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the protein complexes from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins in each sample using a protein database.

    • Quantify the relative abundance of each identified protein in the DMSO- vs. compound-treated samples to identify changes in the KMO interactome.

CoIP_MS_Workflow Start Treat Cells with Compound or DMSO Lyse Lyse Cells with Non-denaturing Buffer Start->Lyse IP Immunoprecipitate KMO and Interacting Proteins Lyse->IP Wash Wash to Remove Non-specific Binders IP->Wash Elute Elute Protein Complexes Wash->Elute Digest Digest Proteins into Peptides Elute->Digest MS LC-MS/MS Analysis Digest->MS Analyze Identify and Quantify Interacting Proteins MS->Analyze

Caption: Workflow for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS).

Conclusion and Future Directions

The confirmation of target engagement is a critical milestone in the development of any novel therapeutic agent. By employing a multi-pronged approach that combines direct enzymatic assays, cellular target binding confirmation with CETSA®, and unbiased interactome profiling via Co-IP/MS, researchers can build a robust and compelling data package. For our hypothetical KMO inhibitor, this compound, a potent IC50 in the enzymatic assay, a clear thermal shift in the CETSA® experiment, and a specific reduction in the interaction of KMO with a known binding partner in the Co-IP/MS study would provide unequivocal evidence of target engagement. This rigorous, multi-faceted validation is essential for making informed decisions and de-risking the progression of promising compounds into clinical development.

References

  • How to Combine Co-IP with Mass Spectrometry for Protein Interaction Analysis?. MtoZ Biolabs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • How to use Co-IP combined with mass spectrometry for protein interaction studies?. Biotyscience. [Link]

  • Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

Sources

Reproducibility of Experiments Using 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical importance of experimental reproducibility, this document details a robust synthetic protocol, purification methods, and characterization data. Furthermore, we present a comparative analysis with a structurally similar and well-documented alternative, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, to provide researchers with a thorough understanding of this class of molecules.

The quinoline-4-carboxylic acid scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] The functionalization of this core structure, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently synthesize, purify, and evaluate this compound and its analogs.

Comparative Overview

To establish a baseline for the performance and characteristics of this compound, we will compare it with the closely related compound, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. The latter has been successfully synthesized and its antibacterial properties have been reported, providing a valuable reference point.

PropertyThis compound2-(Pyridin-4-yl)quinoline-4-carboxylic acid[3][4]
Molecular Formula C15H9ClN2O2C15H10N2O2
Molecular Weight 284.70 g/mol 250.25 g/mol [5]
Synthesis Method Pfitzinger Reaction (Proposed)Pfitzinger Reaction
Key Starting Materials 5-Chloroisatin, 2-Acetylpyridine, Potassium HydroxideIsatin, 4-Acetylpyridine, Potassium Hydroxide
Reported Biological Activity Not specifically reported, but expected based on scaffoldAntibacterial activity reported[3][4]

Synthetic Protocols and Reproducibility

The synthesis of quinoline-4-carboxylic acids can be reliably achieved through several classic organic reactions, most notably the Doebner and Pfitzinger reactions.[6][7] For the synthesis of 2-substituted quinoline-4-carboxylic acids, the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base, is a particularly effective and well-established method.[8][9][10]

Diagram of the Pfitzinger Reaction Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Isatin 5-Chloroisatin Reaction Reflux in Ethanol Isatin->Reaction Ketone 2-Acetylpyridine Ketone->Reaction Base Potassium Hydroxide Base->Reaction Neutralization Acidification (e.g., Acetic Acid) Reaction->Neutralization Cooling Filtration Vacuum Filtration Neutralization->Filtration Precipitation Washing Wash with Water & Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Product 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid Drying->Product

Caption: General workflow for the synthesis of this compound via the Pfitzinger reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the reported synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid.[4]

Materials:

  • 5-Chloroisatin

  • 2-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Acetic Acid (glacial)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add 5-chloroisatin (0.1 mol) and 2-acetylpyridine (0.1 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation of Crude Product: Filter the precipitate under vacuum and wash with a small amount of cold ethanol.

  • Purification:

    • Dissolve the crude product in a minimum amount of hot water.

    • Acidify the solution with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

    • Filter the purified product, wash thoroughly with deionized water, and then with a small amount of ethanol.

    • Dry the final product under vacuum at 60 °C.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and pyridine rings, as well as a downfield signal for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.[12] The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[13][14][15]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. For C15H9ClN2O2, the expected [M+H]⁺ ion would be approximately 285.0374.

Comparative Biological Activity

Antibacterial and Antifungal Potential

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[19][20] For instance, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid has been reported to have antibacterial activity.[3][4] It is therefore reasonable to hypothesize that this compound may also possess antimicrobial properties. Standard assays such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be employed to evaluate its efficacy against a panel of pathogenic bacteria and fungi.

Diagram of a Potential Mechanism of Action

Signaling_Pathway cluster_compound Quinoline Derivative cluster_target Potential Cellular Target cluster_effect Biological Effect cluster_outcome Outcome Compound 6-Chloro-2-pyridin-2-ylquinoline- 4-carboxylic acid Target Bacterial DNA Gyrase / Fungal Cell Wall Synthesis Compound->Target Binding & Inhibition Effect Inhibition of DNA Replication / Disruption of Cell Wall Integrity Target->Effect Leads to Outcome Bactericidal / Fungicidal Activity Effect->Outcome Results in

Caption: A hypothetical mechanism of action for the antimicrobial activity of a quinoline-4-carboxylic acid derivative.

Conclusion

This guide provides a detailed and reproducible framework for the synthesis, purification, and characterization of this compound. By leveraging established synthetic methodologies like the Pfitzinger reaction and providing a comparative analysis with a known analog, we aim to facilitate further research into this promising class of compounds. The presented protocols and expected data will serve as a valuable resource for scientists engaged in the exploration of novel therapeutic agents based on the quinoline scaffold. The inherent biological potential of this molecular architecture, coupled with the ability to systematically modify its structure, makes this compound and its derivatives attractive candidates for future drug discovery and development efforts.

References

  • Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

  • PubChem. 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]

  • Cabrera, G., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6657. [Link]

  • Abdel-Wahab, B. F., et al. (2018). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Sato, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 11893-11901. [Link]

  • Hayat, F., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7349-7367. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Wikipedia. Doebner reaction. [Link]

  • Chen, J., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1895. [Link]

  • JOCPR. (2010). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 490-496.
  • Betina, V., & Nemec, P. (1970). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 15(5), 383-388. [Link]

  • O'Connor, K. M., & Donohoe, T. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 993. [Link]

  • Patel, H. D., & Vasava, A. M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-206. [Link]

  • PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.).
  • El-Gendy, A. A., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 547-552.
  • Li, X., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 10(42), 25039-25047. [Link]

  • Betina, V., & Nemec, P. (1970). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Request PDF. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 24(22), 4061. [Link]

  • Request PDF. (1991). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 911634. [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848888. [Link]

  • Google Patents.
  • Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety protocols for handling irritants and chlorinated organic compounds, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound (CAS Number: 667412-62-6) is classified as an irritant.[1] Its structure incorporates a chlorinated quinoline core, a pyridine moiety, and a carboxylic acid group. This chemical composition dictates its handling and disposal considerations.

  • Halogenated Compound: The presence of chlorine means this compound must be disposed of as halogenated organic waste.[2][3][4] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process.[4][5]

  • Pyridine Derivative: Pyridine and its derivatives can be toxic and harmful if inhaled, swallowed, or in contact with skin.[6][7][8] Adequate ventilation, such as working within a chemical fume hood, is essential.[6][7]

  • Carboxylic Acid: While some simple carboxylic acids can be neutralized and disposed of down the drain, the complex, chlorinated, and heterocyclic nature of this compound makes that method unsuitable.[9][10] It must be treated as hazardous chemical waste.

Key Chemical Properties (for a related isomer):

PropertyValue
Molecular FormulaC15H9ClN2O2[11]
Molecular Weight284.7 g/mol [11]
AppearanceSolid[12]
StorageStore in a cool, dry, and well-ventilated place.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[12][13][14]

  • Hand Protection: Wear suitable protective gloves, such as nitrile rubber.[12][13]

  • Body Protection: A laboratory coat is required.[11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[6][11][12]

PPE_Workflow cluster_prep Preparation cluster_ppe Required PPE Assess_Task Assess Task: Disposal of Compound Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Goggles Safety Goggles/ Face Shield Select_PPE->Goggles Gloves Nitrile Gloves Select_PPE->Gloves Coat Lab Coat Select_PPE->Coat Hood Fume Hood Select_PPE->Hood

Step-by-Step Disposal Protocol

This protocol ensures the safe containment and disposal of this compound waste.

3.1. Waste Segregation: The Cornerstone of Proper Disposal

The cardinal rule of chemical waste management is proper segregation. Due to its chlorinated nature, this compound must be collected in a designated "Halogenated Organic Waste" container.[2][3][4]

  • Do NOT mix with non-halogenated organic waste.[3][4]

  • Do NOT dispose of down the drain.[6][7]

  • Do NOT discard in regular trash.[6]

3.2. Preparing for Disposal

  • Work Area: Conduct all disposal procedures inside a chemical fume hood to minimize inhalation exposure.[6]

  • Waste Container: Obtain a designated hazardous waste container that is compatible with halogenated organic solids.[2] The container must be in good condition with a secure, tight-fitting lid.[2][4] Glass or high-density polyethylene are generally suitable materials.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Solids."[2][4] The full chemical name, "this compound," must be listed on the label.[2]

3.3. Transferring the Waste

  • Solid Waste: If disposing of the pure solid, carefully transfer the material into the labeled halogenated waste container using a clean spatula or scoop. Avoid creating dust.[12][13]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the designated halogenated waste container.[6]

  • Secure the Container: After adding the waste, securely close the container lid to prevent spills or the release of vapors.[2][4]

  • Decontamination: Clean the spatula and the work area in the fume hood. The cleaning materials (e.g., wipes) should also be disposed of in the halogenated waste container.

3.4. Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: For a small spill, contain the solid material. Avoid generating dust.[12]

  • Cleanup: Use an absorbent material like sand or vermiculite to cover the spill.[6] Carefully sweep up the mixture and place it into the sealed, labeled halogenated waste container.[6][12][13]

  • Ventilation: Ensure the area remains well-ventilated during and after the cleanup.[6]

Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_final Final Steps Start Start: Need to Dispose of This compound Wear_PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Start->Wear_PPE Work_in_Hood Work Inside a Chemical Fume Hood Wear_PPE->Work_in_Hood Get_Container Obtain Labeled 'Halogenated Organic Waste' Container Work_in_Hood->Get_Container Transfer_Waste Carefully Transfer Waste and Contaminated Items into Container Get_Container->Transfer_Waste Seal_Container Securely Seal the Waste Container Transfer_Waste->Seal_Container Clean_Area Decontaminate Work Area and Equipment Seal_Container->Clean_Area Store_Waste Store Waste Container in Designated Satellite Accumulation Area Clean_Area->Store_Waste Arrange_Pickup Arrange for Pickup by Certified Waste Disposal Service Store_Waste->Arrange_Pickup End End: Safe Disposal Arrange_Pickup->End

Storage and Final Disposal
  • Temporary Storage: The sealed waste container should be stored in a designated satellite accumulation area. This area must be secure and away from incompatible materials such as strong oxidizing agents, bases, and acids.[12]

  • Professional Disposal: The final disposal of the waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][12][13] These services are equipped to handle and dispose of halogenated organic waste in compliance with all local, state, and federal regulations.[7][14] Never attempt to incinerate chemical waste in a standard laboratory setting.

By adhering to this comprehensive disposal guide, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and responsibility.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure. [Link]

  • UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Personal protective equipment for handling 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides essential safety protocols and operational directives for the handling of this compound. As a complex heterocyclic molecule incorporating a chlorinated quinoline scaffold, this compound requires a rigorous and informed approach to laboratory safety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets to ensure a secure and productive research environment.

Hazard Assessment: An Expert Evaluation

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structural motifs provide critical clues to its potential hazards. The molecule belongs to the quinoline class of compounds, which are known for their biological activity and, in some cases, toxicity. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3][4]. The presence of a halogen (chlorine) and a carboxylic acid group can further modify its reactivity and toxicological properties.

Based on analogous structures such as 6-chloropyridine-2-carboxylic acid and other quinoline derivatives, we must assume the compound may:

  • Cause skin, eye, and respiratory irritation[5][6].

  • Be harmful if swallowed, inhaled, or absorbed through the skin[4].

  • Pose a risk of serious eye damage.

  • Have unknown long-term health effects, including potential mutagenicity or carcinogenicity, a concern with many complex aromatic amines[3][4].

Therefore, a conservative approach is mandated, treating the compound as hazardous and implementing robust control measures.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Ventilation: All handling of this compound in solid (powder) form or in volatile organic solvents must be conducted within a certified chemical fume hood. This is crucial to prevent inhalation of dust or vapors[7][8]. The fume hood provides a contained workspace and protects the user from airborne contaminants.

  • Containment: For procedures involving larger quantities or with a high potential for aerosol generation, the use of a glove box may be warranted.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[8][9]. Their proximity is critical in the first few seconds after an exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety gogglesDouble-gloved with nitrile or neoprene glovesFlame-resistant lab coat, long pants, closed-toe shoesN95 respirator (if not in a fume hood)
Preparing Solutions Safety goggles and face shieldChemical-resistant gloves (e.g., butyl rubber, Viton)Chemical-resistant apron over a lab coatNot required if in a fume hood
Running Reactions Safety gogglesChemical-resistant glovesFlame-resistant lab coatNot required if in a fume hood
Work-up/Purification Safety goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatNot required if in a fume hood
Eye and Face Protection
  • Rationale: This compound, like many carboxylic acids and chlorinated organics, is expected to be a severe eye irritant and may cause serious eye damage[5].

  • Protocol:

    • Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards are mandatory for all work[2][3].

    • Splash Hazard: When handling solutions or performing tasks with a risk of splashing, a full-face shield must be worn over the safety goggles[3]. This provides a secondary layer of protection for the entire face.

Skin and Body Protection
  • Rationale: Dermal contact is a primary route of exposure. Quinolines can be harmful in contact with skin[1][3][4]. Protective clothing prevents accidental skin contact.

  • Protocol:

    • A flame-resistant lab coat with full-length sleeves is required.

    • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed[2].

    • For tasks with a higher risk of splashes, such as large-scale reactions or purifications, a chemical-resistant apron should be worn over the lab coat.

Hand Protection
  • Rationale: Gloves are the most critical barrier for hand protection. The choice of glove material is paramount and depends on the solvent being used.

  • Protocol:

    • Glove Selection: Nitrile gloves may be suitable for handling the solid compound for short durations. For work with solutions, select gloves based on the solvent's breakthrough time. Butyl rubber or Viton gloves are often recommended for handling chlorinated and aromatic compounds[2]. Always consult a glove compatibility chart.

    • Double Gloving: When handling the neat compound or concentrated solutions, double gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection and Disposal: Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the appropriate hazardous waste container[3]. Do not reuse disposable gloves.

Respiratory Protection
  • Rationale: Inhalation of fine powders or aerosols can lead to respiratory tract irritation and systemic toxicity[5].

  • Protocol:

    • Primary Control: A chemical fume hood is the primary means of respiratory protection.

    • Supplemental Protection: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is required. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used[2].

Procedural Guidance: Gowning and De-gowning Workflow

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (Outer Pair Last) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator (if worn) Doff5->Doff6 Wash2 Wash Hands Thoroughly Doff6->Wash2 Wash1 Wash Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.